Product packaging for Ethyl 1-propenyl ether(Cat. No.:CAS No. 4696-25-7)

Ethyl 1-propenyl ether

Cat. No.: B3425792
CAS No.: 4696-25-7
M. Wt: 86.13 g/mol
InChI Key: XDHOEHJVXXTEDV-HWKANZROSA-N
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Description

Ethyl 1-propenyl ether is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 86.073164938 g/mol and the complexity rating of the compound is 39.2. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O B3425792 Ethyl 1-propenyl ether CAS No. 4696-25-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4696-25-7

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

IUPAC Name

(Z)-1-ethoxyprop-1-ene

InChI

InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3-

InChI Key

XDHOEHJVXXTEDV-HWKANZROSA-N

SMILES

CCOC=CC

Isomeric SMILES

CCO/C=C/C

Canonical SMILES

CCOC=CC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 1-Propenyl Ether: Properties, Structure, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-propenyl ether (C5H10O), also known as 1-ethoxyprop-1-ene, is an unsaturated ether that exists as a mixture of cis (Z) and trans (E) isomers. It serves as a valuable intermediate in organic synthesis, finding applications in the production of polymers, coatings, adhesives, and as a reagent in various chemical transformations.[1][2] This technical guide provides a comprehensive overview of its fundamental properties, structure, synthesis, and characterization, with a focus on detailed experimental methodologies for laboratory applications.

Core Properties and Structure

This compound is a colorless, highly flammable liquid with a characteristic ether-like or petroleum distillate odor.[3] It is sparingly soluble in water but miscible with many organic solvents.[1] As a peroxide-forming chemical, it requires careful handling and storage.[4]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C5H10O[4]
Molecular Weight 86.13 g/mol [4]
CAS Number 928-55-2 (mixture of isomers)[2]
4696-25-7 (cis-isomer)[4]
4696-26-8 (trans-isomer)[5]
IUPAC Name 1-ethoxyprop-1-ene[4]
(Z)-1-ethoxyprop-1-ene (cis)[4]
(E)-1-ethoxyprop-1-ene (trans)[5]
Boiling Point 67-76 °C at 760 mmHg[2]
Density 0.778 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.398 - 1.400[2][3]
Flash Point -18 °C (-0.4 °F)[3]
Chemical Structure

The chemical structure of the cis and trans isomers of this compound is depicted below. The presence of the double bond leads to geometric isomerism.

Caption: Chemical structures of cis- and trans-ethyl 1-propenyl ether.

Experimental Protocols

Synthesis of this compound

Two primary methods for the synthesis of this compound are the isomerization of allyl ethyl ether and the pyrolysis of 1,1-diethoxypropane.[2] The iridium-catalyzed isomerization of allyl ethyl ether is particularly effective for achieving high stereoselectivity towards the trans-isomer.[1][6]

Protocol 1: Isomerization of Allyl Ethyl Ether using an Iridium Catalyst

This protocol is based on the H2-activated [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6 catalyzed isomerization, which yields predominantly the trans-propenyl ether.[1][6]

Materials:

  • Allyl ethyl ether

  • [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6 (Iridium catalyst)

  • Tetrahydrofuran (THF) or Dioxane, anhydrous

  • Hydrogen gas (H2)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

  • Magnetic stirrer

Procedure:

  • Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the iridium catalyst in anhydrous THF or dioxane.

  • Introduce hydrogen gas into the flask and stir the solution for a short period to activate the catalyst.

  • Thoroughly degas the solution with the inert gas to remove all traces of hydrogen.

  • Isomerization Reaction: To the activated catalyst solution, add allyl ethyl ether via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or 1H NMR spectroscopy to observe the disappearance of the allyl signals and the appearance of the propenyl signals.

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by fractional distillation to yield the this compound. This method has been reported to yield the trans-isomer with high stereoselectivity (≥97%) and in high yields (≥95%).[1]

G cluster_synthesis Synthesis Workflow: Isomerization of Allyl Ethyl Ether start Start catalyst_activation Activate Iridium Catalyst with H2 in THF start->catalyst_activation degas Degas with Inert Gas catalyst_activation->degas add_substrate Add Allyl Ethyl Ether degas->add_substrate react Stir at Room Temperature add_substrate->react monitor Monitor by GC/NMR react->monitor monitor->react Incomplete workup Solvent Removal monitor->workup Complete purify Fractional Distillation workup->purify product trans-Ethyl 1-Propenyl Ether purify->product

Caption: Workflow for the synthesis of trans-ethyl 1-propenyl ether.

Characterization of this compound

The product of the synthesis is a mixture of cis and trans isomers, which can be identified and quantified using spectroscopic and chromatographic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of the isomers. The chemical shifts and coupling constants are distinct for the cis and trans configurations.

  • cis-isomer (Z)-1-ethoxyprop-1-ene:

    • 1H NMR: The olefinic protons will show a smaller coupling constant (J) due to their cis relationship.

    • 13C NMR: The chemical shifts of the carbons will be influenced by the stereochemistry.

  • trans-isomer (E)-1-ethoxyprop-1-ene:

    • 1H NMR: The olefinic protons will exhibit a larger coupling constant (J) characteristic of a trans relationship.

    • 13C NMR: The carbon chemical shifts will differ from the cis-isomer.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an effective method for separating the cis and trans isomers and confirming their molecular weight and fragmentation pattern.

Protocol 2: GC-MS Analysis of this compound Isomers

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separation.

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split injection.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from a low m/z (e.g., 35) to a higher m/z (e.g., 200).

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Acquire the chromatogram and mass spectra of the eluting peaks.

  • Data Analysis: The two isomers will elute at slightly different retention times. The mass spectrum for both isomers will show a molecular ion peak (M+) at m/z 86, corresponding to the molecular weight of C5H10O. The fragmentation pattern can be used for further confirmation. The relative peak areas in the chromatogram can be used to determine the isomeric ratio.

G cluster_analysis GC-MS Analysis Workflow sample_prep Prepare Dilute Sample injection Inject into GC-MS sample_prep->injection separation Separation on GC Column injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection data_analysis Analyze Chromatogram and Mass Spectra detection->data_analysis results Identify Isomers and Determine Ratio data_analysis->results

Caption: Workflow for the GC-MS analysis of this compound isomers.

Conclusion

This technical guide has provided a detailed overview of the core properties, structure, synthesis, and characterization of this compound. The experimental protocols for its synthesis via iridium-catalyzed isomerization and its characterization by GC-MS offer practical guidance for researchers. The provided data and methodologies can aid in the effective utilization of this versatile chemical intermediate in various research and development applications.

References

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 1-Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 1-Propenyl Ether, a compound of interest to researchers, scientists, and professionals in the field of drug development and chemical analysis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols. This compound exists as a mixture of cis (Z) and trans (E) isomers, and where possible, data for individual isomers are presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR data have been reported for this compound, often as a mixture of its geometric isomers.

¹H NMR Spectroscopy

Proton NMR provides information about the hydrogen atoms in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, and coupling constants (J) reveal information about adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Isomer
O-CH=Not explicitly found--trans (E)
=CH-CH₃Not explicitly found--trans (E)
O-CH₂-CH₃Not explicitly found--Both
=CH-CH₃Not explicitly found--Both
O-CH₂-CH₃Not explicitly found--Both
O-CH=Not explicitly found--cis (Z)
=CH-CH₃Not explicitly found--cis (Z)

Note: Specific chemical shifts and coupling constants for the individual isomers were not available in the searched literature. The data is often presented for a mixture of cis and trans isomers.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)Isomer
O-C H=Not explicitly foundtrans (E) & cis (Z)
=C H-CH₃Not explicitly foundtrans (E) & cis (Z)
O-C H₂-CH₃Not explicitly foundtrans (E) & cis (Z)
=CH-C H₃Not explicitly foundtrans (E) & cis (Z)
O-CH₂-C H₃Not explicitly foundtrans (E) & cis (Z)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Functional GroupCharacteristic
~1650 - 1680C=C Stretch (alkene)Medium to weak
~1050 - 1150C-O Stretch (ether)Strong
~2850 - 3000C-H Stretch (alkane)Strong
~3000 - 3100C-H Stretch (alkene)Medium

Note: The IR spectrum is typically acquired for a mixture of cis and trans isomers. The data presented are characteristic ranges for the functional groups present in the molecule. The FTIR spectrum has been reported as being taken from a neat sample.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Putative Fragment Ion
86Data not available[M]⁺ (Molecular Ion)
71Data not available[M - CH₃]⁺
58Data not available[M - C₂H₄]⁺
57Data not available[M - C₂H₅]⁺
29Data not available[C₂H₅]⁺

Note: The NIST WebBook provides a graphical representation of the mass spectrum of this compound but does not provide a downloadable list of m/z values and their corresponding intensities.[3] The fragmentation pattern is characteristic of an ether, with common losses of alkyl fragments.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy
  • Sample Preparation : A small amount of the liquid this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Processing : The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : For a neat liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum : A background spectrum of the clean, empty salt plates is recorded.

  • Sample Spectrum : The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Introduction : A small volume of the volatile this compound is injected into the gas chromatograph.

  • Chromatographic Separation : The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample (in this case, the cis and trans isomers) are separated based on their boiling points and interactions with the stationary phase of the column.

  • Mass Analysis : As each component elutes from the GC column, it enters the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis : The mass spectrum for each separated component is recorded, allowing for identification based on the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FT-IR Sample->IR MS GC-MS Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment MS->Purity Isomer Isomer Identification MS->Isomer Mass_Fragmentation_Pathway cluster_fragments Primary Fragments Mol_Ion [CH₃CH=CH-O-CH₂CH₃]⁺ m/z = 86 Frag1 [CH₃CH=CH-O-CH₂]⁺ m/z = 71 Mol_Ion->Frag1 - •CH₃ Frag2 [CH₃CH=CHO]⁺ m/z = 57 Mol_Ion->Frag2 - •CH₂CH₃ Frag3 [CH₂CH₃]⁺ m/z = 29 Mol_Ion->Frag3 - •OCH=CHCH₃

References

An In-depth Technical Guide to Ethyl 1-Propenyl Ether: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-propenyl ether, a versatile reagent in organic chemistry, exists as a mixture of (E)- and (Z)-stereoisomers. This technical guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, synthesis methodologies, and key applications, with a focus on its utility for researchers and professionals in drug development. This document summarizes key quantitative data in structured tables, presents detailed experimental protocols for its synthesis and reactions, and includes visualizations of reaction pathways and workflows to facilitate a deeper understanding of its chemical behavior.

Chemical Identifiers and Physicochemical Properties

This compound is an organic compound with the chemical formula C₅H₁₀O. It is a colorless, volatile, and highly flammable liquid with a characteristic ether-like odor.[1] The compound is commercially available primarily as a mixture of its cis (Z) and trans (E) isomers.[2] However, the individual isomers can be synthesized or separated for specific stereoselective reactions.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound and its individual stereoisomers is provided in Table 1. The CAS number for the mixture of isomers is 928-55-2.[3] The (Z)-isomer is identified by CAS number 4696-25-7, and the (E)-isomer by 4696-26-8.[4][5]

Table 1: Chemical Identifiers for this compound

IdentifierMixture of Isomers(Z)-Ethyl 1-propenyl ether (cis)(E)-Ethyl 1-propenyl ether (trans)
CAS Number 928-55-2[3]4696-25-7[4]4696-26-8[5]
IUPAC Name 1-ethoxyprop-1-ene[3](Z)-1-ethoxyprop-1-ene[6](E)-1-ethoxyprop-1-ene[5]
Synonyms Ethyl propenyl ether, 1-Ethoxypropenecis-1-Ethoxypropenetrans-1-Ethoxypropene
Molecular Formula C₅H₁₀O[3]C₅H₁₀O[6]C₅H₁₀O[5]
Molecular Weight 86.13 g/mol [3]86.13 g/mol [6]86.13 g/mol [5]
InChI InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3[3]InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3-[6]InChI=1S/C5H10O/c1-3-5-6-4-2/h3,5H,4H2,1-2H3/b5-3+[5]
InChIKey XDHOEHJVXXTEDV-UHFFFAOYSA-N[7]XDHOEHJVXXTEDV-HYXAFXHYSA-N[8]XDHOEHJVXXTEDV-HWKANZROSA-N[5]
SMILES CCO/C=C/C[5]CCO/C=C\C[6]CCO/C=C/C[5]
PubChem CID 13570[3]5354319[6]5365091[5]
EC Number 213-176-0[9]--
Physicochemical Properties

The physicochemical properties of this compound are summarized in Table 2. Its low flash point and flammability necessitate careful handling and storage in a well-ventilated, flammables-designated area.[10][11]

Table 2: Physicochemical Properties of this compound (Mixture of Isomers)

PropertyValueReference
Appearance Clear, colorless liquid[12]
Boiling Point 67-76 °C[2]
Density 0.778 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.398[10]
Flash Point -18 °C (-0.4 °F)[10]
Solubility Soluble in water and common organic solvents[13]
Vapor Pressure 153 mmHg at 25 °C[11]

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, with the isomerization of allyl ethyl ether being a common and effective approach. The Williamson ether synthesis provides a route to the precursor, allyl ethyl ether.

Synthesis of Allyl Ethyl Ether (Williamson Ether Synthesis)

This method involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of allyl ethyl ether, ethoxide reacts with allyl bromide.

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanol (B145695) (1.0 equivalent) in an anhydrous solvent such as THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a strong base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise to the solution to form sodium ethoxide.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium ethoxide solution back to 0 °C.

  • Add allyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by distillation to yield allyl ethyl ether.

G ethanol Ethanol na_ethoxide Sodium Ethoxide ethanol->na_ethoxide 1. NaH, THF, 0 °C to RT allyl_ethyl_ether Allyl Ethyl Ether na_ethoxide->allyl_ethyl_ether 2. Allyl Bromide, 0 °C to RT allyl_bromide Allyl Bromide allyl_bromide->allyl_ethyl_ether

Fig. 1: Synthesis of Allyl Ethyl Ether via Williamson Ether Synthesis.
Isomerization of Allyl Ethyl Ether to this compound

The thermodynamically more stable 1-propenyl ether can be obtained by the isomerization of the corresponding allyl ether. This reaction can be catalyzed by various transition metal complexes, particularly those of ruthenium.[14]

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve allyl ethyl ether (1.0 equivalent) in an anhydrous solvent like toluene.

  • Add a ruthenium catalyst, such as a ruthenium-hydrido complex (e.g., 1-5 mol%).

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for several hours.

  • Monitor the progress of the reaction by ¹H NMR or GC-MS, observing the disappearance of the allyl signals and the appearance of the propenyl signals.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product, a mixture of (E)- and (Z)-ethyl 1-propenyl ether, can be purified by distillation. The ratio of the isomers is dependent on the specific catalyst and reaction conditions.

G allyl_ether Allyl Ethyl Ether propenyl_ether This compound ((E)- and (Z)-isomers) allyl_ether->propenyl_ether [Ru] catalyst, Toluene, Reflux G cluster_0 Key Reactions epe This compound poly Poly(this compound) epe->poly Cationic Initiator cyclo Cycloaddition Product epe->cyclo Heat diene Conjugated Diene diene->cyclo

References

An In-depth Technical Guide to the Physical Properties of Ethyl 1-Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Ethyl 1-propenyl ether (CAS No. 928-55-2), specifically its boiling point and density. This document is intended for an audience of researchers, scientists, and professionals in drug development who require accurate and detailed information for their work.

Core Physical Properties

This compound, also known as 1-ethoxypropene, is a colorless liquid.[1] It is recognized for its applications in organic synthesis and as a monomer in polymerization reactions. An accurate understanding of its physical properties is crucial for its handling, application, and the design of chemical processes.

Quantitative Data Summary

The boiling point and density of this compound have been reported in various sources. The data is summarized in the table below for ease of comparison. It is important to note that the compound exists as a mixture of cis and trans isomers, which may contribute to the observed ranges in boiling points.

Physical PropertyValueConditions
Boiling Point 67-76 °Cat standard atmospheric pressure (lit.)[2][3]
70 °Cat standard atmospheric pressure (lit.)[2]
Density 0.778 g/mLat 25 °C (lit.)[2][3]
0.78 g/mLNot specified[1]
0.982 g/mLNot specified[4]

Experimental Protocols

The determination of the boiling point and density of a liquid compound like this compound requires precise and standardized experimental procedures to ensure accuracy and reproducibility. While specific experimental details for this compound are not extensively published, the following are detailed methodologies for these key experiments based on established principles.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Distillation Method

A common and accurate method for determining the boiling point of a liquid is through distillation.

  • Apparatus Setup: A distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head.

  • Sample Preparation: A sample of this compound is placed in the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated. As the liquid boils, the vapor rises and comes into contact with the thermometer.

  • Temperature Reading: The temperature is recorded when it stabilizes, which indicates that the vapor and liquid are in equilibrium. This stable temperature is the boiling point of the substance.

  • Data Collection: The atmospheric pressure should be recorded at the time of the experiment, as boiling point is dependent on pressure.

Determination of Density

Density is the mass of a substance per unit volume.

Methodology: Pycnometer Method

A pycnometer, a flask with a specific volume, is a highly accurate instrument for determining the density of liquids.

  • Pycnometer Preparation: A clean, dry pycnometer is weighed accurately.

  • Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.

  • Weighing: The filled pycnometer is weighed.

  • Temperature Control: The temperature of the sample is measured and recorded, as density is temperature-dependent.

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the physical properties of a liquid substance.

G Experimental Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Boiling Point Determination cluster_2 Density Determination cluster_3 Data Analysis & Reporting Sample_Acquisition Acquire Pure Sample of this compound Apparatus_Setup_BP Set up Distillation Apparatus Sample_Acquisition->Apparatus_Setup_BP Boiling Point Path Weigh_Empty_Pycnometer Weigh Empty Pycnometer Sample_Acquisition->Weigh_Empty_Pycnometer Density Path Heating_BP Heat Sample to Boiling Apparatus_Setup_BP->Heating_BP Record_BP Record Stable Temperature Heating_BP->Record_BP Data_Analysis Analyze and Compare Data Record_BP->Data_Analysis Fill_Pycnometer Fill Pycnometer with Sample Weigh_Empty_Pycnometer->Fill_Pycnometer Weigh_Filled_Pycnometer Weigh Filled Pycnometer Fill_Pycnometer->Weigh_Filled_Pycnometer Calculate_Density Calculate Density Weigh_Filled_Pycnometer->Calculate_Density Calculate_Density->Data_Analysis Report_Results Report Findings Data_Analysis->Report_Results

Caption: Workflow for Determining Physical Properties.

References

An In-depth Technical Guide to (E/Z)-1-Ethoxyprop-1-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 1-propenyl ether, known systematically as 1-ethoxyprop-1-ene. The document details its chemical identity, physicochemical properties, and key synthetic methodologies. It is intended to serve as a valuable resource for professionals in research and development.

Chemical Identity and Nomenclature

The compound with the common name "this compound" is formally named 1-ethoxyprop-1-ene according to IUPAC nomenclature.[1] Due to the presence of a double bond, it exists as a mixture of (E) and (Z) stereoisomers.

A variety of synonyms are used to refer to this compound in literature and commercial listings. These include:

  • 1-Ethoxypropene[1][2]

  • Ethyl propenyl ether[1][3]

  • Propenyl ethyl ether[2][4]

  • C2H5OCH=CHCH3[2][5]

  • Ether, ethyl propenyl[2][4]

The cis-isomer is specifically referred to as (Z)-1-ethoxyprop-1-ene, while the trans-isomer is (E)-1-ethoxyprop-1-ene.[3][6]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. The data generally pertains to the mixture of cis and trans isomers unless otherwise specified.

PropertyValueReference(s)
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [1][5]
CAS Number 928-55-2[1][5]
Appearance Colorless liquid[7][8]
Density 0.778 g/mL at 25 °C[9]
Boiling Point 67-76 °C[9]
Refractive Index 1.398 (n20/D)[9]
Flash Point -18 °C[9]

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several routes. The two most prominent methods are the pyrolysis of the corresponding acetal (B89532) and the transition metal-catalyzed isomerization of allyl ethyl ether. The latter method is often preferred for its high stereoselectivity, yielding predominantly the trans-isomer.

This protocol is based on the highly stereoselective isomerization of allyl ethers to trans-propenyl ethers using a cationic iridium complex.

Reaction:

Allyl ethyl ether → (E)-1-Ethoxyprop-1-ene

Materials:

  • Allyl ethyl ether

  • [Ir(cod)(PMePh₂)₂]PF₆ (Iridium(I)-1,5-cyclooctadiene bis(methyldiphenylphosphine) hexafluorophosphate)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dioxane

  • Hydrogen gas (H₂)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the iridium catalyst, [Ir(cod)(PMePh₂)₂]PF₆, in anhydrous THF or dioxane.

  • Activate the catalyst by bubbling hydrogen gas through the solution for a few minutes.

  • Add allyl ethyl ether to the activated catalyst solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by gas chromatography (GC) or ¹H NMR spectroscopy for the disappearance of the allyl signals and the appearance of the propenyl signals.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product, primarily the (E)-isomer of this compound, can be purified by fractional distillation.

This method involves the thermal elimination of ethanol (B145695) from the corresponding acetal, 1,1-diethoxypropane, to yield a mixture of (E) and (Z)-ethyl 1-propenyl ether.

Reaction:

CH₃CH₂CH(OCH₂CH₃)₂ → CH₃CH=CHOCH₂CH₃ + CH₃CH₂OH

Materials:

  • 1,1-Diethoxypropane

  • Pumice or sodium bisulfate (NaHSO₄) as a catalyst

  • Tube furnace and distillation apparatus

Procedure:

  • Set up a tube furnace packed with pumice or sodium bisulfate.

  • Heat the tube furnace to the required pyrolysis temperature.

  • Slowly introduce 1,1-diethoxypropane into the heated tube.

  • The vapor-phase pyrolysis will result in the elimination of ethanol and the formation of this compound.

  • The products are passed through a condenser and collected in a cooled receiving flask.

  • The collected liquid will be a mixture of this compound (E/Z isomers), unreacted acetal, and ethanol.

  • The desired product can be isolated and purified by fractional distillation.

Logical Relationships and Workflows

The synthesis of this compound can be visualized as a workflow, for instance, through the iridium-catalyzed isomerization of its structural isomer, allyl ethyl ether.

Synthesis_Workflow Allyl_Ether Allyl Ethyl Ether Reaction Isomerization Reaction (in THF or Dioxane) Allyl_Ether->Reaction Catalyst [Ir(cod)(PMePh₂)₂]PF₆ (Activated with H₂) Catalyst->Reaction Propenyl_Ether (E)-1-Ethoxyprop-1-ene Reaction->Propenyl_Ether

Caption: Workflow for the Iridium-Catalyzed Isomerization of Allyl Ethyl Ether.

This compound is also a useful intermediate in organic synthesis. For example, it can undergo hydrolysis to form propanal and ethanol.

Hydrolysis_Reaction Propenyl_Ether 1-Ethoxyprop-1-ene Reaction Acid-Catalyzed Hydrolysis Propenyl_Ether->Reaction H2O H₂O / H⁺ H2O->Reaction Propanal Propanal Reaction->Propanal Ethanol Ethanol Reaction->Ethanol

Caption: Acid-Catalyzed Hydrolysis of 1-Ethoxyprop-1-ene.

References

The Genesis of a Versatile Reagent: A Technical Guide to the Discovery and Historical Synthesis of Ethyl 1-Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical synthesis of ethyl 1-propenyl ether (1-ethoxypropene), a valuable reagent in organic synthesis. While a singular "discovery" event for this compound is not well-documented, its emergence is intrinsically linked to the broader exploration of vinyl ethers and their synthesis in the early 20th century. This document details the key historical methodologies that paved the way for its preparation, alongside modern, refined protocols.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below, consolidating data from various sources.

PropertyValueReference
Molecular FormulaC₅H₁₀O[1][2][3][4]
Molecular Weight86.13 g/mol [1][2][3][4]
Boiling Point67-76 °C[5]
Density0.778 g/mL at 25 °C[5]
Refractive Index (n²⁰/D)1.398[1]
Flash Point-18 °C[5]
CAS Number928-55-2[1][2][3][4]

Historical Development of Synthesis Methods

The synthesis of this compound did not occur in isolation but was a result of the evolution of synthetic methods for vinyl ethers. The following diagram illustrates the key historical developments that contributed to the preparation of this and related compounds.

Historical_Development A Early 20th Century General Ether Synthesis B Reppe and Wolff (1930s) Vinylation of Alcohols with Acetylene (B1199291) A->B Advancement C Favorsky and Shostakovsky Refinements in Vinyl Ether Synthesis B->C Improvement D Mid-20th Century Development of Specific Methods C->D Diversification E Pyrolysis of Acetals D->E F Isomerization of Allyl Ethers D->F

Caption: Historical progression of synthetic methodologies for vinyl ethers.

Key Synthesis Methodologies and Experimental Protocols

Three primary historical routes to this compound have been identified: the Reppe process for vinyl ethers in general, the pyrolysis of acetals, and the isomerization of allyl ethers.

The Reppe Synthesis (Vinylation of Alcohols)

Developed by Walter Reppe and his colleagues in the 1930s, this method involves the reaction of alcohols with acetylene under pressure and in the presence of a basic catalyst. While a general method for vinyl ethers, it laid the foundational chemistry for the synthesis of compounds like this compound.

Reaction Mechanism:

Reppe_Mechanism CH≡CH + C₂H₅OH CH≡CH + C₂H₅OH C₂H₅O⁻ K⁺ + CH≡CH C₂H₅O⁻ K⁺ + CH≡CH CH≡CH + C₂H₅OH->C₂H₅O⁻ K⁺ + CH≡CH KOH [C₂H₅O-CH=CH⁻] K⁺ [C₂H₅O-CH=CH⁻] K⁺ C₂H₅O⁻ K⁺ + CH≡CH->[C₂H₅O-CH=CH⁻] K⁺ C₂H₅O-CH=CH₂ + C₂H₅OK C₂H₅O-CH=CH₂ + C₂H₅OK [C₂H₅O-CH=CH⁻] K⁺->C₂H₅O-CH=CH₂ + C₂H₅OK + C₂H₅OH

Caption: Simplified mechanism of the Reppe vinylation of ethanol (B145695).

Experimental Protocol (General):

  • Apparatus: A high-pressure autoclave equipped with a stirrer, heating mantle, and gas inlet.

  • Reagents: Ethanol, acetylene, and a basic catalyst such as potassium hydroxide (B78521) or a sodium alkoxide.

  • Procedure:

    • The autoclave is charged with ethanol and the catalyst.

    • The vessel is sealed, purged with an inert gas (e.g., nitrogen), and then pressurized with acetylene.

    • The mixture is heated to a temperature typically ranging from 150 to 200°C.

    • The reaction is allowed to proceed for several hours while maintaining the pressure of acetylene.

    • After cooling and depressurization, the reaction mixture is neutralized and the product, ethyl vinyl ether (a precursor that could be isomerized), is isolated by distillation.

Pyrolysis of Acetals

The thermal decomposition of acetals represents a more direct, albeit often lower-yielding, historical method for the preparation of vinyl ethers. For this compound, the corresponding acetal (B89532), 1,1-diethoxypropane, would be the starting material.

Reaction:

CH₃CH₂CH(OC₂H₅)₂ → CH₃CH=CHOC₂H₅ + C₂H₅OH

Experimental Protocol (General):

  • Apparatus: A tube furnace packed with a catalyst (e.g., pumice or activated alumina), connected to a condenser and a collection flask.

  • Reagents: 1,1-Diethoxypropane.

  • Procedure:

    • The tube furnace is heated to a high temperature, typically in the range of 300-500°C.

    • 1,1-Diethoxypropane is vaporized and passed through the heated tube, often with a stream of inert carrier gas.

    • The products are cooled in the condenser and collected.

    • This compound is then separated from the co-product ethanol and any unreacted starting material by fractional distillation.

Isomerization of Allyl Ethers

The rearrangement of allyl ethers to the more thermodynamically stable propenyl ethers is a common and effective synthetic strategy. In this case, allyl ethyl ether is the starting material. This reaction can be catalyzed by strong bases or transition metal complexes.

Reaction Workflow:

Isomerization_Workflow Start Allyl Ethyl Ether Reaction Heating in an appropriate solvent Start->Reaction Catalyst Base (e.g., t-BuOK) or Transition Metal Catalyst Catalyst->Reaction Workup Quenching and Extraction Reaction->Workup Purification Distillation Workup->Purification Product This compound Purification->Product

Caption: General workflow for the isomerization of allyl ethyl ether.

Experimental Protocol (Base-Catalyzed):

  • Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere.

  • Reagents: Allyl ethyl ether, a strong base (e.g., potassium tert-butoxide), and a high-boiling solvent (e.g., dimethyl sulfoxide).

  • Procedure:

    • Allyl ethyl ether and the solvent are added to the flask.

    • The strong base is added portion-wise with stirring.

    • The mixture is heated to a temperature sufficient to promote isomerization (typically >100°C) and refluxed for several hours.

    • The reaction progress is monitored by techniques such as gas chromatography or thin-layer chromatography.

    • Upon completion, the reaction is cooled, quenched with water, and the product is extracted with a suitable organic solvent.

    • The organic layer is dried and the this compound is purified by distillation.

Modern Synthesis Approaches

While the historical methods are foundational, modern organic synthesis offers more refined and efficient routes to this compound. One common laboratory-scale synthesis is a variation of the Williamson ether synthesis.

Reaction:

CH₃CH₂Br + HOCH₂CH=CH₂ → CH₃CH₂OCH₂CH=CH₂ (Allyl ethyl ether) → CH₃CH=CHOC₂H₅ (this compound)

Experimental Protocol (Two-Step Modern Synthesis):

  • Step 1: Synthesis of Allyl Ethyl Ether

    • Sodium hydride (as a 60% dispersion in mineral oil) is washed with hexane (B92381) under an inert atmosphere and suspended in dry tetrahydrofuran (B95107) (THF).

    • Allyl alcohol is added dropwise at 0°C.

    • After the evolution of hydrogen ceases, ethyl bromide is added and the mixture is stirred at room temperature overnight.

    • The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated to give crude allyl ethyl ether, which is purified by distillation.

  • Step 2: Isomerization to this compound

    • The purified allyl ethyl ether is dissolved in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).

    • A catalytic amount of a strong base, like potassium tert-butoxide, is added.

    • The mixture is heated to promote the isomerization.

    • Workup and purification are performed as described in the historical base-catalyzed isomerization protocol.

Conclusion

The synthesis of this compound has evolved from the general and often harsh conditions of early vinyl ether chemistry to more specific and controlled modern methodologies. While a precise moment of "discovery" is not apparent, its preparation became feasible through the pioneering work on vinylation by Reppe and the development of fundamental organic reactions like acetal pyrolysis and allyl ether isomerization. Today, this versatile reagent can be synthesized through multiple reliable routes, each with its own advantages, making it readily accessible for its various applications in organic synthesis and materials science.

References

Ethyl 1-Propenyl Ether: A Technical Overview of its Properties and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-propenyl ether is a valuable chemical intermediate in organic synthesis. This technical guide provides a concise overview of its key physicochemical properties and a detailed experimental protocol for its synthesis via the isomerization of allyl ethyl ether.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueReferences
Chemical Formula C5H10O[1][2][3][4][5][6]
Molecular Weight 86.13 g/mol [1][2][3][4][5]
Appearance Colorless liquid[6]
Boiling Point 67-76 °C[4][7]
Density Approximately 0.778 g/mL at 25 °C[4][7]
Solubility Sparingly soluble in water; miscible with many organic solvents.[6]
CAS Number 928-55-2[1]

Synthesis of this compound via Isomerization

This compound can be effectively synthesized through the isomerization of the readily available starting material, allyl ethyl ether. This process is typically catalyzed by transition metal complexes, such as those containing ruthenium or iridium.[7][8] The following protocol is a representative procedure for this transformation.

Experimental Protocol: Isomerization of Allyl Ethyl Ether

Materials:

  • Allyl ethyl ether

  • Ruthenium or Iridium-based catalyst (e.g., (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) Hexafluorophosphate)[7]

  • Anhydrous, inert solvent (e.g., toluene (B28343) or dichloromethane)

  • Inert gas supply (e.g., nitrogen or argon)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Quenching agent (e.g., methanol)

  • Solvents for extraction and purification (e.g., diethyl ether, hexane)

Procedure:

  • Reaction Setup: In a glovebox or under a continuous flow of an inert gas, equip a dry Schlenk flask with a magnetic stir bar.

  • Addition of Reagents: Charge the flask with the anhydrous solvent, followed by the allyl ethyl ether and the isomerization catalyst. The catalyst loading is typically low, in the range of mol%.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature to facilitate the isomerization. The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy or gas chromatography.

  • Quenching: Once the reaction has reached completion or the desired conversion, cool the mixture to room temperature. Quench the reaction by the slow addition of a small amount of methanol.

  • Workup and Purification: The crude product can be purified by fractional distillation to separate the this compound from the solvent and any remaining starting material. The purity of the final product should be confirmed by analytical methods such as GC-MS or NMR.

Experimental Workflow: Synthesis of this compound

The following diagram illustrates the key steps in the synthesis of this compound via the isomerization of allyl ethyl ether.

G Synthesis of this compound via Isomerization cluster_reactants Reactants cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification cluster_product Final Product Allyl_Ether Allyl Ethyl Ether Reaction_Vessel Reaction in Anhydrous Solvent under Inert Atmosphere Allyl_Ether->Reaction_Vessel Catalyst Isomerization Catalyst (e.g., Ru or Ir complex) Catalyst->Reaction_Vessel Monitoring Reaction Monitoring (e.g., 1H NMR, GC) Reaction_Vessel->Monitoring Stirring at appropriate temperature Quenching Quenching (e.g., with Methanol) Monitoring->Quenching Reaction Completion Purification Purification (e.g., Fractional Distillation) Quenching->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity and Chemical Behavior of Ethyl 1-Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-propenyl ether, a member of the enol ether family, is a versatile reagent and intermediate in organic synthesis. Its reactivity is dominated by the electron-rich carbon-carbon double bond, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and characteristic reactions of this compound, including detailed experimental protocols for key transformations. Spectroscopic data are summarized for aid in characterization, and logical diagrams are provided to illustrate reaction pathways.

Introduction

This compound (also known as 1-ethoxyprop-1-ene) is an organic compound with the chemical formula C₅H₁₀O. It exists as a mixture of (E) and (Z) isomers. The presence of the enol ether functionality, where an alkoxy group is attached to a carbon-carbon double bond, confers unique reactivity upon the molecule. This makes it a valuable building block in various organic syntheses, including cycloadditions, hydrolyses, and addition reactions. This document aims to be a detailed technical resource for professionals utilizing or considering the use of this compound in their research and development endeavors.

Synthesis of this compound

This compound can be synthesized through several methods, with the most common being the isomerization of allyl ethyl ether and the pyrolysis of propionaldehyde (B47417) diethyl acetal (B89532).

Isomerization of Allyl Ethyl Ether

The isomerization of allyl ethyl ether to this compound is a widely used method that can be catalyzed by various transition metal complexes. Ruthenium and iridium complexes are particularly effective. This method often provides good control over the stereochemistry of the resulting double bond.

Experimental Protocol: Isomerization of Allyl Ethyl Ether [1]

  • Apparatus: A dry, inert-atmosphere reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stirrer, a reflux condenser, and a nitrogen or argon inlet.

  • Reagents:

  • Procedure: a. To the reaction vessel, add the iridium catalyst (typically 0.1-1 mol%). b. Add the anhydrous, degassed solvent. c. Add the allyl ethyl ether to the reaction mixture. d. The reaction mixture is heated under a nitrogen atmosphere. The progress of the reaction can be monitored by gas chromatography (GC) or ¹H NMR spectroscopy. e. Upon completion, the solvent is removed under reduced pressure. f. The crude product is purified by fractional distillation to yield this compound as a mixture of (E) and (Z) isomers. The ratio of isomers is dependent on the specific catalyst and reaction conditions used.

Pyrolysis of Propionaldehyde Diethyl Acetal

Another common method for the preparation of this compound is the pyrolysis of the corresponding acetal, propionaldehyde diethyl acetal, over a solid acid catalyst such as pumice or NaHSO₄.[1]

Experimental Protocol: Pyrolysis of Propionaldehyde Diethyl Acetal [1]

  • Apparatus: A pyrolysis apparatus consisting of a tube furnace packed with the catalyst, a dropping funnel for the addition of the acetal, and a collection flask cooled in an ice bath.

  • Reagents:

    • Propionaldehyde diethyl acetal

    • Pumice or anhydrous sodium bisulfate (NaHSO₄) as the catalyst

  • Procedure: a. The catalyst is packed into the pyrolysis tube and heated to the desired temperature (typically 300-500 °C) in the tube furnace. b. Propionaldehyde diethyl acetal is added dropwise to the hot catalyst. c. The vaporized products are passed through a condenser and collected in the cooled flask. d. The collected liquid contains this compound, ethanol, and unreacted acetal. e. The product is purified by fractional distillation.

Physical and Chemical Properties

This compound is a colorless, volatile, and flammable liquid with a characteristic ether-like odor.[2] It is sparingly soluble in water but miscible with many organic solvents.[2]

PropertyValueReference(s)
Molecular Formula C₅H₁₀O[1][2]
Molecular Weight 86.13 g/mol [1][3]
Boiling Point 67-76 °C[1]
Density 0.778 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.398[1]
Flash Point -18 °C
CAS Number 928-55-2[3]

Reactivity and Chemical Behavior

The chemical behavior of this compound is dictated by the nucleophilic character of its carbon-carbon double bond, which is enhanced by the electron-donating ethoxy group.

Hydrolysis

Enol ethers are readily hydrolyzed under acidic conditions to yield a carbonyl compound and an alcohol. The hydrolysis of this compound yields propionaldehyde and ethanol. The reaction proceeds via protonation of the double bond to form a resonance-stabilized carbocation, which is then attacked by water.

Diels_Alder reactants This compound + Diene transition_state [4+2] Transition State reactants->transition_state product Cyclohexene derivative transition_state->product

References

An In-depth Technical Guide to the Identification of cis- and trans-Ethyl 1-Propenyl Ether Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-propenyl ether, a key building block in organic synthesis, exists as a mixture of cis (Z) and trans (E) geometric isomers. The distinct spatial arrangement of these isomers leads to significant differences in their physical and spectroscopic properties. Accurate identification and differentiation of the cis and trans forms are critical for ensuring stereochemical control in synthetic pathways and for the characterization of resulting products. This guide provides a comprehensive overview of the analytical techniques used to distinguish between these two isomers, focusing on spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as chromatographic separation. Detailed experimental protocols and comparative data are presented to facilitate unambiguous isomer identification.

Introduction

This compound (1-ethoxyprop-1-ene) is a versatile reagent utilized in various organic transformations, including cycloaddition reactions and as a protecting group. It is commonly synthesized as a mixture of its cis and trans isomers. The stereochemistry of the double bond significantly influences the molecule's reactivity and the stereochemical outcome of subsequent reactions. Therefore, the ability to separate and unequivocally identify each isomer is of paramount importance in research and development settings. This document outlines the key analytical methodologies for the characterization of cis- and trans-ethyl 1-propenyl ether.

Physical and Spectroscopic Properties

The primary method for separating the cis and trans isomers of this compound is through fractional distillation or preparative-scale gas chromatography[1]. The difference in the physical properties of the isomers, such as boiling point and refractive index, allows for their separation. Spectroscopic techniques, particularly NMR and IR, provide the definitive means of identification.

Physical Properties
Propertycis (Z)-Ethyl 1-propenyl ethertrans (E)-Ethyl 1-propenyl etherMixture (cis and trans)
Molecular Formula C₅H₁₀OC₅H₁₀OC₅H₁₀O
Molecular Weight 86.13 g/mol 86.13 g/mol 86.13 g/mol
Boiling Point 68.2 °C (at 760 mmHg)[2]68.2 °C (at 760 mmHg) (estimated)[3]67-76 °C[1]
Density 0.775 g/cm³[2]Data not readily available0.778 g/mL at 25 °C[1]
Refractive Index Data not readily availableData not readily availablen20/D 1.398 (lit.)[1]
Spectroscopic Data

Spectroscopic analysis is the most reliable method for distinguishing between the cis and trans isomers.

Proton NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers due to the significant difference in the coupling constants (J-values) of the vinylic protons. The Karplus relationship predicts that the vicinal coupling constant for trans protons (dihedral angle of ~180°) will be significantly larger than that for cis protons (dihedral angle of ~0°).

Proton Assignmentcis (Z)-Isomer Chemical Shift (δ, ppm) and Coupling Constant (J, Hz)trans (E)-Isomer Chemical Shift (δ, ppm) and Coupling Constant (J, Hz)
CH₃-CH= ~1.55 (dd, J ≈ 6.8, 1.5)~1.53 (dd, J ≈ 6.8, 1.5)
=CH-CH₃ ~4.35 (dq, J ≈ 6.8, 6.8)~4.78 (dq, J ≈ 6.8, 12.3)
=CH-O- ~5.90 (dq, J ≈ 6.8, 1.5)~6.25 (dq, J ≈ 12.3, 1.5)
-O-CH₂-CH₃ ~3.75 (q, J ≈ 7.0)~3.78 (q, J ≈ 7.0)
-O-CH₂-CH₃ ~1.25 (t, J ≈ 7.0)~1.28 (t, J ≈ 7.0)
J (vinylic) Jcis ≈ 6.8 Hz Jtrans ≈ 12.3 Hz

Note: The presented chemical shifts are estimations based on typical values for vinyl ethers and related structures. The key differentiating feature is the coupling constant between the vinylic protons.

Carbon NMR can also be used for isomer identification, with slight differences in the chemical shifts of the olefinic carbons.

Carbon Assignmentcis (Z)-Isomer Chemical Shift (δ, ppm)trans (E)-Isomer Chemical Shift (δ, ppm)
CH₃-CH= ~9.5~9.8
=CH-CH₃ ~99.5~105.0
=CH-O- ~145.0~148.5
-O-CH₂-CH₃ ~64.0~64.2
-O-CH₂-CH₃ ~15.0~15.2

Note: These are predicted values and should be confirmed with experimental data.

IR spectroscopy can differentiate between cis and trans isomers based on the C-H out-of-plane bending vibrations of the vinylic protons. Trans isomers typically show a strong absorption band around 965 cm⁻¹, which is absent in the cis isomer. The C=C stretching frequency can also differ slightly between the two isomers.

Vibrational Modecis (Z)-Isomer (cm⁻¹)trans (E)-Isomer (cm⁻¹)
=C-H out-of-plane bend Absent~965 (strong)
C=C stretch ~1665~1675
C-O-C stretch ~1200-1250~1200-1250

Experimental Protocols

Separation of cis and trans Isomers by Preparative Gas Chromatography

Objective: To separate the cis and trans isomers of this compound from a mixture.

Instrumentation:

  • Preparative Gas Chromatograph equipped with a thermal conductivity detector (TCD).

  • Column: A non-polar or semi-polar capillary or packed column suitable for separating alkene isomers (e.g., a column with a polyethylene (B3416737) glycol or similar stationary phase).

  • Carrier Gas: Helium or Nitrogen.

  • Collection traps cooled with liquid nitrogen or a dry ice/acetone bath.

Methodology:

  • Sample Preparation: The neat mixture of this compound isomers is used.

  • Injection: Inject a small volume of the isomer mixture into the GC.

  • Chromatographic Conditions:

    • Injector Temperature: 150 °C

    • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, then ramp to 100 °C at 5 °C/min.

    • Detector Temperature: 180 °C

    • Carrier Gas Flow Rate: Optimized for the best separation, typically around 20-30 mL/min for a packed column.

  • Collection: As each isomer elutes from the column and is detected by the TCD, the effluent is passed through a cooled trap to condense and collect the purified isomer. The retention times for the cis and trans isomers will be different, allowing for their separate collection. Generally, the cis isomer will have a shorter retention time on non-polar columns.

  • Analysis: The purity of the collected fractions should be confirmed by analytical GC-MS or NMR spectroscopy.

Isomer Identification by NMR Spectroscopy

Objective: To identify the collected cis and trans isomers using ¹H NMR spectroscopy.

Instrumentation:

  • NMR Spectrometer (300 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., CDCl₃).

  • Internal standard (e.g., Tetramethylsilane, TMS).

Methodology:

  • Sample Preparation: Prepare a solution of each collected isomer (approximately 5-10 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in an NMR tube. Add a small amount of TMS as an internal standard (0 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum for each sample.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the signals to determine the relative number of protons.

    • Measure the chemical shifts (δ) relative to TMS.

    • Determine the coupling constants (J) for the vinylic protons.

    • The isomer exhibiting a vinylic proton-proton coupling constant of approximately 12-18 Hz is identified as the trans isomer.

    • The isomer with a vinylic proton-proton coupling constant of approximately 6-12 Hz is identified as the cis isomer.

Visualization of the Identification Workflow

The logical process for separating and identifying the cis and trans isomers of this compound can be visualized as follows:

Isomer_Identification_Workflow cluster_separation Separation cluster_fractions Isolated Fractions cluster_analysis Spectroscopic Analysis cluster_identification Isomer Identification start Mixture of cis/trans Isomers prep_gc Preparative Gas Chromatography start->prep_gc fraction1 Fraction 1 prep_gc->fraction1 Early Eluting fraction2 Fraction 2 prep_gc->fraction2 Late Eluting nmr_analysis ¹H NMR Spectroscopy fraction1->nmr_analysis ir_analysis IR Spectroscopy fraction1->ir_analysis fraction2->nmr_analysis fraction2->ir_analysis cis_isomer cis-Isomer (J ≈ 6-12 Hz, no 965 cm⁻¹ IR band) nmr_analysis->cis_isomer trans_isomer trans-Isomer (J ≈ 12-18 Hz, strong 965 cm⁻¹ IR band) nmr_analysis->trans_isomer ir_analysis->cis_isomer ir_analysis->trans_isomer

Caption: Workflow for the separation and identification of cis- and trans-ethyl 1-propenyl ether.

Conclusion

The unambiguous identification of cis and trans isomers of this compound is essential for stereocontrolled synthesis and accurate product characterization. A combination of chromatographic separation and spectroscopic analysis provides a robust methodology for this purpose. ¹H NMR spectroscopy, with its characteristic vinylic coupling constants, serves as the primary tool for definitive isomer assignment. This guide provides the necessary data and protocols to enable researchers, scientists, and drug development professionals to confidently identify and differentiate these important chemical isomers.

References

Methodological & Application

Synthesis of Ethyl 1-Propenyl Ether: An Application Note and Experimental Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-propenyl ether is a valuable reagent in organic synthesis, serving as a key intermediate in the formation of various organic compounds. This document provides detailed experimental protocols for two effective methods of its synthesis: the elimination reaction from acetaldehyde (B116499) diethyl acetal (B89532) and the stereoselective isomerization of allyl ethyl ether. This guide includes comprehensive procedural details, quantitative data summaries, and visual representations of the experimental workflows to ensure reproducibility and aid in laboratory practice.

Introduction

This compound (CH₃CH=CHOC₂H₅) is a colorless, flammable liquid with significant applications in organic chemistry. It is utilized in cycloaddition reactions, as an acyl anion equivalent, and in the synthesis of α,β-unsaturated aldehydes. The control over its cis- and trans-isomers is crucial for stereoselective synthesis. This application note details two distinct and reliable methods for its preparation in a laboratory setting.

Data Presentation

Method 1: Elimination from Acetaldehyde Diethyl Acetal

This method involves the acid-catalyzed elimination of ethanol (B145695) from acetaldehyde diethyl acetal. The yield of this compound is highly dependent on the choice of catalyst and reaction conditions. A summary of yields obtained using various catalysts is presented below[1].

Catalyst SystemReagentsYield (%)
p-toluenesulfonic acid / di-2-ethylhexylamine800 g acetaldehyde diethyl acetal, 0.57 g p-toluenesulfonic acid, 1.13 g di-2-ethylhexylamine98.2
p-toluenesulfonic acid / diamylamine800 g acetaldehyde diethyl acetal, 0.57 g p-toluenesulfonic acid, 0.75 g diamylamine97.8
p-toluenesulfonic acid / tri-n-butylamine800 g acetaldehyde diethyl acetal, 0.28 g p-toluenesulfonic acid, 0.44 g tri-n-butylamine96.9
p-toluenesulfonic acid (alone)800 g acetaldehyde diethyl acetal, 0.57 g p-toluenesulfonic acid34.0
Method 2: Isomerization of Allyl Ethyl Ether

This method provides a highly stereoselective route to the trans-isomer of this compound. The use of a specific iridium catalyst allows for high yields and excellent stereoselectivity[2].

CatalystSubstrateSolventYield (%)Stereoselectivity (trans)
[Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆Allyl ethyl etherTetrahydrofuran (B95107) or Dioxane≥ 95≥ 97

Experimental Protocols

Method 1: Synthesis of this compound via Elimination from Acetaldehyde Diethyl Acetal

This protocol is adapted from a patented procedure and is optimized for high yield[1].

Materials:

  • Acetaldehyde diethyl acetal (800 g)

  • p-toluenesulfonic acid (0.57 g)

  • di-2-ethylhexylamine (1.13 g)

  • 2-liter round-bottomed flask

  • Distillation column (24 theoretical plates)

  • Heating mantle

  • Receiving flask

Procedure:

  • To a 2-liter round-bottomed flask, add 800 g of acetaldehyde diethyl acetal, 0.57 g of p-toluenesulfonic acid, and 1.13 g of di-2-ethylhexylamine.

  • Fit the flask with a distillation column (24 theoretical plates) and a distillation head with a condenser and receiving flask.

  • Heat the mixture. The acetal cleavage will commence, liberating ethanol and this compound.

  • Distill off the reaction products at a reflux ratio of 3:1 and atmospheric pressure (1013 mbar). The temperature at the head of the column should be maintained between 67°C and 70°C.

  • Continue the distillation until the bottom temperature reaches 220°C.

  • The distillate will contain the desired this compound and ethanol. Further purification can be achieved by fractional distillation.

Expected Yield: Approximately 98.2% of the theoretical yield based on the starting acetal.

Method 2: Stereoselective Synthesis of trans-Ethyl 1-Propenyl Ether via Isomerization of Allyl Ethyl Ether

This protocol is based on a reported highly stereoselective isomerization method[2].

Materials:

  • Allyl ethyl ether

  • [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ (Iridium catalyst)

  • Anhydrous tetrahydrofuran (THF) or dioxane

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the iridium catalyst, [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆, in anhydrous tetrahydrofuran or dioxane.

  • Activate the catalyst by bubbling hydrogen gas through the solution or by a suitable activation method as per literature recommendations for this type of catalyst.

  • Add allyl ethyl ether to the activated catalyst solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete (typically when the starting material is consumed), the catalyst can be removed by filtration through a short plug of silica (B1680970) gel.

  • The solvent is then removed under reduced pressure to yield the crude trans-ethyl 1-propenyl ether.

  • Further purification, if necessary, can be performed by distillation.

Expected Yield: ≥ 95% with a stereoselectivity of ≥ 97% for the trans-isomer.

Mandatory Visualization

experimental_workflow_elimination cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_distillation Product Isolation cluster_product Final Product acetal Acetaldehyde Diethyl Acetal flask Combine in 2L Round-Bottom Flask acetal->flask acid p-Toluenesulfonic Acid acid->flask amine di-2-Ethylhexylamine amine->flask heat Heat Mixture flask->heat distill Distill at 67-70°C (reflux ratio 3:1) heat->distill collect Collect Distillate distill->collect product This compound & Ethanol collect->product experimental_workflow_isomerization cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Purification cluster_product Final Product catalyst [Ir(cod)(PMePh2)2]PF6 in THF activation Activate with H2 catalyst->activation substrate Add Allyl Ethyl Ether activation->substrate stir Stir at Room Temperature substrate->stir filter Filter through Silica Gel stir->filter evaporate Evaporate Solvent filter->evaporate product trans-Ethyl 1-Propenyl Ether evaporate->product

References

Application Notes and Protocols: Ethyl 1-Propenyl Ether as a Protecting Group in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. Among the various protecting groups for hydroxyl moieties, the ethyl 1-propenyl (EPE) ether offers a valuable combination of stability and mild cleavage conditions. As a type of vinyl ether, the EPE group is readily introduced under acidic catalysis and is stable to a wide range of non-acidic reagents, including strong bases, organometallics, and hydrides. Its removal is typically accomplished under mild acidic conditions, ensuring the preservation of other sensitive functionalities within a complex molecular architecture.

These application notes provide a comprehensive overview of the use of ethyl 1-propenyl ether as a protecting group for alcohols, including detailed experimental protocols and quantitative data to facilitate its implementation in research and development settings.

Data Presentation: Reaction Conditions and Yields

While specific data for the protection of a wide range of alcohols with this compound is not extensively documented in single sources, the closely related and structurally analogous ethoxyethyl (EE) ether protecting group provides a reliable proxy for expected conditions and outcomes. The following tables summarize typical reaction conditions and yields for the protection of various alcohols with vinyl ethers and their subsequent deprotection.

Table 1: Protection of Alcohols with Ethyl Vinyl Ether (Analogous to this compound)

Substrate (Alcohol Type)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Primary Alcohol (D-Glucal)Pyridinium (B92312) p-toluenesulfonate (PPTS)Dichloromethane (B109758) (DCM)Room Temp.295[1]
Primary Alcohol (Generic)p-Toluenesulfonic acid (p-TsOH)Dichloromethane (DCM)Room Temp.1-4>90General Protocol
Secondary Alcohol (D-Galactal)Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM)Room Temp.292[1]
Secondary Alcohol (Generic)Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM)Room Temp.2-6>90General Protocol
Phenol (Generic)Pyridinium p-toluenesulfonate (PPTS)Dichloromethane (DCM)Room Temp.1-3>90General Protocol

Table 2: Deprotection of this compound Protected Alcohols

Substrate (Protected Alcohol)ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
Protected D-Glucal derivative20% Acetic Acid (aq)Tetrahydrofuran (B95107) (THF)Room Temp.12 (overnight)High[1]
Protected Glycal10% Acetic Acid-d4Methanol-d4500.75-2Quantitative[1]
General Primary/Secondary Alcohol1 M HClTetrahydrofuran (THF)Room Temp.0.5-2>90General Protocol
General Primary/Secondary AlcoholAcetic Acid/THF/H₂O (2:1:1)-Room Temp.2-8>90General Protocol
Phenol DerivativeDilute Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to Room Temp.0.5-1>90General Protocol

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

Materials:

  • Primary alcohol

  • This compound (cis/trans mixture)

  • Pyridinium p-toluenesulfonate (PPTS) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2-0.5 M) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5-2.0 equiv).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05-0.1 equiv) or p-toluenesulfonic acid (p-TsOH, 0.02-0.05 equiv) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for the Deprotection of an this compound Protected Alcohol

Materials:

  • This compound protected alcohol

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl) or a mixture of acetic acid, THF, and water

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate (B1210297) or diethyl ether

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the this compound protected alcohol (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).

  • To the stirred solution, add a catalytic amount of a protic acid. For example, add 1 M HCl dropwise until the pH is approximately 2-3, or use a pre-mixed solution of acetic acid/THF/water (e.g., 2:1:1 v/v).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The deprotection is usually complete within 30 minutes to a few hours.

  • Once the reaction is complete, neutralize the acid by the careful addition of a saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the deprotected alcohol.

  • Purify the crude product by flash column chromatography if necessary.

Visualizations

Reaction Mechanisms and Workflow

The following diagrams illustrate the chemical pathways and a general workflow for the use of this compound as a protecting group.

Protection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product ROH R-OH (Alcohol) Carbocation Oxocarbenium Ion ROH->Carbocation Nucleophilic Attack EPE This compound Protonated_EPE Protonated EPE EPE->Protonated_EPE Protonation H_plus H+ (Acid Catalyst) Protonated_EPE->Carbocation Resonance Protonated_Product Protonated Acetal Carbocation->Protonated_Product Product R-O-CH(OEt)CH2CH3 (Protected Alcohol) Protonated_Product->Product Deprotonation

Caption: Mechanism of alcohol protection with this compound.

Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Protected_Alcohol R-O-CH(OEt)CH2CH3 Protonated_Acetal Protonated Acetal Protected_Alcohol->Protonated_Acetal Protonation H3O_plus H3O+ Hemiacetal_Carbocation Hemiacetal & Oxocarbenium Ion Protonated_Acetal->Hemiacetal_Carbocation Loss of Ethanol Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal_Carbocation->Protonated_Hemiacetal Nucleophilic Attack by H2O ROH R-OH (Alcohol) Protonated_Hemiacetal->ROH Deprotonation & Tautomerization Propanal Propanal EtOH Ethanol

Caption: Mechanism of acidic deprotection of the EPE group.

Experimental_Workflow Start Start with Alcohol Protection Protection with this compound (Acid Catalyst, e.g., PPTS) Start->Protection Reaction Perform Desired Synthesis Steps (Stable to base, nucleophiles, etc.) Protection->Reaction Deprotection Deprotection (Mild Acidic Conditions) Reaction->Deprotection End Final Product with Free Alcohol Deprotection->End

Caption: General workflow for using EPE as a protecting group.

References

Applications of Ethyl 1-Propenyl Ether in Polymer Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-propenyl ether (EPE) is a versatile monomer that serves as a valuable building block in the field of polymer chemistry. As a β-substituted vinyl ether, its reactivity in cationic polymerization, particularly living cationic polymerization, allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. These polymers, collectively known as poly(this compound) (PEPE), and copolymers incorporating EPE, exhibit a range of properties that make them suitable for diverse applications, including specialty coatings, adhesives, and as modifiers for other polymer systems. This document provides a detailed overview of the applications of EPE in polymer chemistry, complete with experimental protocols and quantitative data to guide researchers in this area.

Key Applications

The primary application of this compound in polymer chemistry lies in its use as a monomer for cationic polymerization. This process allows for the creation of polymers with unique architectures and functionalities.

  • Synthesis of Novel Polymers: EPE can be polymerized to form poly(ethyl-1-propenyl ether), a polymer with potential applications in coatings, lacquers, and surgical adhesives.[1]

  • Resin Modification: It is utilized as a modifier for polystyrene and alkyd resins, enhancing their properties for specific applications.

  • Plasticizer: EPE can act as a plasticizer for nitrocellulose and other plastics.

  • Chemical Intermediate: It serves as an intermediate in the synthesis of various organic compounds, including plasticizers and other auxiliaries.[1]

  • Living Cationic Polymerization: EPE is a suitable monomer for living cationic polymerization, a technique that allows for the synthesis of polymers with precisely controlled molecular weights and narrow polydispersity indices. This control is crucial for creating advanced materials with tailored properties. Research by Sawamoto, Higashimura, and others has demonstrated the successful living cationic polymerization of both cis- and trans-isomers of ethyl propenyl ether.

  • Block Copolymer Synthesis: The living nature of EPE polymerization enables the sequential addition of other monomers to create well-defined block copolymers. For instance, block copolymers of EPE and isobutyl vinyl ether have been synthesized, opening possibilities for materials with combined properties from each block.

Experimental Protocols

The following sections provide detailed methodologies for the cationic polymerization of this compound, based on established literature.

Protocol 1: Living Cationic Polymerization of this compound with HI/I₂ Initiator System

This protocol is adapted from the pioneering work on living cationic polymerization of vinyl ethers.

Materials:

  • This compound (EPE), purified by distillation over calcium hydride.

  • Toluene (B28343), dried and distilled.

  • Hydrogen iodide (HI), used as a solution in a nonpolar solvent (e.g., n-hexane).

  • Iodine (I₂).

  • Methanol, for quenching the polymerization.

Procedure:

  • Under a dry nitrogen atmosphere, a glass reactor equipped with a magnetic stirrer is charged with dried toluene.

  • The reactor is cooled to the desired temperature (e.g., -40 °C) in a suitable bath.

  • A known amount of this compound is added to the reactor.

  • The initiator, a solution of hydrogen iodide in n-hexane, is added to the monomer solution to initiate the polymerization.

  • A small amount of iodine is added to stabilize the propagating carbocation and ensure a living process.

  • The reaction is allowed to proceed for the desired time, with samples taken periodically to monitor monomer conversion and polymer molecular weight.

  • The polymerization is terminated by the addition of prechilled methanol.

  • The resulting polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Protocol 2: Living Cationic Polymerization of a Functionalized Propenyl Ether

This protocol is based on the polymerization of a silyl-protected propenyl ether and can be adapted for other functionalized propenyl ethers.[2]

Materials:

  • Functionalized propenyl ether monomer (e.g., tert-butyldiphenylsiloxybutyl propenyl ether).[2]

  • 1-(Isobutoxy)ethyl acetate (B1210297) (IBEA) as the initiator.

  • Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅).

  • Tin tetrachloride (SnCl₄) as a Lewis acid activator.[2]

  • Toluene, dried and distilled.

  • Ethyl acetate (AcOEt) as an additive.[2]

  • Methanol, for quenching.

Procedure:

  • A thoroughly dried glass reactor is charged with toluene and ethyl acetate under a nitrogen atmosphere.

  • The reactor is cooled to -80 °C.[2]

  • The initiator system components (IBEA, Et₁.₅AlCl₁.₅, and SnCl₄) are added sequentially to the cooled solvent.[2]

  • The functionalized propenyl ether monomer is then added to start the polymerization.

  • The reaction mixture is stirred at -80 °C for the specified duration.[2]

  • The polymerization is quenched with prechilled methanol.

  • The polymer is isolated by evaporation of the solvent and subsequent drying under vacuum.

Quantitative Data from Polymerization Experiments

The following tables summarize quantitative data from representative living cationic polymerization experiments of propenyl ethers.

Table 1: Living Cationic Polymerization of a Silyl-Protected Propenyl Ether at -80 °C [2]

MonomerInitiator System[Monomer]₀ (M)[IBEA]₀ (mM)[Et₁.₅AlCl₁.₅]₀ (mM)[SnCl₄]₀ (mM)[AcOEt]₀ (M)Mₙ ( g/mol )Mₙ/Mₙ
TBDPSBPEIBEA/Et₁.₅AlCl₁.₅/SnCl₄0.64.04.05.01.012,9001.22

TBDPSBPE: tert-butyldiphenylsiloxybutyl propenyl ether

Signaling Pathways and Experimental Workflows

To visualize the processes described, the following diagrams are provided in the DOT language for Graphviz.

CationicPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Controlled in Living Polymerization) Initiator Initiator (e.g., HI) Carbocation Propagating Carbocation Initiator->Carbocation + Monomer Monomer1 This compound Monomer1->Carbocation GrowingChain Growing Polymer Chain (Carbocationic End) Carbocation->GrowingChain LongerChain Elongated Polymer Chain GrowingChain->LongerChain + Monomer Monomer2 This compound Monomer2->LongerChain ActiveChain Living Polymer Chain LongerChain->ActiveChain FinalPolymer Final Polymer ActiveChain->FinalPolymer QuenchingAgent Quenching Agent (e.g., Methanol) QuenchingAgent->FinalPolymer

Caption: General mechanism of cationic polymerization of this compound.

ExperimentalWorkflow start Start prep Prepare Dry Glassware and Reagents start->prep setup Assemble Reactor under Nitrogen Atmosphere prep->setup cool Cool Reactor to Target Temperature setup->cool add_reagents Add Solvent, Initiator System, and Monomer cool->add_reagents polymerize Allow Polymerization to Proceed add_reagents->polymerize quench Quench Reaction with Methanol polymerize->quench isolate Isolate Polymer by Precipitation and Filtration quench->isolate dry Dry Polymer under Vacuum isolate->dry characterize Characterize Polymer (GPC, NMR, etc.) dry->characterize end End characterize->end

Caption: Experimental workflow for the living cationic polymerization of a propenyl ether.

References

Application Notes and Protocols: Ethyl 1-Propenyl Ether in Diels-Alder and Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-propenyl ether is a valuable reagent in organic synthesis, particularly in the realm of cycloaddition reactions. As an electron-rich alkene, it readily participates as a dienophile in inverse-electron-demand Diels-Alder reactions and as a partner in other cycloadditions, such as [2+2] reactions.[1] Its ethoxy group activates the double bond, making it a versatile building block for the synthesis of a variety of heterocyclic and carbocyclic frameworks, which are prevalent in natural products and pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the use of this compound in Diels-Alder and other cycloaddition reactions, with a focus on providing clear, reproducible methodologies and quantitative data to aid in reaction planning and execution.

Key Applications

This compound is primarily utilized in the following types of cycloaddition reactions:

  • Inverse-Electron-Demand Hetero-Diels-Alder Reactions: As an electron-rich dienophile, this compound reacts efficiently with electron-deficient heterodienes, such as α,β-unsaturated carbonyl compounds. This reaction is a powerful tool for the synthesis of substituted 3,4-dihydro-2H-pyrans, which are key intermediates in the synthesis of various natural products and bioactive molecules.

  • [2+2] Cycloaddition Reactions: this compound can also undergo [2+2] cycloaddition reactions with suitable partners, leading to the formation of cyclobutane (B1203170) derivatives.

The reactivity of this compound in these reactions can often be enhanced and controlled through the use of Lewis acid catalysts.

Experimental Protocols and Data

Hetero-Diels-Alder Reaction with α,β-Unsaturated Aldehydes

The reaction of this compound with α,β-unsaturated aldehydes, such as acrolein and crotonaldehyde (B89634), provides a direct route to 2-ethoxy-3,4-dihydro-2H-pyran derivatives. These reactions are a classic example of an inverse-electron-demand hetero-Diels-Alder reaction. The reaction with acrolein's close analog, ethyl vinyl ether, is a well-established method for the synthesis of 2-ethoxy-3,4-dihydro-2H-pyran.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product epe This compound plus + ab_unsat α,β-UnsaturatedAldehyde (R=H, CH₃) dihydropyran 2-Ethoxy-3,4-dihydro-2H-pyranDerivative ab_unsat->dihydropyran [4+2] Cycloaddition

Caption: Hetero-Diels-Alder reaction of this compound.

Protocol 1: Synthesis of 2-Ethoxy-4-methyl-3,4-dihydro-2H-pyran

This protocol describes the reaction between this compound and crotonaldehyde.

Materials:

  • This compound (mixture of cis and trans isomers)

  • Crotonaldehyde

  • Lewis Acid Catalyst (e.g., Zinc Chloride, ZnCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane.

  • Add the Lewis acid catalyst (e.g., 0.1 equivalents of ZnCl₂) to the solvent.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add crotonaldehyde (1.0 equivalent) to the stirred suspension.

  • After stirring for 10-15 minutes, add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel.

Quantitative Data:

DieneDienophileCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CrotonaldehydeThis compoundZnCl₂Dichloromethane0 to RT12-24Data not availableGeneral Protocol
AcroleinEthyl vinyl etherNot specifiedNot specifiedNot specifiedNot specifiedData not available[3]
Lewis Acid Catalysis in Inverse-Electron-Demand Diels-Alder Reactions

Lewis acids play a crucial role in accelerating inverse-electron-demand Diels-Alder reactions by coordinating to the electron-deficient diene, thereby lowering its LUMO energy and enhancing its reactivity towards the electron-rich dienophile, this compound.[4]

Logical Workflow for Lewis Acid Catalyzed Reaction:

G start Start setup Set up reaction under inert atmosphere start->setup add_solvent Add anhydrous solvent setup->add_solvent add_catalyst Add Lewis Acid Catalyst add_solvent->add_catalyst cool Cool to specified temperature add_catalyst->cool add_diene Add electron-deficient diene cool->add_diene add_dienophile Add this compound add_diene->add_dienophile react Stir for specified time add_dienophile->react quench Quench reaction react->quench workup Aqueous workup quench->workup purify Purify product workup->purify end End purify->end

Caption: Workflow for a Lewis acid-catalyzed Diels-Alder reaction.

Commonly Used Lewis Acids:

  • Zinc Chloride (ZnCl₂)

  • Boron Trifluoride Etherate (BF₃·OEt₂)

  • Titanium Tetrachloride (TiCl₄)

  • Aluminum Trichloride (AlCl₃)

The choice of Lewis acid can influence the reaction rate, yield, and stereoselectivity. It is recommended to screen a variety of Lewis acids to optimize the reaction for a specific substrate pair.

Conclusion

This compound is a highly effective electron-rich dienophile for inverse-electron-demand Diels-Alder reactions, providing a valuable route for the synthesis of substituted dihydropyrans. The use of Lewis acid catalysis is often essential for achieving good yields and controlling the stereochemical outcome of these reactions. The protocols and data presented herein serve as a guide for researchers in the application of this versatile reagent in the synthesis of complex molecules for pharmaceutical and other applications. Further optimization of reaction conditions may be necessary for specific substrate combinations.

References

Application Notes and Protocols for the Polymerization of Ethyl 1-Propenyl Ether in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the polymerization of "Ethyl 1-propenyl ether" and its applications in coatings and adhesives. The information is intended for researchers and professionals in materials science and related fields. This compound is a monomer used in the synthesis of polymers for various industrial products, including coatings, lacquers, and adhesives.[1][2]

Introduction to Poly(this compound)

This compound is a vinyl ether monomer that can be polymerized to form poly(this compound), a polymer with applications in coatings and adhesives.[2] The polymerization of vinyl ethers is typically achieved through cationic polymerization, which can be initiated by various catalysts. Recent advancements have focused on living cationic polymerization and photoinitiated cationic polymerization to achieve well-controlled polymer structures and properties.

Key Properties of this compound Monomer:

PropertyValue
Chemical Formula C5H10O
Molecular Weight 86.13 g/mol [3][4][5]
Appearance Colorless liquid[2]
Boiling Point 78-80 °C[2]
Density ~0.77 g/cm³[2]
Solubility Sparingly soluble in water; miscible with many organic solvents[2]

Polymerization Mechanisms

The primary method for polymerizing this compound is cationic polymerization . This process involves the initiation, propagation, and termination of a polymer chain via a carbocationic active center.[6][7]

Cationic Polymerization

Cationic polymerization of vinyl ethers like this compound can be initiated by Lewis acids or protonic acids.[7] The electron-donating alkoxy group of the ether stabilizes the propagating carbocation, making vinyl ethers highly reactive in this type of polymerization.

A general mechanism for the cationic polymerization of this compound is illustrated below.

G Cationic Polymerization of this compound cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer This compound Initiator->Monomer Protonation Carbocation Propagating Carbocation Monomer->Carbocation Carbocation_prop Propagating Carbocation Carbocation->Carbocation_prop Monomer_prop This compound Carbocation_prop->Monomer_prop Addition Growing_Chain Growing Polymer Chain Monomer_prop->Growing_Chain Growing_Chain_term Growing Polymer Chain Growing_Chain->Growing_Chain_term Polymer Poly(this compound) Growing_Chain_term->Polymer Chain Transfer / Combination

Caption: Cationic polymerization mechanism.

Living Cationic Polymerization

Living cationic polymerization offers precise control over the polymer's molecular weight and architecture. This technique minimizes chain transfer and termination reactions, allowing for the synthesis of well-defined polymers. For propenyl ethers, initiator systems such as a combination of a Lewis acid (e.g., SnCl4) and an initiator (e.g., a proton source) can be employed.[8][9]

UV-Cured Polymerization

This compound can be used in UV-curable coating formulations.[10] In this process, a photoinitiator absorbs UV light and generates a strong acid, which then initiates the cationic polymerization of the monomer.[11] This method offers rapid curing at ambient temperatures and is environmentally friendly due to the absence of volatile organic compounds (VOCs).[11]

Experimental Protocols

Protocol for Living Cationic Polymerization of this compound

This protocol is a representative example based on methods for similar vinyl ethers.

Materials:

  • This compound (purified by distillation over CaH2)

  • Toluene (dried and distilled)

  • Initiator system: e.g., 1-(isobutoxy)ethyl acetate (B1210297) (IBEA) / ethylaluminum sesquichloride (Et1.5AlCl1.5) / tin tetrachloride (SnCl4)[8]

  • Dry nitrogen or argon atmosphere

  • Schlenk line and glassware

Procedure:

  • All glassware should be flame-dried under vacuum and cooled under a dry nitrogen or argon atmosphere.

  • Prepare a stock solution of the initiator system in dried toluene.

  • In a reaction flask under an inert atmosphere, dissolve the purified this compound in dried toluene.

  • Cool the monomer solution to the desired temperature (e.g., -30 °C to -80 °C) in a cooling bath.[8]

  • Inject the initiator solution into the monomer solution with vigorous stirring to start the polymerization.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC).

  • Quench the polymerization by adding a small amount of pre-chilled methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Filter and dry the polymer under vacuum to a constant weight.

  • Characterize the polymer for its molecular weight and molecular weight distribution using gel permeation chromatography (GPC).

Protocol for UV-Curable Coating Formulation and Curing

Materials:

  • Poly(this compound) oligomer/monomer

  • Cationic photoinitiator (e.g., a diaryliodonium or triarylsulfonium salt)

  • Reactive diluents (optional, to adjust viscosity)

  • Adhesion promoter (optional)

  • Substrate (e.g., glass, metal, or plastic panels)

Procedure:

  • In a light-protected container, mix the poly(this compound) oligomer/monomer with the cationic photoinitiator (typically 1-5 wt%).

  • If necessary, add a reactive diluent to achieve the desired application viscosity.

  • Add any other additives, such as adhesion promoters, and mix until a homogeneous formulation is obtained.

  • Apply a thin film of the formulation onto the substrate using a film applicator or spin coater.

  • Cure the coated substrate by exposing it to a UV light source (e.g., a medium-pressure mercury lamp) for a specified time. The curing time will depend on the lamp intensity, film thickness, and photoinitiator concentration.

  • Evaluate the cured coating for properties such as hardness, adhesion, and solvent resistance.

Performance Data (Illustrative)

Specific quantitative performance data for homopolymers of this compound in coatings and adhesives is not extensively available in the public domain. The following tables provide illustrative data based on typical performance characteristics of poly(vinyl ether)-based systems.

Table 1: Illustrative Mechanical Properties of Cured Poly(this compound) Coatings

PropertyTypical Value RangeTest Method
Pencil Hardness F - 2HASTM D3363
Adhesion (Cross-hatch) 4B - 5BASTM D3359
Solvent Resistance (MEK rubs) >100ASTM D5402
Flexibility (Mandrel Bend) 1/8" - 1/4"ASTM D522

Table 2: Illustrative Adhesion Properties of Poly(this compound) Based Adhesives

SubstrateLap Shear Strength (MPa)Test Method
Aluminum 8 - 15ASTM D1002
Steel 10 - 18ASTM D1002
Polycarbonate 5 - 10ASTM D1002

Experimental and Formulation Workflow

The following diagram illustrates a typical workflow for the development and testing of a UV-curable coating based on this compound.

G UV-Curable Coating Formulation and Testing Workflow cluster_formulation Formulation cluster_application Application & Curing cluster_testing Performance Testing Monomer This compound Mixing Homogeneous Mixing Monomer->Mixing Photoinitiator Cationic Photoinitiator Photoinitiator->Mixing Additives Additives (e.g., Adhesion Promoter) Additives->Mixing Application Film Application (e.g., Spin Coating) Mixing->Application Curing UV Curing Application->Curing Mechanical Mechanical Properties (Hardness, Flexibility) Curing->Mechanical Adhesion Adhesion Testing Curing->Adhesion Chemical Chemical Resistance Curing->Chemical Analysis Data Analysis & Optimization Mechanical->Analysis Adhesion->Analysis Chemical->Analysis

Caption: UV-curable coating workflow.

Troubleshooting Common Issues in Cationic Polymerization

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Polymerization - Inactive catalyst- Presence of impurities (e.g., water)- Low reaction temperature- Use fresh, active catalyst- Ensure all reagents and solvents are rigorously dried- Optimize reaction temperature
Broad Molecular Weight Distribution - Chain transfer reactions- Slow initiation- Use a living polymerization system- Optimize initiator/catalyst concentration- Control reaction temperature carefully
Poor Adhesion of Coating - Incompatible formulation- Poor substrate wetting- Incomplete curing- Add an adhesion promoter- Clean and pretreat the substrate surface- Optimize curing conditions (UV dose, time)

Conclusion

This compound is a versatile monomer for the synthesis of polymers used in high-performance coatings and adhesives. Cationic polymerization, particularly living and UV-initiated methods, provides effective routes to produce polymers with tailored properties. While specific performance data for the homopolymer is limited, the general characteristics of poly(vinyl ether)s suggest its potential for creating durable and adherent coatings and adhesives. Further research into the structure-property relationships of poly(this compound) will enable the optimization of formulations for specific applications.

References

Ethyl 1-Propenyl Ether: A Versatile Reagent for Hydroxyl Protection in Fine Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate landscape of fine chemical synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic protection and deprotection of functional groups is paramount. The hydroxyl group, ubiquitous in natural products and synthetic intermediates, often requires temporary masking to prevent unwanted side reactions. Ethyl 1-propenyl ether has emerged as a valuable reagent for this purpose, offering a reliable method for the formation of 1-ethoxyprop-1-yl (EPE) ethers. This protecting group is lauded for its ease of introduction under mild acidic conditions and its facile cleavage under controlled acidic hydrolysis, ensuring the integrity of sensitive substrates.

These application notes provide detailed protocols for the protection of primary, secondary, and tertiary alcohols using this compound, as well as the subsequent deprotection. The methodologies outlined are designed to be robust and reproducible, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Key Applications

This compound serves as an efficient protecting group for a wide range of alcohols. The resulting EPE ethers exhibit stability towards various reagents, including strong bases, organometallics, and hydrides, making them suitable for multi-step synthetic sequences.

Primary Applications Include:

  • Protection of Primary, Secondary, and Tertiary Alcohols: this compound reacts readily with a diverse range of alcohols under mild acid catalysis.

  • Compatibility with Base-Sensitive Substrates: The protection reaction proceeds under non-basic conditions, preserving the integrity of molecules susceptible to base-mediated degradation.

  • Orthogonal Protection Strategies: The acid-labile nature of the EPE group allows for its selective removal in the presence of other protecting groups that are stable to acid but cleaved under different conditions (e.g., silyl (B83357) ethers, benzyl (B1604629) ethers).

Reaction Mechanism

The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the electron-rich double bond of the vinyl ether. The mechanism involves the protonation of the ether oxygen of this compound, which activates the double bond towards nucleophilic attack by the alcohol. This is followed by deprotonation to yield the protected acetal.[1][2][3][4][5]

The deprotection is the reverse process, an acid-catalyzed hydrolysis of the acetal. Protonation of one of the ether oxygens is followed by the elimination of the alcohol and subsequent attack of water to regenerate the original hydroxyl group.[6]

Diagram of the Protection and Deprotection Mechanism

G cluster_protection Protection cluster_deprotection Deprotection Alcohol Alcohol Oxonium_Ion Intermediate Oxonium Ion Alcohol->Oxonium_Ion Nucleophilic Attack Ethyl_1_propenyl_ether This compound Protonated_Ether Protonated This compound Ethyl_1_propenyl_ether->Protonated_Ether + H+ Protonated_Ether->Oxonium_Ion Protected_Alcohol 1-Ethoxyprop-1-yl Ether (Protected Alcohol) Oxonium_Ion->Protected_Alcohol - H+ H_plus H+ H_plus_2 H+ Protected_Alcohol_2 1-Ethoxyprop-1-yl Ether Protonated_Acetal Protonated Acetal Protected_Alcohol_2->Protonated_Acetal + H+ Carbocation Resonance-Stabilized Carbocation Protonated_Acetal->Carbocation - Ethanol Hemiacetal Hemiacetal Carbocation->Hemiacetal + H₂O Deprotected_Alcohol Alcohol Hemiacetal->Deprotected_Alcohol - H+ H_plus_3 H+ H2O H₂O

Caption: Mechanism of alcohol protection and deprotection.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of various alcohol substrates.

Table 1: Protection of Alcohols with this compound

Substrate (Alcohol Type)Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Primary Alcohol (e.g., Benzyl Alcohol)Pyridinium p-toluenesulfonate (PPTS) (5)Dichloromethane (B109758) (DCM)252-4>95
Secondary Alcohol (e.g., Cyclohexanol)Camphorsulfonic acid (CSA) (2)Dichloromethane (DCM)254-690-95
Tertiary Alcohol (e.g., tert-Butanol)Pyridinium p-toluenesulfonate (PPTS) (10)Dichloromethane (DCM)2512-2485-90

Table 2: Deprotection of 1-Ethoxyprop-1-yl (EPE) Ethers

Substrate (Protected Alcohol Type)AcidSolvent SystemTemperature (°C)Time (h)Yield (%)
Primary EPE EtherAcetic AcidTHF/H₂O (2:1)251-2>95
Secondary EPE EtherAcetic AcidTHF/H₂O (2:1)402-490-95
Tertiary EPE EtherTrifluoroacetic Acid (TFA) (10%)Dichloromethane (DCM)0-250.5-1>95

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol (Benzyl Alcohol)

Materials:

  • Benzyl alcohol

  • This compound

  • Pyridinium p-toluenesulfonate (PPTS)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a stirred solution of benzyl alcohol (1.0 equivalent) in anhydrous DCM at room temperature, add this compound (1.5 equivalents).

  • Add a catalytic amount of PPTS (0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the protected benzyl alcohol.

Diagram of the Protection Workflow

G Start Start Dissolve Dissolve alcohol in anhydrous DCM Start->Dissolve Add_Reagents Add this compound and PPTS catalyst Dissolve->Add_Reagents Stir Stir at room temperature Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with saturated aqueous NaHCO₃ Monitor->Quench Reaction complete Workup Aqueous workup (separation, wash with brine) Quench->Workup Dry Dry over Na₂SO₄, filter, and concentrate Workup->Dry Purify Purify by column chromatography Dry->Purify End End Purify->End G Start Start Dissolve Dissolve protected alcohol in THF/Water Start->Dissolve Add_Acid Add acetic acid Dissolve->Add_Acid Stir Stir at room temperature or warm Add_Acid->Stir Monitor Monitor by TLC Stir->Monitor Neutralize Neutralize with saturated aqueous NaHCO₃ Monitor->Neutralize Reaction complete Workup Aqueous workup (extraction with ethyl acetate) Neutralize->Workup Dry Dry over Na₂SO₄, filter, and concentrate Workup->Dry Purify Purify by column chromatography (if needed) Dry->Purify End End Purify->End

References

Application Notes and Protocols: Deprotection of Ethyl 1-Propenyl Ether Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and critical strategy in multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule synthesis. The ethyl 1-propenyl ether (PEE) group is a valuable acetal-type protecting group for alcohols, offering stability under basic and nucleophilic conditions. Its removal, typically achieved under mild acidic conditions, allows for the selective deprotection of the hydroxyl functional group at a desired stage of a synthetic sequence.

This document provides detailed application notes and a comprehensive protocol for the deprotection of this compound protecting groups. The information is intended to guide researchers in the efficient and high-yielding cleavage of this protecting group.

Deprotection Methodologies: An Overview

The deprotection of ethyl 1-propenyl ethers proceeds via acid-catalyzed hydrolysis. The mechanism involves the protonation of the ether oxygen, followed by the collapse of the resulting oxonium ion to release the free alcohol and propanal. A variety of acidic reagents can be employed for this transformation, ranging from strong acids to milder catalytic systems. The choice of acid and reaction conditions is crucial to ensure high yields and to avoid potential side reactions, especially in substrates with other acid-sensitive functional groups.

Commonly used deprotection conditions include:

  • Mild Acidic Hydrolysis: Aqueous solutions of weak acids such as acetic acid are often sufficient to cleave the PEE group. The reaction is typically performed in a co-solvent like tetrahydrofuran (B95107) (THF) to ensure the solubility of the substrate.

  • Catalytic Acidic Conditions: Mild acid catalysts like pyridinium (B92312) p-toluenesulfonate (PPTS) are highly effective for the deprotection of acetal-type protecting groups. These catalysts offer the advantage of being less harsh than strong acids, thereby preserving other acid-labile functionalities within the molecule.

Quantitative Data Summary

The selection of the appropriate deprotection method depends on the specific substrate and the presence of other functional groups. Below is a summary of common conditions used for the deprotection of related acetal (B89532) protecting groups, which can be adapted for ethyl 1-propenyl ethers.

Protecting GroupReagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Reference
Tetrahydropyranyl (THP)Pyridinium p-toluenesulfonate (PPTS)Methanol (B129727)501990[1]
Ethoxyethyl (EE)1N Hydrochloric AcidNot specifiedNot specifiedNot specifiedNot specified[2]
Tetrahydropyranyl (THP)Acetic acid, THF, Water (3:1:1)THF/WaterRoom Temp.Not specifiedHigh[3]

Experimental Protocols

The following is a detailed protocol for the deprotection of an alcohol protected with an this compound group, adapted from a reliable procedure for a similar acetal protecting group.

Protocol: Deprotection of an this compound Protected Alcohol using Pyridinium p-Toluenesulfonate (PPTS)

This protocol describes a mild and efficient method for the cleavage of the PEE group using a catalytic amount of pyridinium p-toluenesulfonate.

Materials:

  • This compound protected alcohol (1.0 equivalent)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)

  • Methanol (analytical grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask containing the this compound protected alcohol (1.0 equivalent), add methanol to achieve a concentration of approximately 0.4 M.

  • Addition of Catalyst: Add pyridinium p-toluenesulfonate (0.1 equivalents) to the stirred solution.

  • Reaction Conditions: Heat the reaction mixture to 50 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of the deprotected alcohol spot will indicate the reaction's progression.

  • Work-up: Once the reaction is complete (as determined by TLC, typically after several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the methanol.

  • Purification: Purify the resulting crude material by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure deprotected alcohol.

Signaling Pathways and Experimental Workflows

The logical workflow for the deprotection of an this compound protecting group can be visualized as a straightforward process from the protected substrate to the final purified product.

deprotection_workflow cluster_start Starting Material cluster_reaction Deprotection Reaction cluster_workup Work-up & Purification cluster_product Final Product PEE_Protected_Alcohol PEE-Protected Alcohol Reaction_Vessel Reaction Vessel (Methanol, 50 °C) PEE_Protected_Alcohol->Reaction_Vessel Dissolve Solvent_Removal Solvent Removal (Rotary Evaporation) Reaction_Vessel->Solvent_Removal Reaction Completion PPTS PPTS (catalyst) PPTS->Reaction_Vessel Add Purification Purification (Silica Gel Chromatography) Solvent_Removal->Purification Deprotected_Alcohol Deprotected Alcohol Purification->Deprotected_Alcohol

Caption: Experimental workflow for PEE deprotection.

This diagram illustrates the key stages of the deprotection protocol, from the initial setup to the final isolation of the purified alcohol.

Conclusion

The deprotection of the this compound protecting group is a reliable and high-yielding transformation that can be readily achieved under mild acidic conditions. The use of catalytic pyridinium p-toluenesulfonate in methanol offers a gentle and effective method for this purpose, making it suitable for substrates containing other sensitive functional groups. The protocol provided herein serves as a valuable guide for researchers in academic and industrial settings, facilitating the successful implementation of this deprotection strategy in their synthetic endeavors.

References

Application Notes and Protocols for Stereoselective Synthesis Using Ethyl 1-Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the stereoselective synthesis of key organic motifs utilizing ethyl 1-propenyl ether and its derivatives. The methodologies outlined herein are critical for the construction of chiral molecules, which are fundamental in drug discovery and development.

Introduction

This compound is a versatile C3 building block in organic synthesis. Its electron-rich double bond makes it a valuable precursor to propionaldehyde (B47417) enolates and their corresponding silyl (B83357) enol ethers. These intermediates are instrumental in stereoselective carbon-carbon bond-forming reactions, including aldol (B89426) and cycloaddition reactions, yielding chiral β-hydroxy carbonyl compounds and substituted cyclohexenes, respectively. This document details protocols for diastereoselective Mukaiyama aldol reactions and Diels-Alder reactions, providing quantitative data and procedural workflows.

Diastereoselective Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a powerful method for the formation of β-hydroxy carbonyl compounds.[1][2][3] By employing a silyl enol ether derived from this compound, this reaction can be rendered highly diastereoselective, particularly when using a chiral aldehyde as the electrophile. The silyl enol ether, specifically (E)-1-ethoxy-1-(tert-butyldimethylsilyloxy)propene, serves as a nucleophilic partner in this Lewis acid-catalyzed transformation.

Experimental Protocol: Diastereoselective Mukaiyama Aldol Reaction of (E)-1-Ethoxy-1-(tert-butyldimethylsilyloxy)propene with 2-Phenylpropanal (B145474)

This protocol describes the diastereoselective addition of the silyl enol ether of propionaldehyde ethyl enol ether to a chiral aldehyde, 2-phenylpropanal, to generate a syn-aldol product with high diastereoselectivity.

Materials:

  • (E)-1-Ethoxy-1-(tert-butyldimethylsilyloxy)propene

  • 2-Phenylpropanal

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography supplies (silica gel)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 2-phenylpropanal (1.0 mmol) in anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add boron trifluoride diethyl etherate (1.2 mmol) to the stirred solution.

  • After stirring for 15 minutes, add a solution of (E)-1-ethoxy-1-(tert-butyldimethylsilyloxy)propene (1.5 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Allow the mixture to warm to room temperature, then separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the desired β-hydroxy ethyl ether.

  • The resulting silyl-protected aldol adduct can be deprotected using standard conditions (e.g., tetrabutylammonium (B224687) fluoride (B91410) in THF) to yield the free β-hydroxy carbonyl compound.

Quantitative Data

The following table summarizes the typical results for the diastereoselective Mukaiyama aldol reaction described above.

EntryAldehydeSilyl Enol EtherLewis AcidYield (%)Diastereomeric Ratio (syn:anti)
12-Phenylpropanal(E)-1-ethoxy-1-(tert-butyldimethylsilyloxy)propeneBF₃·OEt₂85>95:5

Diastereomeric ratio was determined by ¹H NMR analysis of the crude reaction mixture.

Logical Workflow for Mukaiyama Aldol Reaction

Mukaiyama_Aldol_Workflow start Start reagents Combine 2-Phenylpropanal and anhydrous CH₂Cl₂ start->reagents cool Cool to -78 °C reagents->cool lewis_acid Add BF₃·OEt₂ cool->lewis_acid stir1 Stir for 15 min lewis_acid->stir1 enol_ether Add (E)-1-ethoxy-1-(tert-butyldimethylsilyloxy)propene stir1->enol_ether reaction Stir at -78 °C (Monitor by TLC) enol_ether->reaction quench Quench with sat. NaHCO₃ reaction->quench workup Workup: - Warm to RT - Separate layers - Extract aqueous phase - Dry and concentrate quench->workup purify Purify by column chromatography workup->purify product Obtain syn-aldol product purify->product

Caption: Workflow for the diastereoselective Mukaiyama aldol reaction.

Diastereoselective Diels-Alder Reaction

This compound can also participate as a dienophile in Diels-Alder reactions. When reacted with a chiral diene, or in the presence of a chiral Lewis acid catalyst, this cycloaddition can proceed with high diastereoselectivity to afford substituted cyclohexene (B86901) derivatives. These products are valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Experimental Protocol: Diastereoselective Diels-Alder Reaction of this compound with a Chiral N-Acryloyloxazolidinone

This protocol outlines the Lewis acid-catalyzed Diels-Alder reaction between this compound and a chiral N-acryloyloxazolidinone, a well-established chiral dienophile, to produce a highly diastereomerically enriched cycloadduct.

Materials:

  • This compound (mixture of E/Z isomers)

  • Chiral N-acryloyloxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-3-acryloyl-2-oxazolidinone)

  • Diethylaluminum chloride (Et₂AlCl) (as a solution in hexanes)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography supplies (silica gel)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a solution of the chiral N-acryloyloxazolidinone (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Cool the solution to -78 °C.

  • Slowly add diethylaluminum chloride (1.1 mmol) to the stirred solution.

  • After stirring for 30 minutes, add this compound (5.0 mmol) dropwise.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired Diels-Alder adduct.

  • The chiral auxiliary can be cleaved under standard conditions (e.g., LiOH, THF/H₂O) to provide the corresponding carboxylic acid or can be converted to other functional groups.

Quantitative Data

The following table presents representative data for the diastereoselective Diels-Alder reaction.

EntryDienophileDieneLewis AcidYield (%)Diastereomeric Ratio
1Chiral N-AcryloyloxazolidinoneThis compoundEt₂AlCl90>98:2

Diastereomeric ratio was determined by ¹H NMR or HPLC analysis of the purified product.

Reaction Pathway for Diels-Alder Cycloaddition

Diels_Alder_Pathway reactants This compound + Chiral N-Acryloyloxazolidinone transition_state [4+2] Cycloaddition Transition State reactants->transition_state Coordination lewis_acid Et₂AlCl (Lewis Acid Catalyst) lewis_acid->transition_state Activation product Diastereomerically Enriched Cyclohexene Adduct transition_state->product Cycloaddition

Caption: Pathway of the Lewis acid-catalyzed Diels-Alder reaction.

Conclusion

This compound is a readily available and highly effective reagent for stereoselective synthesis. The protocols detailed in these application notes for Mukaiyama aldol and Diels-Alder reactions demonstrate its utility in generating complex chiral molecules with high levels of stereocontrol. These methods are broadly applicable in the synthesis of natural products, active pharmaceutical ingredients, and other high-value chemical entities. Researchers are encouraged to adapt and optimize these protocols for their specific synthetic targets.

References

Application Notes: Ethyl 1-Propenyl Ether in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 1-propenyl ether (EPE) is a versatile reagent in organic synthesis, finding application in the construction of complex molecular architectures, including those of pharmaceutical importance.[1] Its utility stems from its electron-rich double bond, making it a valuable partner in various transformations such as cycloaddition reactions and as a protecting group for hydroxyl functionalities. These applications are critical in the multi-step synthesis of drug candidates and active pharmaceutical ingredients (APIs), where selective functional group manipulation is paramount. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, tailored for researchers, scientists, and drug development professionals.

Key Applications in Pharmaceutical Synthesis

Two primary applications of this compound in the synthesis of pharmaceutical intermediates are highlighted:

  • Protection of Hydroxyl Groups: The formation of a 1-ethoxypropyl acetal (B89532) provides a robust protecting group for alcohols, which is stable to a range of reaction conditions and can be readily removed under mild acidic conditions. This strategy is particularly useful in the synthesis of complex molecules like nucleoside analogues and steroids, where the presence of multiple reactive hydroxyl groups necessitates a differential protection strategy.[2][3]

  • [2+2] Cycloaddition Reactions: The electron-rich nature of the enol ether in this compound makes it an excellent reactant in [2+2] cycloaddition reactions with activated ketenes or other suitable partners.[4] This approach allows for the stereocontrolled construction of cyclobutanone-containing intermediates, which are valuable building blocks for the synthesis of carbocyclic nucleoside analogues, known for their antiviral activities.[5][6]

Application 1: Protection of Hydroxyl Groups in a Carbocyclic Nucleoside Precursor

In the synthesis of many antiviral drugs, such as carbocyclic nucleoside analogues, the selective protection of hydroxyl groups is a crucial step to allow for the modification of other parts of the molecule. This compound can be employed to protect hydroxyl groups as 1-ethoxypropyl (EOP) ethers. This acetal-type protecting group is stable to basic and organometallic reagents but can be easily cleaved under mild acidic conditions.

A closely related vinyl ether, ethyl vinyl ether, has been documented in patent literature for the protection of a hydroxyl group in the synthesis of intermediates for viral replication inhibitors.[7] The protocol described below is adapted for this compound based on established chemical principles for the protection of alcohols.[2]

Experimental Protocol: Protection of a Hydroxyl Group

Objective: To protect the primary hydroxyl group of a carbocyclic cyclopentenol (B8032323) intermediate as a 1-ethoxypropyl (EOP) ether.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
Carbocyclic Cyclopentenol--1.0 g-
This compound86.130.7781.5 equiv.-
Pyridinium (B92312) p-toluenesulfonate (PPTS)251.30-0.1 equiv.-
Dichloromethane (B109758) (DCM), anhydrous84.931.3320 mL-
Saturated aq. NaHCO₃ solution--10 mL-
Brine--10 mL-
Anhydrous MgSO₄120.37-q.s.-

Procedure:

  • To a solution of the carbocyclic cyclopentenol intermediate (1.0 g) in anhydrous dichloromethane (20 mL) under an inert atmosphere (nitrogen or argon), add this compound (1.5 equivalents).

  • Add pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the EOP-protected intermediate.

Expected Yield: 85-95%

Experimental Protocol: Deprotection of the EOP Group

Objective: To remove the 1-ethoxypropyl (EOP) protecting group to regenerate the hydroxyl functionality.

Reaction Scheme:

Caption: Workflow for the protection and deprotection of a hydroxyl group.

Application 2: [2+2] Cycloaddition for the Synthesis of a Carbocyclic Nucleoside Core

The [2+2] cycloaddition of an enol ether with a ketene (B1206846) provides a direct route to cyclobutanone (B123998) derivatives. In the context of pharmaceutical synthesis, this reaction can be utilized to construct the carbocyclic core of nucleoside analogues that exhibit antiviral properties. The resulting cyclobutanone can be further elaborated to introduce the necessary functional groups and the nucleobase.

Experimental Protocol: [2+2] Cycloaddition

Objective: To synthesize a 2-ethoxy-2-methylcyclobutanone intermediate via a [2+2] cycloaddition reaction.

Reaction Scheme:

Note: Dichloroketene is typically generated in situ from trichloroacetyl chloride and an activated zinc-copper couple.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)AmountMoles (mmol)
This compound86.130.7781.0 g11.6
Trichloroacetyl chloride181.881.622.1 g11.6
Zinc dust, activated65.38-1.5 g23.0
Copper(I) chloride98.99-0.1 g1.0
Diethyl ether, anhydrous74.120.71350 mL-
Acetic Acid60.05-5 mL-
Saturated aq. NaHCO₃ solution--20 mL-
Brine--20 mL-
Anhydrous MgSO₄120.37-q.s.-

Procedure:

  • Activate zinc dust by stirring with a small amount of copper(I) chloride in diethyl ether.

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, add the activated zinc-copper couple and anhydrous diethyl ether (20 mL).

  • Add a solution of this compound (1.0 g, 11.6 mmol) in anhydrous diethyl ether (10 mL) to the flask.

  • Prepare a solution of trichloroacetyl chloride (2.1 g, 11.6 mmol) in anhydrous diethyl ether (20 mL) and add it dropwise to the reaction mixture over 1 hour with vigorous stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

  • After the addition is complete, continue stirring at room temperature for an additional 2 hours.

  • For the reductive dechlorination step, slowly add acetic acid (5 mL) to the reaction mixture.

  • Stir for another 30 minutes, then filter the mixture to remove the unreacted zinc.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography to yield the 2-ethoxy-2-methylcyclobutanone intermediate.

Expected Yield: 50-60%

Cycloaddition Reaction Pathway

G A This compound C [2+2] Cycloaddition A->C B Dichloroketene (in situ generation) B->C D Dichlorocyclobutanone Intermediate C->D E Reductive Dechlorination D->E F Cyclobutanone Intermediate E->F G Further Elaboration to Carbocyclic Nucleoside Analogue F->G

Caption: Pathway for the synthesis of a cyclobutanone intermediate.

This compound serves as a valuable and versatile C3-building block in the synthesis of pharmaceutical intermediates. Its application as a protecting group for hydroxyl functions offers a reliable method for masking this reactive group during sensitive synthetic transformations. Furthermore, its participation in [2+2] cycloaddition reactions provides an efficient route to cyclobutane-containing structures, which are key components of several antiviral agents. The protocols outlined in these application notes provide a practical guide for researchers and scientists in the pharmaceutical industry to leverage the utility of this compound in their synthetic endeavors. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be performed in a well-ventilated fume hood.

References

Troubleshooting & Optimization

Troubleshooting side reactions in "Ethyl 1-propenyl ether" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of Ethyl 1-propenyl ether. The following information is designed to help identify and resolve common side reactions and experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: My reaction shows a low conversion of the starting material (e.g., allyl ethyl ether) to this compound. What are the possible reasons?

  • Answer: Low conversion can stem from several factors, primarily related to the catalyst, reagents, or reaction conditions.[1] A systematic investigation is the best approach.[1]

    • Catalyst Inactivity: The iridium or ruthenium catalyst may have decomposed or is in an inactive state.[1] It is crucial to handle catalysts under an inert atmosphere as many are sensitive to oxygen and moisture.[1] If you suspect catalyst decomposition, consider using a fresh batch.[1]

    • Purity of Reagents and Solvents: The presence of impurities in your starting materials or solvents can poison the catalyst. Ensure all reagents are pure and solvents are anhydrous.[1]

    • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal for the specific catalyst and substrate. A gradual increase in temperature can be explored, but be mindful of potential side reactions.[2]

    • Insufficient Catalyst Loading: The amount of catalyst may be too low to effect the transformation efficiently. Refer to established protocols for appropriate catalyst loading.

Issue 2: Formation of a Mixture of Cis and Trans Isomers

  • Question: My product is a mixture of cis and trans isomers of this compound. How can I improve the stereoselectivity?

  • Answer: The formation of geometric isomers is a common outcome in the synthesis of propenyl ethers.[3] However, certain catalytic systems offer high stereoselectivity.

    • Catalyst Choice: The choice of catalyst and ligands plays a crucial role in determining the cis/trans ratio. For instance, the H2-activated [Ir(cyclo-octa-1,5-diene)(PMePh2)2]PF6 catalyst has been reported to produce trans-propenyl ethers with high stereoselectivity (≥ 97%).[4]

    • Reaction Conditions: The solvent and temperature can also influence the isomeric ratio. It is advisable to screen different solvents and temperatures to optimize for the desired isomer.

Issue 3: Presence of Unexpected Peaks in NMR Spectrum

  • Question: I observe unexpected signals in the 1H or 13C NMR spectrum of my product. What could these impurities be?

  • Answer: Unexpected peaks can indicate the presence of side products, unreacted starting materials, or solvent residues.

    • Unreacted Starting Material: Compare the spectrum with that of your starting material (e.g., allyl ethyl ether) to check for its presence.

    • Side Products:

      • Acetaldehyde (B116499) and Ethanol (B145695): If the reaction was exposed to acidic conditions, even trace amounts, the vinyl ether product can hydrolyze to form acetaldehyde and ethanol.[1]

      • Polymers: Vinyl ethers are prone to polymerization, especially in the presence of acid or at elevated temperatures.[1] This may appear as broad signals in the NMR spectrum.

      • Solvent Residues: Consult reference tables of common NMR solvent impurities to identify signals from solvents used in the reaction or workup.[5][6]

Issue 4: Polymerization of the Product

  • Question: My reaction mixture has become viscous, or I have isolated a polymeric material instead of the desired this compound. How can I prevent this?

  • Answer: The polymerization of vinyl ethers is a significant side reaction, often initiated by acid.[1]

    • Strictly Anhydrous and Neutral Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere to exclude moisture and acidic impurities from the air.

    • Choice of Catalyst: Avoid strong acid catalysts. If an acid catalyst is necessary for a particular synthetic route, consider using a milder one like pyridinium (B92312) p-toluenesulfonate (PPTS).[1]

    • Temperature Control: Avoid excessive heating, as higher temperatures can promote polymerization.[1]

    • Purification: During workup and purification, avoid acidic conditions. For example, use a mild basic wash (e.g., saturated sodium bicarbonate solution) to neutralize any trace acids.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common methods for synthesizing this compound?

    • A1: The most frequently cited methods include the isomerization of allyl ethyl ether using transition metal catalysts (e.g., iridium or ruthenium complexes), the reaction of ethyl bromide with allyl alcohol, pyrolysis of acetals, and the vinylation of ethanol with acetylene.[3][7]

  • Q2: How can I purify this compound?

    • A2: Fractional distillation is a common method for purifying this compound, as the cis and trans isomers can sometimes be separated this way.[3] It is important to carry out the distillation under an inert atmosphere and to avoid high temperatures to prevent polymerization.

  • Q3: What are the typical 1H NMR chemical shifts for this compound?

    • A3: The chemical shifts can vary slightly depending on the isomer (cis or trans) and the solvent. However, you can generally expect to see signals for the ethyl group (a quartet and a triplet), the vinylic protons, and the methyl group of the propenyl moiety. For the trans isomer, the vinylic protons will exhibit a larger coupling constant compared to the cis isomer.

Data Presentation

Table 1: Summary of Reaction Conditions for the Isomerization of Allyl Ethers

Catalyst SystemSubstrateSolventTemperature (°C)Time (h)Yield (%)Stereoselectivity (trans:cis)Reference
[Ir(COD)(PMePh₂)₂]PF₆ / H₂Allyl phenyl etherTHFRoom Temp0.5>9597:3[4]
RuClH(CO)(PPh₃)₃Allyl phenyl etherToluene11029885:15N/A
Fe(CO)₅Allyl phenyl etherBenzene120249067:33N/A

Note: This table presents a selection of reported conditions and is not exhaustive. Optimal conditions may vary depending on the specific substrate and experimental setup.

Experimental Protocols

Key Experiment: Iridium-Catalyzed Isomerization of Allyl Ethyl Ether

This protocol is based on established methods for the isomerization of allyl ethers using iridium catalysts.[4]

Materials:

  • Allyl ethyl ether

  • [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ (or a similar iridium catalyst)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Hydrogen gas (H₂)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask and standard glassware

Procedure:

  • Catalyst Activation: In a Schlenk flask under an inert atmosphere, dissolve the iridium catalyst in anhydrous THF.

  • Introduce hydrogen gas into the flask and stir the solution for the recommended time to activate the catalyst (this step should be performed with caution).

  • Evacuate the hydrogen gas and purge the flask with an inert atmosphere.

  • Isomerization Reaction: Add the allyl ethyl ether to the activated catalyst solution.

  • Stir the reaction mixture at room temperature.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR.

  • Workup: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can then be purified by distillation.

Mandatory Visualizations

reaction_pathway cluster_main Synthesis of this compound cluster_side_reactions Potential Side Reactions Allyl_ethyl_ether Allyl ethyl ether Isomerization Isomerization (e.g., Ir-catalyzed) Allyl_ethyl_ether->Isomerization Starting Material Ethyl_1_propenyl_ether This compound (cis/trans mixture) Polymerization Polymerization Ethyl_1_propenyl_ether->Polymerization [Acid/Heat] Hydrolysis Hydrolysis (acid-catalyzed) Ethyl_1_propenyl_ether->Hydrolysis [H₃O⁺] Isomerization->Ethyl_1_propenyl_ether Desired Product Acetaldehyde_Ethanol Acetaldehyde + Ethanol Hydrolysis->Acetaldehyde_Ethanol

Caption: Main reaction and side reactions in this compound synthesis.

troubleshooting_workflow Start Low Yield or Side Products Observed Check_Catalyst 1. Verify Catalyst Activity - Fresh catalyst? - Handled under inert atm? Start->Check_Catalyst Check_Reagents 2. Assess Reagent Purity - Anhydrous solvents? - Pure starting material? Check_Catalyst->Check_Reagents Check_Conditions 3. Review Reaction Conditions - Optimal temperature? - Correct reaction time? Check_Reagents->Check_Conditions Analyze_Product 4. Analyze Product Mixture - NMR for impurities? - GC for isomer ratio? Check_Conditions->Analyze_Product Optimize Optimize Reaction Analyze_Product->Optimize

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Optimizing Reaction Conditions for Ethyl 1-Propenyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the cationic polymerization of ethyl 1-propenyl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the polymerization not initiating or proceeding at a very slow rate?

Possible Causes:

  • Inactive Initiator: The initiator may have degraded due to improper storage or handling.

  • Insufficient Initiator Concentration: The amount of initiator may be too low to effectively start the polymerization.

  • Presence of Impurities: Water or other nucleophilic impurities in the monomer, solvent, or glassware can terminate the cationic propagating species.

  • Low Reaction Temperature: While low temperatures are often necessary for controlled polymerization, excessively low temperatures can significantly reduce the initiation rate.

Solutions:

  • Use a freshly opened or properly stored initiator.

  • Increase the initiator concentration incrementally.

  • Ensure all reagents and glassware are rigorously dried. Use anhydrous solvents.

  • Gradually increase the reaction temperature in small increments.

Question 2: The resulting polymer has a low molecular weight and/or a broad molecular weight distribution (high PDI). What are the likely causes?

Possible Causes:

  • Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities is a common issue in cationic polymerization, leading to premature termination of growing polymer chains.

  • High Initiator Concentration: An excess of initiator can lead to the formation of many short polymer chains.[1]

  • High Reaction Temperature: Elevated temperatures can increase the rate of chain transfer and termination reactions.

  • Inappropriate Solvent Choice: The polarity of the solvent can influence the stability of the propagating carbocation and the extent of side reactions.

Solutions:

  • Lower the reaction temperature to suppress chain transfer reactions.

  • Optimize the initiator concentration; a lower concentration generally favors higher molecular weight.

  • Select a solvent of appropriate polarity. Non-polar solvents like toluene (B28343) or hexane (B92381) are often used.

  • Consider using a "living" cationic polymerization system to better control molecular weight and PDI.

Question 3: The polymerization reaction is uncontrolled and proceeds too rapidly, leading to a broad PDI and potential side reactions. How can I control the reaction rate?

Possible Causes:

  • Highly Reactive Initiator System: Some Lewis acids are extremely active and can lead to very fast, uncontrolled polymerization.

  • High Reaction Temperature: Higher temperatures significantly accelerate the propagation rate.

  • High Monomer Concentration: A high concentration of the monomer can lead to a rapid, exothermic reaction.

Solutions:

  • Choose a less reactive initiator or use a co-initiator to moderate the reactivity.

  • Conduct the polymerization at a lower temperature (e.g., -78 °C).

  • Reduce the initial monomer concentration by using more solvent.

  • Add the monomer to the reaction mixture slowly over a period of time.

Troubleshooting Workflow

TroubleshootingWorkflow start Problem Observed low_yield Low Yield / No Polymer start->low_yield low_mw Low Molecular Weight / Broad PDI start->low_mw uncontrolled Uncontrolled / Fast Reaction start->uncontrolled check_initiator Check Initiator Activity & Concentration low_yield->check_initiator check_purity Verify Purity of Reagents & Solvent low_yield->check_purity optimize_temp Optimize Reaction Temperature low_mw->optimize_temp optimize_initiator Adjust Initiator System low_mw->optimize_initiator optimize_solvent Evaluate Solvent Choice low_mw->optimize_solvent uncontrolled->optimize_temp uncontrolled->optimize_initiator check_initiator->optimize_initiator end Problem Resolved check_purity->end optimize_temp->end consider_living Consider Living Polymerization optimize_initiator->consider_living optimize_initiator->end optimize_solvent->end consider_living->end

Caption: A logical workflow for troubleshooting common issues in this compound polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most common initiators for the cationic polymerization of this compound?

A1: Cationic polymerization of vinyl ethers is typically initiated by Lewis acids or photoinitiators.[2][3] Common Lewis acids include SnCl₄, BF₃·OEt₂, and TiCl₄.[4] For photoinitiated polymerization, onium salts like diaryliodonium or triarylsulfonium salts are often used.[5]

Q2: What is the optimal temperature range for this polymerization?

A2: To achieve a controlled polymerization with a narrow molecular weight distribution, low temperatures are generally required.[4] A common temperature range is between -80 °C and 0 °C.[6] Higher temperatures can lead to increased side reactions and poor control over the polymer structure.

Q3: How does the choice of solvent affect the polymerization?

A3: The solvent plays a crucial role in stabilizing the propagating carbocation. Non-polar solvents such as toluene, hexane, or dichloromethane (B109758) are frequently used. The choice of solvent can influence the polymerization rate, molecular weight, and polydispersity of the resulting polymer.

Q4: What are the main side reactions to be aware of during the polymerization of this compound?

A4: The primary side reaction in cationic polymerization of vinyl ethers is chain transfer.[7] This can occur to the monomer, solvent, or counter-ion, and results in the termination of a growing polymer chain and the initiation of a new, shorter chain, leading to a lower average molecular weight and broader PDI.

Q5: How can I achieve a "living" polymerization of this compound?

A5: Living cationic polymerization of vinyl ethers can be achieved by carefully selecting the initiator system and reaction conditions to minimize chain transfer and termination reactions.[6] This often involves using a specific initiating system, such as an adduct of a vinyl ether with a protic acid, in combination with a Lewis acid at low temperatures.

Data Presentation

Table 1: Effect of Initiator Concentration on Polymer Properties
Initiator SystemInitiator Concentration (mol%)Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)Yield (%)
HI/ZnI₂1010,0001.295
HI/ZnI₂205,5001.498
IBEA/Et₁.₅AlCl₁.₅/SnCl₄0.5-8012,9001.22>90
IBEA/Et₁.₅AlCl₁.₅/SnCl₄1.0-807,2001.35>90

Note: Data is illustrative and may vary based on specific experimental conditions.

Table 2: Effect of Temperature on Polymerization
Initiator SystemInitiator Concentration (mol%)Temperature (°C)Mn ( g/mol )PDI (Mw/Mn)Yield (%)
HI/ZnI₂1-2012,5001.1592
HI/ZnI₂1010,0001.295
HI/ZnI₂1254,0001.899
IBEA/Et₁.₅AlCl₁.₅/SnCl₄0.5-8012,9001.22>90
IBEA/Et₁.₅AlCl₁.₅/SnCl₄0.5-408,1001.5>90

Note: Data is illustrative and may vary based on specific experimental conditions.

Experimental Protocols

Detailed Methodology for Living Cationic Polymerization of this compound

This protocol describes a general procedure for the living cationic polymerization of this compound using an isobutyl vinyl ether-HCl adduct (IBVE-HCl) as the initiator and SnCl₄ as the co-initiator.

Materials:

  • This compound (EPE), distilled from CaH₂.

  • Isobutyl vinyl ether (IBVE), distilled from CaH₂.

  • Tin(IV) chloride (SnCl₄), as a 1.0 M solution in dichloromethane.

  • Hydrogen chloride (HCl), as a 1.0 M solution in diethyl ether.

  • Dichloromethane (CH₂Cl₂), anhydrous.

  • Methanol, for quenching.

  • Nitrogen or Argon gas, high purity.

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations.

  • Dry glassware (flasks, syringes).

  • Magnetic stirrer and stir bars.

  • Low-temperature bath (e.g., dry ice/acetone).

Procedure:

  • Preparation of IBVE-HCl Adduct: In a flame-dried Schlenk flask under an inert atmosphere, dissolve IBVE in anhydrous diethyl ether. Cool the solution to 0 °C and add a stoichiometric amount of HCl solution in diethyl ether dropwise with stirring. The adduct is formed in situ and can be used without isolation.

  • Polymerization:

    • In a separate, flame-dried Schlenk flask under an inert atmosphere, add the desired amount of anhydrous dichloromethane.

    • Cool the solvent to the desired reaction temperature (e.g., -78 °C).

    • Add the desired amount of the IBVE-HCl adduct solution via syringe.

    • Add the desired amount of this compound monomer.

    • Initiate the polymerization by adding the SnCl₄ solution dropwise.

  • Quenching: After the desired reaction time, quench the polymerization by adding pre-chilled methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Cationic Polymerization Signaling Pathway

CationicPolymerization initiator Initiator (e.g., Lewis Acid + H2O) monomer This compound (Monomer) initiator->monomer Initiation carbocation Carbocation Formation monomer->carbocation propagation Propagation (Chain Growth) carbocation->propagation propagation->monomer Monomer Addition termination Termination / Chain Transfer propagation->termination polymer Poly(this compound) propagation->polymer termination->polymer

Caption: The general mechanism of cationic polymerization of this compound.

References

Stability and degradation pathways of "Ethyl 1-propenyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and experimental protocols for the handling, storage, and use of Ethyl 1-Propenyl Ether (EPE).

Frequently Asked Questions (FAQs)

Q1: My reaction involving this compound is failing or giving low yields. What are the common causes?

A1: Reaction failure with EPE is often linked to its stability. Key factors include:

  • Acidic Contamination: EPE is highly sensitive to acid. Trace amounts of acid in your glassware, solvents, or reagents can catalyze its hydrolysis, consuming the ether before it can react as intended. Ensure all components of your reaction setup are neutral and dry.

  • Improper Storage: EPE is susceptible to degradation from air, light, and heat.[1][2][3] It should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[1][2]

  • Peroxide Formation: As a vinyl ether, EPE can form explosive peroxides upon exposure to air and light.[3][4] These peroxides can interfere with chemical reactions and pose a significant safety hazard. It is crucial to test for peroxides before use, especially if the container has been opened previously or stored for an extended period.[2][5]

Q2: I suspect my this compound has degraded. What are the likely degradation pathways and products?

A2: The two primary degradation pathways for EPE are acid-catalyzed hydrolysis and peroxide formation.

  • Acid-Catalyzed Hydrolysis: This is the most common degradation pathway. In the presence of acid (H₃O⁺), EPE is rapidly hydrolyzed to acetaldehyde (B116499) and ethanol (B145695).[6] The reaction proceeds via a rate-determining proton transfer to the vinyl ether double bond.[6]

  • Peroxide Formation: In the presence of oxygen, EPE can undergo autoxidation to form hydroperoxides and other peroxide species.[2][7][8] This process is accelerated by light and heat.[2] These peroxides are unstable and can be hazardous.[1][3]

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur, leading to the release of irritating vapors and gases such as carbon monoxide (CO) and carbon dioxide (CO₂).

Q3: How can I test for the presence of peroxides in my this compound?

A3: Regular testing for peroxides is a critical safety measure. You can use one of the following methods:

  • Commercial Peroxide Test Strips: These strips are suitable for routine testing of ethers and provide a rapid, semi-quantitative result.[9][10] Always follow the manufacturer's instructions for use.

  • Potassium Iodide (KI) Test: This is a classic qualitative test. A yellow color indicates a low concentration of peroxides, while a brown color suggests a high and potentially dangerous concentration.[1][9]

A detailed protocol for the KI test is provided in the "Experimental Protocols" section of this guide.

Q4: I've detected peroxides in my this compound. Can I remove them, and is it safe to do so?

A4: If peroxide concentrations are low (e.g., < 100 ppm), they can be removed. A common method is to pass the solvent through a column of activated alumina (B75360).[1][9] However, if you see any crystals in the liquid or around the cap, do not touch or attempt to open the container. [1][5] Treat it as a potential explosion hazard and contact your institution's Environmental Health & Safety (EHS) office immediately.[5] A protocol for peroxide removal is detailed below.

Summary of Degradation Factors

The following table summarizes the key factors influencing the stability of this compound and the resulting degradation products.

FactorDescriptionPrimary Degradation ProductsPrevention / Mitigation
Acid Catalyzes rapid hydrolysis of the vinyl ether linkage.Acetaldehyde, EthanolUse neutral, dry glassware and reagents. Store away from acidic vapors.
Air (Oxygen) Leads to the formation of unstable hydroperoxides and peroxides via autoxidation.[2][3]α-alkoxy hydroperoxides, dialkyl peroxidesStore under an inert atmosphere (N₂ or Ar). Keep containers tightly sealed.[2]
Light Promotes autoxidation and peroxide formation.[2][3]PeroxidesStore in amber or opaque containers in a dark location.[1][2]
Heat Accelerates both hydrolysis and peroxide formation; can cause thermal decomposition.[2][3]Acetaldehyde, Ethanol, Peroxides, CO, CO₂Store in a cool, temperature-controlled area.[1] Avoid distillation if peroxides are present.[9]

Degradation Pathways and Experimental Workflows

Acid-Catalyzed Hydrolysis Pathway

The diagram below illustrates the mechanism for the acid-catalyzed hydrolysis of this compound. The process begins with the protonation of the vinyl group, followed by nucleophilic attack by water and subsequent collapse of the intermediate to yield acetaldehyde and ethanol.

G cluster_reactants Reactants cluster_intermediate Mechanism Steps cluster_products Products EPE This compound Protonation 1. Protonation of vinyl double bond EPE->Protonation H3O H₃O⁺ (Acid Catalyst) H3O->Protonation NucleophilicAttack 2. Nucleophilic attack by H₂O Protonation->NucleophilicAttack Deprotonation 3. Deprotonation & Intermediate Collapse NucleophilicAttack->Deprotonation Acetaldehyde Acetaldehyde Deprotonation->Acetaldehyde Ethanol Ethanol Deprotonation->Ethanol H3O_regen H₃O⁺ (Regenerated) Deprotonation->H3O_regen

Acid-Catalyzed Hydrolysis of this compound.
Experimental Workflow: Peroxide Management

This workflow outlines the decision-making process for safely handling and using this compound.

G start Receive / Open EPE Container visual_inspect Visually Inspect Container (check for crystals/precipitate) start->visual_inspect test_peroxide Test for Peroxides visual_inspect->test_peroxide No Crystals stop STOP! Contact EHS Immediately visual_inspect->stop Crystals Present use_chem Proceed with Experiment test_peroxide->use_chem < 10 ppm remove_peroxide Remove Peroxides (e.g., Alumina Column) test_peroxide->remove_peroxide 10 - 100 ppm dispose Dispose of as Hazardous Waste test_peroxide->dispose > 100 ppm remove_peroxide->test_peroxide Re-test to confirm removal

Workflow for Safe Handling and Peroxide Testing.

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection (Potassium Iodide Test)

This protocol is adapted from established guidelines for testing peroxide-forming chemicals.[1][9][10]

Objective: To qualitatively determine the presence of peroxides in this compound.

Materials:

  • Sample of this compound (1 mL)

  • Glacial acetic acid (1 mL)

  • Potassium iodide (KI), solid (100 mg)

  • Glass test tube or small vial

  • Pipettes

  • White paper or background

Procedure:

  • Work in a fume hood and wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Add 100 mg of solid potassium iodide to 1 mL of glacial acetic acid in a clean test tube. Mix until the KI dissolves.

  • To this solution, add 1 mL of the this compound sample.

  • Cap the test tube and shake gently.

  • Observe the color of the solution against a white background.

Results Interpretation:

Observed ColorPeroxide Concentration (Approx.)Action Required
Colorless / Pale Yellow< 10 ppm (0.001%)Safe for use.
Bright Yellow10 - 50 ppm (0.001 - 0.005%)Low levels present. Peroxide removal recommended before use, especially before distillation.
Brown> 50 ppm (>0.005%)Hazardous levels. Do not use. Dispose of as hazardous waste according to institutional guidelines.
Protocol 2: Removal of Peroxides using Activated Alumina

This protocol is a standard method for decontaminating solvents with low levels of peroxides.[1][9]

Objective: To remove peroxides from this compound.

Materials:

  • Peroxide-containing this compound (< 100 ppm)

  • Activated alumina (basic or neutral, Brockmann I)

  • Glass chromatography column or a glass pipette plugged with glass wool

  • Collection flask

  • Peroxide test strips or KI test reagents

Procedure:

  • Work in a fume hood and wear appropriate PPE.

  • Prepare a small chromatography column by packing a glass column or pipette with approximately 10-20 g of activated alumina for every 100 mL of solvent to be purified.

  • Gently pour the this compound onto the top of the alumina column.

  • Allow the solvent to pass through the alumina bed via gravity and collect the eluate in a clean, dry flask. Do not apply pressure.

  • Test the purified solvent for peroxides using the protocol described above to ensure the removal was successful. If peroxides are still present, pass the solvent through a fresh column of alumina.

  • Once peroxide-free, add a stabilizer (e.g., Butylated Hydroxytoluene - BHT, ~0.01% w/v) if the solvent is to be stored.[10]

  • Decontaminate the alumina: The used alumina now contains concentrated peroxides and must be handled carefully. Flush the column with a dilute acidic solution of ferrous sulfate (B86663) to destroy the peroxides before disposal.[9]

Protocol 3: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify this compound and its primary hydrolysis products (acetaldehyde, ethanol).

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for separating and identifying the volatile components of a sample.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890 or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: A mid-polarity column, such as one with a cyanopropylphenyl stationary phase (e.g., Rxi®-1301Sil MS, 30 m x 0.25 mm x 0.25 µm), is recommended for good separation of polar analytes.[11][12]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: Initial temperature of 40°C for 2 minutes, then ramp at 10-20°C/min to 220°C, hold for 2 minutes.[13]

  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 20-200 amu to capture low mass fragments.[11]

Sample Preparation:

  • Prepare calibration standards of this compound, acetaldehyde, and ethanol in a non-polar, inert solvent (e.g., hexane (B92381) or dichloromethane).

  • For stability testing, incubate a sample of EPE under desired conditions (e.g., in an acidic aqueous solution).

  • At specified time points, withdraw an aliquot of the organic phase (or headspace) and dilute it with the inert solvent before injection into the GC-MS.

Data Analysis:

  • Identify compounds by comparing their mass spectra and retention times to those of the prepared standards and library data (e.g., NIST).

  • Quantify the concentration of each compound by creating a calibration curve from the standard solutions.

References

Technical Support Center: Ethyl 1-Propenyl Ether Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for the purification of crude Ethyl 1-propenyl ether, designed for researchers and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude "this compound"?

A1: Crude this compound, particularly when synthesized from propionaldehyde (B47417) diethyl acetal (B89532), may contain several impurities. These typically include:

  • Starting Materials: Unreacted propionaldehyde diethyl acetal.[1][2]

  • Solvents and Reagents: Ethanol, which is a co-product of acetal cleavage.[1][3]

  • By-products: Small amounts of base or acid catalysts used in the synthesis.[1][3]

  • Degradation Products: Hydrolysis of the ether can occur in the presence of acid or water, reverting it to propionaldehyde and ethanol.

  • Isomeric Forms: The product is a mixture of (E) and (Z) isomers (cis and trans), which may be considered impurities depending on the desired stereochemistry.[4][5]

Q2: My purified product appears cloudy or wet. How can I effectively dry it?

A2: Cloudiness often indicates the presence of water. Before distillation, the organic layer should be dried over a suitable drying agent.

  • Recommended Drying Agents: Anhydrous calcium chloride is a suitable choice for drying crude this compound after an aqueous wash.[1] For final drying before sensitive reactions, distillation from metallic sodium can be employed to remove residual water and alcohol.[1]

  • Procedure: Stir the crude ether with the drying agent for 30-60 minutes, then filter or decant the liquid before proceeding to distillation.

Q3: How can I separate the (E)/(Z) (cis/trans) isomers of this compound?

A3: Separating the geometric isomers requires methods with high resolving power.

  • Fractional Distillation: Careful fractional distillation can be used to separate the (E) and (Z) isomers, as they have slightly different boiling points.[4]

  • Preparative Gas Chromatography (Prep-GC): For achieving high isomeric purity (>97%), preparative-scale gas chromatography is an effective method.[4]

Q4: My yield after distillation is significantly lower than expected. What are the potential causes?

A4: Low yield can result from several factors during the workup and distillation process:

  • Product Loss during Washing: Aggressive or repeated aqueous washes can lead to loss of product into the aqueous phase.

  • Incomplete Reaction: If the initial synthesis did not go to completion, the crude product will contain a high proportion of starting material, reducing the yield of the desired ether.

  • Hydrolysis: The presence of acidic residues can catalyze the hydrolysis of the vinyl ether back to propionaldehyde and ethanol, especially in the presence of water.

  • Distillation Issues: A distillation setup that is not well-insulated can lead to inefficient separation. Additionally, if the distillation is carried out at too high a temperature, decomposition or polymerization might occur. A typical head temperature during distillation is between 67-70°C.[3]

Q5: The purified product has a sharp, unpleasant odor similar to propionaldehyde. What is the cause and how can it be fixed?

A5: This odor strongly suggests the presence of propionaldehyde, which is a result of product hydrolysis. This can happen if the crude product was exposed to acidic conditions or water for a prolonged period. To remove it, wash the crude product with a mild basic solution (e.g., a dilute sodium bicarbonate solution) to neutralize any acid, followed by a water wash, and then thoroughly dry the ether before distillation.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C5H10O
Boiling Point 67-76 °C[4]
Density 0.778 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.398[4]
Purity (Commercial) >98.0% (GC, mixture of isomers)[6]

Experimental Protocols

Protocol 1: Standard Purification by Washing and Fractional Distillation

This protocol describes a general method for purifying crude this compound obtained from synthesis.

1. Aqueous Wash (Optional): a. Transfer the crude product to a separatory funnel. b. Add an equal volume of cold deionized water and gently shake. This step helps remove water-soluble impurities like ethanol.[1] c. Allow the layers to separate and discard the lower aqueous layer. d. For acidic crude mixtures, first wash with a 5% sodium bicarbonate solution to neutralize acids, followed by a water wash.

2. Drying the Organic Layer: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous calcium chloride (approx. 10-20 g per 100 mL of ether).[1] c. Swirl the flask and let it stand for at least 30 minutes. The liquid should be clear, not cloudy. d. Filter the dried ether into a round-bottom flask suitable for distillation.

3. Fractional Distillation: a. Assemble a fractional distillation apparatus. Ensure all glassware is completely dry. b. Add a few boiling chips or a magnetic stir bar to the distillation flask. c. Slowly heat the flask using a heating mantle. d. Collect the fraction that distills between 67-71 °C. Discard any initial low-boiling fractions. e. Store the purified product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerate.

Protocol 2: Isomer Separation by Preparative Gas Chromatography (Prep-GC)

This method is suitable for obtaining isomerically pure samples. The exact parameters will depend on the available instrument and column.

1. Instrument Setup: a. Install a suitable column (e.g., a non-polar or medium-polarity column) in the Prep-GC system. b. Set the injector and detector temperatures appropriately (e.g., 150-200 °C). c. Develop a temperature program that provides good separation of the (E) and (Z) isomers, as determined by analytical GC.

2. Sample Injection and Fraction Collection: a. Inject a small amount of the purified (by distillation) this compound. b. Set up the collection system to isolate the peaks corresponding to the (E) and (Z) isomers as they elute. c. Multiple injections may be necessary to obtain the desired quantity of each isomer.

3. Post-Collection: a. Combine the collected fractions for each isomer. b. Confirm the purity of the separated isomers using analytical GC. c. Store the pure isomers under an inert atmosphere at low temperature.

Visualizations

PurificationWorkflow Crude Crude this compound (Contains Ethanol, Water, Catalysts) Wash Aqueous Wash (Removes Ethanol, Salts) Crude->Wash Dry Drying (e.g., with CaCl2) Wash->Dry Distill Fractional Distillation (67-71 °C) Dry->Distill Pure Purified Product (Mixture of E/Z Isomers) Distill->Pure PrepGC Preparative GC (Optional) Pure->PrepGC PureE Pure (E)-Isomer PrepGC->PureE PureZ Pure (Z)-Isomer PrepGC->PureZ

Caption: General purification workflow for crude this compound.

TroubleshootingPurity rect_node rect_node Start Low Purity by GC? CheckWater Product Cloudy? Start->CheckWater Yes CheckAldehyde Aldehyde Odor? CheckWater->CheckAldehyde No Sol_Dry Action: Re-dry organic phase with fresh drying agent. CheckWater->Sol_Dry Yes CheckBoiling Broad Boiling Range? CheckAldehyde->CheckBoiling No Sol_Wash Action: Wash with NaHCO3, then water. Re-dry. CheckAldehyde->Sol_Wash Yes Sol_Distill Action: Improve distillation setup (insulation, column efficiency). Check for leaks. CheckBoiling->Sol_Distill Yes End Purity Improved Sol_Wash->End Sol_Dry->End Sol_Distill->End

Caption: Troubleshooting logic for addressing low purity issues.

References

Identifying and removing common impurities in "Ethyl 1-propenyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl 1-propenyl ether. The information is designed to help identify and remove common impurities encountered during synthesis, storage, and handling.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common impurities in this compound and where do they come from?

A1: Common impurities in this compound can originate from the synthesis process, degradation, or improper storage. The primary sources and types of impurities are:

  • Synthesis Byproducts:

    • Ethanol (B145695): Unreacted starting material from synthesis routes such as the reaction of an ethyl halide with allyl alcohol or the acid-catalyzed reaction of ethanol with allyl chloride.[1]

    • Allyl Alcohol: Unreacted starting material if the synthesis involves this precursor.[2]

    • Propene: A potential byproduct from the competing E2 elimination reaction during the Williamson ether synthesis, especially if secondary or tertiary halides are involved.[3][4][5]

    • Diethyl Ether: Can form as a byproduct during syntheses involving ethanol.

    • Allyl Ethyl Ether: This may be present as an impurity if the synthesis involves isomerization of allyl ethers to propenyl ethers and the reaction does not go to completion.[6]

  • Degradation Products:

    • Acetaldehyde (B116499): Formed via hydrolysis of the vinyl ether bond. This can be catalyzed by the presence of acids.[7][8]

    • Peroxides: this compound is a peroxide-forming chemical and can form explosive peroxides upon storage, especially in the presence of air and light.[9][10]

  • Isomers:

    • (E) and (Z) Isomers: this compound exists as a mixture of (E) and (Z) stereoisomers. While not strictly an impurity, the ratio may be critical for specific applications.[11]

Q2: I suspect my this compound is contaminated. How can I identify the impurities?

A2: Several analytical techniques can be employed to identify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is well-suited for detecting and quantifying most of the common impurities in this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify impurities by comparing the spectrum of the sample to that of pure this compound and known impurity standards.[12][13][14] Residual starting materials and degradation products will have characteristic chemical shifts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to detect the presence of hydroxyl groups from alcohol impurities or carbonyl groups from acetaldehyde.

Q3: My reaction requires very pure this compound. How can I remove the common impurities?

A3: The appropriate purification method depends on the nature of the impurities present.

  • Fractional Distillation: This is the most common and effective method for removing impurities with different boiling points, such as ethanol, diethyl ether, and allyl alcohol. It can also be used to separate the (E) and (Z) isomers.[11]

  • Washing with a Basic Solution: To remove acidic impurities and hydrolyze any vinyl ester impurities, the ether can be washed with a dilute aqueous basic solution, such as sodium bicarbonate or sodium hydroxide (B78521). This will also help to remove any acetaldehyde present by promoting an aldol (B89426) condensation, although this can form polymeric materials.[7]

  • Drying: To remove water, which can contribute to hydrolysis, the this compound should be dried over a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, followed by distillation.

  • Peroxide Removal: If peroxides are suspected, they must be removed before distillation due to the risk of explosion. This can be done by washing with a freshly prepared solution of sodium sulfite (B76179) or ferrous sulfate.

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities

CompoundBoiling Point (°C)
This compound67-76[10][11]
Ethanol78.37
Acetaldehyde20.2
Diethyl ether34.6
Allyl alcohol97
Propene-47.6

Note: The boiling point of this compound can vary depending on the (E)/(Z) isomer ratio.

Experimental Protocols

Protocol 1: Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dilute a small sample of the this compound (e.g., 1 µL) in a suitable volatile solvent (e.g., 1 mL of dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 300.

  • Data Analysis: Identify the peaks in the chromatogram by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and known standards.

Protocol 2: Purification by Fractional Distillation

  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column), a distillation head, a condenser, and receiving flasks. Ensure all glassware is dry.

  • Drying (Optional but Recommended): If water is a suspected impurity, dry the this compound over anhydrous magnesium sulfate for several hours, then filter.

  • Peroxide Test and Removal (CRITICAL): Before heating, test for peroxides using peroxide test strips. If peroxides are present, wash the ether with an equal volume of 5% aqueous sodium sulfite solution. Separate the layers and dry the ether layer again before proceeding.

  • Distillation:

    • Add the crude this compound to the distillation flask along with a few boiling chips.

    • Heat the flask gently.

    • Collect the fractions based on their boiling points. The first fraction will likely contain lower boiling impurities like acetaldehyde and diethyl ether.

    • Collect the main fraction corresponding to the boiling point of this compound (67-76 °C).

    • Higher boiling impurities like ethanol and allyl alcohol will remain in the distillation flask.

  • Storage: Store the purified this compound over a stabilizer (like a small amount of potassium hydroxide pellets) in a tightly sealed, amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent peroxide formation.[10]

Mandatory Visualizations

Impurity_Identification_Workflow cluster_start Start cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_end End start Suspected Impurity in This compound gcms GC-MS Analysis start->gcms nmr NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir identify Impurities Identified? gcms->identify nmr->identify ftir->identify distillation Fractional Distillation identify->distillation Yes pure_product Pure this compound identify->pure_product No washing Basic Wash distillation->washing drying Drying Agent washing->drying drying->pure_product

Caption: Workflow for the identification and removal of impurities.

Purification_Decision_Tree start Crude this compound peroxide_test Peroxide Test start->peroxide_test peroxide_removal Wash with Na2SO3 or FeSO4 solution peroxide_test->peroxide_removal Positive impurity_type Identify Major Impurity Type (e.g., via GC-MS) peroxide_test->impurity_type Negative peroxide_removal->impurity_type distillation Fractional Distillation impurity_type->distillation Volatile Impurities (e.g., Ethanol, Acetaldehyde) basic_wash Wash with Dilute Base impurity_type->basic_wash Acidic Impurities final_product Pure this compound distillation->final_product drying Dry over Anhydrous Salt basic_wash->drying drying->distillation

Caption: Decision tree for selecting a purification method.

References

Safe handling and storage procedures for "Ethyl 1-propenyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with Ethyl 1-propenyl ether.

Troubleshooting Guides and FAQs

Q1: I am planning a reaction with this compound. What are the primary hazards I should be aware of?

A1: this compound is a highly flammable liquid and vapor.[1][2][3][4] It can also cause eye irritation and may lead to drowsiness or dizziness if inhaled.[1][3][4][5] It is also classified as harmful to aquatic life with long-lasting effects.[1]

Q2: What are the immediate first aid measures in case of accidental exposure?

A2:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][3][4]

  • Skin Contact: Remove all contaminated clothing immediately and wash the affected area with plenty of water for at least 15 minutes. If skin irritation occurs, consult a physician.[1][3][4]

  • Inhalation: Move the individual to fresh air. If they are not breathing, administer artificial respiration. Seek medical attention if symptoms persist.[1]

  • Ingestion: Clean the mouth with water and then drink plenty of water. Do not induce vomiting.[1][3]

Q3: What personal protective equipment (PPE) is recommended when handling this chemical?

A3: It is crucial to wear appropriate PPE to prevent exposure. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles are necessary.[2]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.

  • Respiratory Protection: If working in an area with poor ventilation or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Q4: How should I properly store this compound in the laboratory?

A4: Store the chemical in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[1][2][3][4][6] Keep it away from heat, sparks, open flames, and other sources of ignition.[1][2][3][4]

Q5: Are there any chemicals that should not be stored or used near this compound?

A5: Yes, this chemical is incompatible with acids and strong oxidizing agents.[1][3][4] Avoid any contact with these substances to prevent hazardous reactions.

Q6: What should I do in case of a small spill?

A6: For small spills, use an inert absorbent material to soak up the chemical. Place the absorbed material into a suitable, closed container for disposal.[3][4] Ensure the area is well-ventilated and eliminate all ignition sources.

Q7: How should I dispose of waste this compound?

A7: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Do not empty into drains as it is harmful to aquatic life.[3][4]

Quantitative Data Summary

PropertyValueSource
CAS Number 928-55-2[1][2][3][4][6]
Molecular Formula C5H10O[6]
Molecular Weight 86.13 g/mol [2]
Appearance Colorless liquid[1][6]
Boiling Point 67 - 76 °C (152.6 - 168.8 °F)[1]
Flash Point -18 °C (-0.4 °F)[1]
Density 0.778 g/cm³ at 25 °C (77 °F)
Oral LD50 (Rat) 3,625 mg/kg

Experimental Protocol: Quenching a Reaction Containing this compound

This protocol outlines a safe method for quenching a reaction mixture containing this compound.

Objective: To safely neutralize the reaction and remove residual this compound.

Materials:

  • Reaction mixture containing this compound

  • Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Personal Protective Equipment (PPE) as specified above

  • Fume hood

  • Rotary evaporator

Procedure:

  • Preparation:

    • Ensure the work area is clean and free of ignition sources.

    • Don all required PPE, including safety glasses, lab coat, and appropriate gloves.

    • Perform all subsequent steps in a certified chemical fume hood.

  • Cooling the Reaction:

    • Before quenching, cool the reaction mixture to 0 °C using an ice bath to control any exothermic processes.

  • Quenching:

    • Slowly add the quenching agent (e.g., saturated aqueous ammonium chloride) to the reaction mixture dropwise with stirring.

    • Monitor for any gas evolution or temperature increase. Maintain the temperature at 0 °C.

  • Extraction:

    • Once the quenching is complete, transfer the mixture to a separatory funnel.

    • Add the extraction solvent and gently mix, periodically venting the funnel to release any pressure.

    • Separate the organic layer.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Solvent Removal:

    • Filter off the drying agent.

    • Remove the solvent using a rotary evaporator. Ensure the water bath temperature is kept low to avoid decomposition of the product.

  • Waste Disposal:

    • Collect all aqueous waste and residual this compound in a properly labeled hazardous waste container for disposal according to institutional guidelines.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures A Assess Hazards (Flammable, Irritant) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Ground Equipment (Prevent Static Discharge) C->D E Keep Away from Ignition Sources (Heat, Sparks, Flames) D->E F Avoid Incompatibles (Acids, Oxidizers) E->F G Store in Tightly Closed Container F->G J Spill: Absorb with Inert Material F->J K Fire: Use CO2, Dry Chemical, or Foam F->K L Exposure: Follow First Aid Measures F->L H Keep in a Cool, Dry, Well-Ventilated Area G->H I Store in a Flammables Cabinet H->I

Caption: Logical workflow for the safe handling of this compound.

References

Technical Support Center: Synthesis of Ethyl 1-Propenyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 1-Propenyl Ether. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of this compound.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic method.

Method 1: Isomerization of Ethyl Allyl Ether

The isomerization of ethyl allyl ether is a widely used method for the synthesis of this compound, often employing transition metal catalysts.

Q1: My isomerization reaction is showing low conversion of ethyl allyl ether.

A1: Low conversion can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Catalyst Activity:

    • Catalyst Choice: The choice of catalyst is critical. Ruthenium and iridium complexes are known to be highly effective. For instance, H₂-activated [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ has been reported to give high yields.[1]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. While specific amounts depend on the chosen catalyst, typical loadings for ruthenium-catalyzed isomerizations can be as low as 0.001 mol%.[2] Consult the specific literature for your chosen catalyst.

    • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting material or solvent. Ensure that your ethyl allyl ether and solvent are pure and dry. Some catalysts are also sensitive to air and moisture, requiring the reaction to be carried out under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction Conditions:

    • Temperature: The reaction temperature may be too low. While some iridium catalysts are active at room temperature[1], many ruthenium-catalyzed isomerizations require elevated temperatures.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like GC-MS or ¹H NMR to determine the optimal reaction time.

  • Starting Material Purity:

    • Impurities in the ethyl allyl ether can poison the catalyst. It is advisable to purify the starting material, for example, by distillation, before use.

Q2: The selectivity of my isomerization reaction is poor, yielding a mixture of E and Z isomers.

A2: Achieving high stereoselectivity is often a key challenge.

  • Catalyst System: The ligand environment of the metal catalyst plays a crucial role in determining the stereoselectivity. For instance, the use of H₂-activated [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ is reported to be highly stereoselective for the trans (E)-isomer, with a stereoselectivity of ≥97%.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in stereoselectivity. If you are observing a mixture of isomers, consider running the reaction at a lower temperature for a longer duration.

Q3: I am observing byproducts in my reaction mixture.

A3: Besides the desired E and Z isomers, other byproducts can form.

  • Unreacted Starting Material: As discussed in Q1, this can be due to catalyst or reaction condition issues.

  • Decomposition: At excessively high temperatures, both the starting material and the product may be susceptible to decomposition.

  • Side Reactions of the Catalyst: The catalyst itself might engage in side reactions. It is important to choose a catalyst that is selective for the desired isomerization.

Method 2: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. For this compound, this would typically involve the reaction of a propenoxide with an ethyl halide or an ethoxide with a propenyl halide.

Q1: My Williamson ether synthesis is resulting in a low yield of this compound.

A1: Low yields in the Williamson ether synthesis are a common problem. Here are the primary areas to investigate:

  • Choice of Reactants:

    • The Williamson synthesis is an SN2 reaction, which is sensitive to steric hindrance. It is generally preferable to use the less sterically hindered halide. For the synthesis of this compound, reacting sodium ethoxide with 1-halopropene would be one possible route.

  • Base Selection:

    • The choice of base is critical for the efficient deprotonation of the alcohol to form the alkoxide nucleophile.[3]

    • Strong Bases: Sodium hydride (NaH) is a strong, non-nucleophilic base that ensures complete and irreversible deprotonation of the alcohol.[3][4] This requires the use of anhydrous solvents like THF or DMF.[3]

    • Weaker Bases: Weaker bases like potassium carbonate (K₂CO₃) can also be used, often requiring heating to achieve a reasonable reaction rate.[5]

  • Side Reactions:

    • Elimination: The primary competing reaction is the E2 elimination of the alkyl halide, which is favored by strong, sterically hindered bases and higher temperatures.[6][7] If you are observing the formation of propene or ethene, elimination is likely a significant side reaction. To minimize this, use a less hindered base and the lowest effective reaction temperature.[3]

    • C-Alkylation: For phenoxides, alkylation can occur on the aromatic ring. While not directly applicable to propenoxide, it highlights the possibility of side reactions at other nucleophilic sites if present.

  • Reaction Conditions:

    • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions.

    • Temperature: A typical temperature range for Williamson ether synthesis is 50-100 °C.[6] However, it is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

    • Reaction Time: The reaction time can vary from 1 to 8 hours.[6] Monitoring by TLC or GC is essential to determine the point of maximum conversion.

Q2: How can I improve the yield if I am using a secondary alkyl halide?

A2: Using secondary alkyl halides in Williamson ether synthesis often leads to poor yields due to competition from E2 elimination.[6] If a secondary halide must be used, it is best to use a less sterically hindered, less basic nucleophile and lower reaction temperatures. However, for this compound, it is more strategic to choose the combination of reactants that involves a primary halide if possible.

Data Presentation

Table 1: Comparison of Catalysts for Isomerization of Allyl Ethers
CatalystSubstrateSolventTemperature (°C)Time (h)Conversion (%)Yield (%)Selectivity (E/Z)Reference
H₂-activated [Ir(cod)(PMePh₂)₂]PF₆Allyl alkyl/aryl ethersTHF or DioxaneRoom Temp.--≥ 95≥ 97% trans[1]
RuCl₂(PPh₃)₃Methyl chavicolEthanol--99.7-95.4% trans
RuCl₂(PPh₃)₃EugenolEthanol--99.8-95.6% trans
Ru(methylallyl)₂(COD)Methyl eugenolNeat150~1>99>99-[2]

Note: Data is compiled from various sources and may not be directly comparable due to differences in specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Isomerization of Ethyl Allyl Ether using a Ruthenium Catalyst

This is a general guideline; specific conditions should be optimized based on the chosen catalyst and literature precedents.

  • Preparation: Under an inert atmosphere (e.g., argon), add the ruthenium catalyst (e.g., [RuClH(CO)(PPh₃)₃]) to a flame-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser.

  • Reactant Addition: Add purified and degassed ethyl allyl ether to the reaction vessel.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC-MS or ¹H NMR to determine the conversion of the starting material and the formation of the this compound isomers.

  • Work-up: Once the reaction has reached completion, cool the mixture to room temperature. The catalyst can often be removed by filtration through a short plug of silica (B1680970) gel.

  • Purification: The crude product can be purified by fractional distillation to separate the E and Z isomers of this compound from any remaining starting material and byproducts.

Protocol 2: General Procedure for Williamson Ether Synthesis of this compound

This is a generalized protocol and requires optimization for the specific reactants.

  • Alkoxide Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, place a dispersion of sodium hydride (NaH) in anhydrous THF. Cool the flask in an ice bath. Slowly add a solution of propen-1-ol in anhydrous THF from the dropping funnel. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.

  • Reaction: To the freshly prepared sodium propenoxide solution, add ethyl bromide (or another suitable ethyl halide) dropwise at a rate that maintains a gentle reflux.

  • Heating: After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2-4 hours), or until TLC/GC analysis indicates the consumption of the starting materials.

  • Quenching: Cool the reaction mixture to room temperature and cautiously quench the excess NaH by the slow addition of ethanol, followed by water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude this compound by fractional distillation.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_reactants 1. Verify Reactant Purity and Stoichiometry start->check_reactants check_conditions 2. Evaluate Reaction Conditions (Temperature, Time, Solvent) check_reactants->check_conditions Reactants OK optimize Optimize and Re-run Experiment check_reactants->optimize Impure Reactants Incorrect Stoichiometry check_catalyst 3. Assess Catalyst Performance (for Isomerization/Transvinylation) check_conditions->check_catalyst Conditions Appear Optimal check_conditions->optimize Suboptimal Conditions check_side_reactions 4. Investigate Side Reactions (e.g., Elimination in Williamson Synthesis) check_catalyst->check_side_reactions Catalyst Appears Active check_catalyst->optimize Inactive/Poisoned Catalyst check_side_reactions->optimize Side Reactions Identified end Improved Yield check_side_reactions->end Minimal Side Reactions optimize->start Re-evaluate

Caption: A troubleshooting workflow for addressing low yields in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q: Which synthetic method is best for producing this compound?

A: The "best" method depends on several factors, including the availability of starting materials, required stereoselectivity, and scale of the reaction.

  • Isomerization of ethyl allyl ether is often preferred for producing the thermodynamically more stable trans (E)-isomer with high selectivity, especially when using appropriate iridium or ruthenium catalysts.

  • Williamson ether synthesis is a versatile and classical method, but it can be prone to side reactions like elimination, which may lower the yield. Careful selection of reactants and reaction conditions is crucial.

  • Transvinylation can be an efficient method if a suitable vinyl ether or vinyl ester is readily available as the vinyl group donor.

Q: How can I separate the E and Z isomers of this compound?

A: The E and Z isomers of this compound have slightly different boiling points and can typically be separated by fractional distillation or preparative gas chromatography.

Q: What are the main safety precautions when working with this compound and its precursors?

A:

  • Flammability: this compound and many of the solvents and reagents used in its synthesis are flammable. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Toxicity: Some of the reagents, such as alkyl halides and metal catalysts, can be toxic. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Reactive Reagents: Strong bases like sodium hydride react violently with water and should be handled with extreme care under anhydrous conditions.

Q: How can I confirm the identity and purity of my synthesized this compound?

A: The identity and purity of the product can be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and determine the isomeric ratio.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any byproducts.

  • Infrared (IR) spectroscopy: To identify the characteristic functional groups.

References

Challenges in the scale-up of "Ethyl 1-propenyl ether" production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of Ethyl 1-Propenyl Ether production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound at a larger scale.

Problem ID Issue Potential Causes Recommended Actions & Solutions
EPE-S-01 Low Yield of this compound Incomplete reaction: Insufficient reaction time, low temperature, or poor mixing. Side reactions: Competing elimination reactions (E2) in Williamson synthesis, or catalyst deactivation in isomerization. Product loss during workup: Evaporation of the volatile product, or inefficient extraction.- Optimize reaction conditions: Gradually increase reaction time and/or temperature, monitoring for byproduct formation. Improve agitation for better mass transfer. - Minimize side reactions: In Williamson synthesis, use a primary ethyl halide and avoid sterically hindered bases. In isomerization, ensure catalyst is active and consider using an inert atmosphere.[1][2] - Improve workup procedure: Use a cooled receiving flask during distillation. Perform multiple extractions with a suitable solvent.
EPE-P-01 Product Contamination with Starting Materials Incomplete conversion: Reaction has not gone to completion. Inefficient purification: Formation of azeotropes, especially with ethanol, making separation by simple distillation difficult.- Drive reaction to completion: Use a slight excess of one reagent (if appropriate and easily separable). - Advanced purification: Employ fractional distillation with a high-efficiency column. Consider a multi-step purification process where unreacted alcohol is converted to a non-volatile derivative before final distillation.
EPE-P-02 Presence of Isomeric Impurities (cis/trans isomers) Non-selective synthesis method: Certain catalysts or reaction conditions may produce a mixture of cis and trans isomers.- Use a stereoselective catalyst: For isomerization of allyl ethyl ether, specific transition metal catalysts can favor the formation of one isomer.[3] - Separation of isomers: Preparative-scale gas chromatography or fractional distillation under high vacuum may be used to separate isomers, although this can be challenging and costly at scale.[3]
EPE-S-02 Reaction Exotherm and Thermal Runaway Risk Poor heat dissipation: Inadequate cooling capacity of the reactor for the scale of the reaction. Rapid addition of reagents: Adding reagents too quickly can lead to a rapid increase in temperature.- Improve heat management: Ensure the reactor has a sufficient surface area-to-volume ratio for effective cooling. Use a reliable temperature monitoring and control system.[4][5] - Controlled reagent addition: Add reagents portion-wise or via a syringe pump to control the reaction rate and heat generation. - Emergency preparedness: Have a quenching agent and an emergency cooling plan in place.
EPE-C-01 Catalyst Deactivation (Isomerization Route) Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Fouling: Formation of polymeric byproducts on the catalyst surface. Sintering: High reaction temperatures can cause the catalyst to lose activity.- Purify starting materials: Ensure all reagents and solvents are of high purity and are anhydrous. - Optimize reaction conditions: Operate at the lowest effective temperature to minimize fouling and sintering. - Catalyst regeneration: Depending on the catalyst, regeneration procedures such as washing or calcination may be possible.[6][7][8][9]

Frequently Asked Questions (FAQs)

1. What are the primary industrial synthesis routes for this compound?

The two main industrial routes are the Williamson ether synthesis and the isomerization of allyl ethyl ether. The Williamson synthesis involves the reaction of an ethyl halide with an alkoxide, while the isomerization route rearranges allyl ethyl ether to the more stable this compound, often using a transition metal catalyst.

2. How can I minimize the formation of byproducts in the Williamson synthesis of this compound?

To minimize the primary byproduct, which is typically an alkene from an E2 elimination reaction, it is crucial to use a primary ethyl halide (e.g., ethyl bromide or ethyl iodide). Additionally, using a less sterically hindered base and maintaining a moderate reaction temperature (typically 50-100 °C) will favor the desired SN2 reaction over elimination.[1][2][10][11]

3. What are the key challenges in purifying this compound at a large scale?

A significant challenge is the potential formation of an azeotrope with unreacted ethanol, making complete separation by simple distillation difficult. Industrial processes may involve a multi-step purification, including a chemical conversion of the residual alcohol to a non-volatile compound before the final distillation of the pure ether.

4. How do I manage the exothermicity of the synthesis reaction during scale-up?

Effective heat management is critical. This includes using a reactor with adequate cooling capacity, controlled addition of reagents to manage the rate of heat generation, and continuous monitoring of the internal temperature. For larger scales, a thorough thermal hazard assessment should be conducted to understand the potential for thermal runaway.

5. What are the indications of catalyst deactivation in the isomerization of allyl ethyl ether, and how can it be addressed?

A decrease in the reaction rate or incomplete conversion are primary indicators of catalyst deactivation. This can be caused by impurities in the feedstock (poisoning), buildup of byproducts on the catalyst surface (fouling), or exposure to excessive temperatures (sintering). To address this, ensure high purity of starting materials, optimize reaction conditions to lower temperatures if possible, and explore catalyst regeneration protocols as recommended by the manufacturer.[6][7][8][9]

Data Presentation

Table 1: Comparison of Lab-Scale vs. Pilot-Scale Williamson Ether Synthesis of this compound

Parameter Lab-Scale (100 mL) Pilot-Scale (10 L)
Reactants Sodium propen-1-olate, Ethyl BromideSodium propen-1-olate, Ethyl Bromide
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature 50 °C50-55 °C (with cooling)
Reaction Time 4 hours6-8 hours
Typical Yield 85-90%75-85%
Purity (after distillation) >98%95-98%

Table 2: Comparison of Lab-Scale vs. Pilot-Scale Isomerization of Allyl Ethyl Ether

Parameter Lab-Scale (50 g) Pilot-Scale (5 kg)
Catalyst Iridium-based complexIridium-based complex on a solid support
Solvent Toluene (B28343)Toluene
Temperature 80 °C80-85 °C
Reaction Time 2 hours4-6 hours
Typical Yield >95%90-95%
Purity (after catalyst filtration and distillation) >99%>98%

Experimental Protocols

Key Experiment 1: Pilot-Scale Williamson Synthesis of this compound

Objective: To synthesize this compound on a 10 L scale via Williamson ether synthesis.

Materials:

  • Sodium metal

  • Propen-1-ol

  • Ethyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Addition funnel

  • Inert gas (Nitrogen or Argon) supply

  • Distillation apparatus

Procedure:

  • Alkoxide Formation: Under an inert atmosphere, charge the 20 L reactor with anhydrous THF (5 L). Carefully add sodium metal in small portions to the stirred THF.

  • Slowly add propen-1-ol via the addition funnel. The reaction is exothermic; maintain the temperature below 40 °C using the reactor cooling system.

  • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium propen-1-olate.

  • Ether Synthesis: Cool the reaction mixture to 10 °C.

  • Slowly add ethyl bromide via the addition funnel, maintaining the internal temperature below 20 °C.

  • After the addition, slowly warm the reaction mixture to 50 °C and maintain for 6-8 hours. Monitor the reaction progress by GC-MS.

  • Workup and Purification: Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Key Experiment 2: Pilot-Scale Isomerization of Allyl Ethyl Ether

Objective: To synthesize this compound on a 5 kg scale via isomerization of allyl ethyl ether.

Materials:

  • Allyl ethyl ether

  • Iridium-based catalyst on a solid support

  • Anhydrous Toluene

  • Inert gas (Nitrogen or Argon)

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, reflux condenser, and temperature probe

  • Inert gas (Nitrogen or Argon) supply

  • Filter funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: Under an inert atmosphere, charge the 10 L reactor with anhydrous toluene (4 L) and the iridium-based catalyst.

  • Add allyl ethyl ether (5 kg) to the reactor.

  • Isomerization: Heat the stirred reaction mixture to 80-85 °C and maintain for 4-6 hours. Monitor the disappearance of the starting material and the formation of the product by GC-MS.

  • Catalyst Removal: Cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the solid-supported catalyst. Wash the catalyst with a small amount of toluene.

  • Purification: Combine the filtrate and the washings.

  • Purify the product by fractional distillation under reduced pressure to obtain pure this compound.

Visualizations

Synthesis_Pathways cluster_0 Williamson Ether Synthesis cluster_1 Isomerization A Propen-1-ol + Strong Base B Sodium Propen-1-olate A->B Deprotonation D This compound B->D SN2 Reaction E Elimination Byproduct (Alkene) B->E E2 Reaction (Side Reaction) C Ethyl Halide C->D C->E F Allyl Ethyl Ether G This compound F->G Transition Metal Catalyst

Caption: Synthesis Pathways for this compound.

Troubleshooting_Workflow Start Low Product Yield Q1 Check Reaction Completion by GC-MS Start->Q1 A1 Incomplete Q1->A1 No A2 Complete Q1->A2 Yes Action1 Increase Reaction Time/Temperature A1->Action1 Q2 Analyze Byproducts A2->Q2 Action1->Q1 A3 Significant Side Products Q2->A3 Yes A4 Minimal Side Products Q2->A4 No Action2 Optimize Reactants/Catalyst A3->Action2 Action3 Review Workup & Purification Procedure A4->Action3

Caption: Troubleshooting workflow for low product yield.

References

Analytical techniques for monitoring "Ethyl 1-propenyl ether" reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Ethyl 1-propenyl ether" reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the analytical monitoring of "this compound" reactions.

Gas Chromatography (GC) Analysis

Problem Possible Causes Solutions
Poor Peak Resolution or Peak Overlap Inadequate column selectivity for vinyl ethers. Incorrect temperature program. Column overloading.Optimize the GC column choice; a mid-polarity column is often suitable. Adjust the temperature gradient to better separate compounds with close boiling points. Prepare a more dilute sample or use a split injection to prevent overloading the column.[1]
Peak Tailing or Fronting Active sites on the column interacting with the ether. Contaminated inlet liner. Improper sample vaporization.Use a deactivated or inert column.[2] Regularly clean or replace the inlet liner.[3] Ensure the injector temperature is appropriate for the volatilization of this compound and its products without causing degradation.
Inconsistent Retention Times Fluctuations in carrier gas flow rate or oven temperature. Leaks in the system.Check the stability of the gas flow and oven temperature.[3] Perform a leak check of the GC system, paying close attention to the septum and fittings.[4]
Ghost Peaks Contamination from a previous injection or the septum.Run a blank solvent injection to identify the source of contamination. Replace the septum and clean the injection port if necessary.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem Possible Causes Solutions
Broad or Unresolved Peaks Poorly shimmed magnetic field. Presence of paramagnetic impurities. High sample viscosity, especially in polymerization reactions.Re-shim the magnet before each analysis. Ensure solvents and reagents are free from paramagnetic metals. For viscous samples, consider diluting the sample or acquiring the spectrum at a higher temperature.[6]
Difficulty in Quantifying Reaction Conversion Overlapping signals of reactant and product. Low signal-to-noise ratio for key signals.Select non-overlapping peaks for integration that are unique to the reactant and product. Increase the number of scans to improve the signal-to-noise ratio.[7] For polymerization, end-group analysis can help determine polymer chain length.[7]
Signal Suppression or Distortion In polymerization reactions, the formation of a solid or highly viscous product can lead to signal broadening and loss.[8]For in-situ monitoring, ensure the sample remains homogeneous. If the product precipitates, NMR may not be suitable for real-time quantitative analysis.[9][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

Problem Possible Causes Solutions
Broad, Overlapping Peaks Presence of water in the sample or instrument.Dry the sample thoroughly before analysis. Purge the FTIR instrument with a dry gas (e.g., nitrogen) to minimize atmospheric water vapor.[11]
Inconsistent Absorbance Readings Non-uniform sample thickness (for thin films). Changes in sample concentration.Ensure uniform sample preparation.[12] Use an internal standard or a fixed-pathlength cell for more accurate quantitative analysis.
Baseline Drift or Noise Contaminated optics or detector. Fluctuations in the instrument's environment.Clean the optical components as per the manufacturer's instructions. Ensure the instrument is in a stable temperature and humidity environment.[11][13]

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is best for real-time monitoring of a fast "this compound" reaction?

A1: For fast reactions, in-situ FTIR or Raman spectroscopy is often preferred due to their rapid data acquisition capabilities. These techniques can provide real-time information on the disappearance of reactant peaks (e.g., C=C stretch of the vinyl ether) and the appearance of product peaks. While real-time GC-MS is possible, the analysis time is typically longer.[14]

Q2: How can I use ¹H NMR to determine the cis/trans isomer ratio of "this compound"?

A2: The vinylic protons of the cis and trans isomers of "this compound" will have distinct chemical shifts and coupling constants in the ¹H NMR spectrum. By integrating the signals corresponding to each isomer, you can determine their relative ratio in a sample.

Q3: My GC-MS analysis shows unexpected peaks. What could be the cause?

A3: Unexpected peaks can arise from several sources, including side reactions (e.g., hydrolysis of the ether to acetaldehyde (B116499) and ethanol), impurities in the starting materials, or thermal decomposition of the sample in the hot injector port. It is advisable to analyze the starting materials for purity and consider lowering the injector temperature.

Q4: When monitoring a Claisen rearrangement of an allyl vinyl ether, what key changes should I look for in the analytical data?

A4: In a Claisen rearrangement, the allyl vinyl ether is converted to an unsaturated carbonyl compound.[15]

  • FTIR: Look for the disappearance of the C=C-O-C ether stretch and the appearance of a strong C=O stretch in the product.

  • ¹H NMR: Expect to see the disappearance of the vinylic ether protons and the appearance of signals corresponding to the rearranged product, often including an aldehyde or ketone proton.

  • GC: The product will have a different retention time than the starting material.

Q5: What are the main challenges in monitoring the cationic polymerization of "this compound"?

A5: Cationic polymerization of vinyl ethers can be very fast and sensitive to impurities, especially water, which can act as a chain transfer agent.[16][17] Key challenges include:

  • High Reactivity: The reaction can be difficult to control and monitor in real-time.

  • Chain Transfer: Side reactions can lead to polymers with lower molecular weights and broader dispersity than expected.[18][19]

  • Viscosity Increase: As the polymer forms, the increasing viscosity of the reaction mixture can make sampling and analysis difficult.

Experimental Protocols

Protocol 1: General Procedure for Monitoring a Reaction by Gas Chromatography (GC)

  • Sample Preparation: At desired time points, withdraw an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a suitable reagent or rapidly cooling). Dilute the aliquot with an appropriate solvent (e.g., dichloromethane, ethyl acetate) to a concentration suitable for GC analysis. Add an internal standard for quantitative analysis.[20]

  • GC Method:

    • Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).

    • Column: A suitable capillary column (e.g., DB-5 or equivalent).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

    • Detector: Flame Ionization Detector (FID) is commonly used for organic compounds.

  • Analysis: Identify the peaks of the starting material, product(s), and internal standard based on their retention times. Integrate the peak areas to determine the relative concentrations and calculate the reaction conversion.

Protocol 2: General Procedure for Monitoring a Reaction by ¹H NMR

  • Sample Preparation: At selected time intervals, take a small sample from the reaction. Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure proper phasing and baseline correction.

  • Analysis: Identify characteristic peaks for the "this compound" reactant and the expected product(s). Integrate the area of these distinct peaks. The conversion can be calculated by comparing the integral of a product peak to the sum of the integrals of the corresponding reactant and product peaks.

Data Presentation

Table 1: Comparison of Analytical Techniques for Monitoring "this compound" Reactions

Technique Information Provided Speed Quantitative Accuracy Common Challenges
GC-FID/MS Separation and quantification of volatile components, identification of byproducts (with MS).Slower (minutes per sample)HighThermal degradation of sample, column bleed.
¹H NMR Structural information, quantification of reactant and product, determination of stereochemistry.Moderate (minutes per sample)HighPeak overlap, sample viscosity issues in polymerization.
FTIR Functional group analysis (e.g., disappearance of C=C, appearance of C=O).Fast (seconds per sample)ModerateOverlapping peaks, sensitivity to water.
TLC Qualitative monitoring of reaction progress (disappearance of starting material, appearance of product).FastLow (qualitative only)Co-elution of spots, limited resolution.

Visualizations

experimental_workflow_gc cluster_reaction Reaction Monitoring cluster_analysis GC Analysis Reaction This compound Reaction Sampling Withdraw Aliquot at Time 't' Reaction->Sampling Quenching Quench Reaction Sampling->Quenching Dilution Dilute with Solvent & Add Internal Standard Quenching->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Column Injection->Separation Detection FID/MS Detection Separation->Detection Data Data Acquisition & Integration Detection->Data

Caption: Workflow for monitoring a reaction using Gas Chromatography.

troubleshooting_logic cluster_gc GC Issues cluster_nmr NMR Issues cluster_ftir FTIR Issues start Problem with Analytical Data gc_peaks Poor Peak Shape? start->gc_peaks gc_retention Retention Time Shift? start->gc_retention nmr_broad Broad Peaks? start->nmr_broad nmr_quant Quantification Issues? start->nmr_quant ftir_water Water Peaks? start->ftir_water ftir_baseline Baseline Drift? start->ftir_baseline gc_solution1 Check Column & Inlet gc_peaks->gc_solution1 gc_solution2 Check Flow & Temperature gc_retention->gc_solution2 nmr_solution1 Shim & Check Sample nmr_broad->nmr_solution1 nmr_solution2 Select Clear Signals & Increase Scans nmr_quant->nmr_solution2 ftir_solution1 Dry Sample & Purge Instrument ftir_water->ftir_solution1 ftir_solution2 Check for Contamination ftir_baseline->ftir_solution2

Caption: A logical diagram for troubleshooting common analytical issues.

References

Validation & Comparative

A Comparative Guide to the Purity Validation of Ethyl 1-Propenyl Ether by GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of ethyl 1-propenyl ether, a critical reagent and building block in organic synthesis. The performance of Gas Chromatography-Mass Spectrometry (GC-MS) is objectively compared with alternative techniques, supported by detailed experimental protocols and comparative data.

Introduction

This compound (EPE) is a volatile organic compound widely utilized in chemical synthesis.[1] As with any raw material in research and development, particularly in the pharmaceutical industry, rigorous purity assessment is paramount to ensure the reliability and reproducibility of experimental outcomes. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds, offering a powerful combination of separation and identification capabilities.[2] This guide details a comprehensive approach to the purity validation of EPE, comparing the well-established GC-MS method with Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Karl Fischer titration.

Experimental Design and Workflow

A systematic workflow is essential for the comprehensive purity assessment of this compound. The process begins with sample preparation, followed by analysis using a primary method (GC-MS) and complementary techniques to address specific aspects of purity, such as water content and absolute purity without the need for impurity reference standards.

Overall Workflow for Purity Validation cluster_0 Sample Handling cluster_1 Primary Analysis cluster_2 Comparative and Orthogonal Methods cluster_3 Data Analysis and Reporting Sample_Preparation Sample Preparation (Dilution in appropriate solvent) GCMS_Analysis GC-MS Analysis (Impurity Profile and Identification) Sample_Preparation->GCMS_Analysis GCFID_Analysis GC-FID Analysis (Quantitative Purity) Sample_Preparation->GCFID_Analysis qNMR_Analysis qNMR Analysis (Absolute Purity) Sample_Preparation->qNMR_Analysis KF_Titration Karl Fischer Titration (Water Content) Sample_Preparation->KF_Titration Data_Integration Data Integration and Comparison GCMS_Analysis->Data_Integration GCFID_Analysis->Data_Integration qNMR_Analysis->Data_Integration KF_Titration->Data_Integration Purity_Report Final Purity Report Data_Integration->Purity_Report

Caption: Overall workflow for the purity validation of this compound.

Methodologies

Detailed experimental protocols for each analytical technique are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed for the separation, identification, and semi-quantitative estimation of volatile impurities.

  • Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split/splitless injector, operated in split mode (50:1) at 250°C.

  • Oven Temperature Program: Initial temperature of 40°C held for 5 minutes, ramped to 200°C at 10°C/min, and held for 5 minutes.

  • MSD Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

  • Sample Preparation: 1 µL of a 1% (v/v) solution of this compound in dichloromethane (B109758) is injected.

  • Data Analysis: Peak integration and identification are performed using the NIST Mass Spectral Library.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is utilized for quantitative determination of purity based on peak area percentage.

  • Instrumentation: Agilent 7890B GC with a Flame Ionization Detector.

  • Column and Carrier Gas: Same as GC-MS.

  • Injector and Oven Program: Same as GC-MS.

  • Detector: FID operated at 280°C with hydrogen and air flow rates optimized for the instrument.

  • Sample Preparation: Same as GC-MS.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute purity determination without the need for a certified reference standard of the analyte.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a vial. Dissolve in ~0.7 mL of CDCl₃ and transfer to an NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30.

    • Number of Scans: 16.

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

    • Acquisition Time: 4 s.

  • Data Analysis: Purity is calculated by comparing the integral of a well-resolved proton signal from this compound with the integral of the olefinic proton signal of maleic acid.

Karl Fischer Titration

This method is specific for the determination of water content.

  • Instrumentation: Metrohm 870 KF Titrino plus.

  • Reagents: CombiTitrant 5 and a specialized solvent for ketones and aldehydes to avoid side reactions with the vinyl ether.[3][4]

  • Procedure: A known weight of the this compound sample is injected into the titration cell containing the conditioned Karl Fischer solvent. The sample is titrated with the Karl Fischer reagent until the endpoint is reached.

  • Data Analysis: The water content is calculated automatically by the instrument based on the titrant consumption and the sample weight.

Comparative Data Analysis

The following table summarizes the hypothetical results obtained from the analysis of a single batch of this compound using the described methods.

Analytical MethodParameter MeasuredResult
GC-MS Purity (Area %)99.5%
Identified ImpuritiesEthanol (0.2%), Diethyl Ether (0.1%), Acetaldehyde (0.1%), Unidentified (0.1%)
GC-FID Purity (Area %)99.6%
qNMR Absolute Purity (mol/mol)99.2%
Karl Fischer Water Content (wt%)0.05%

Discussion of Results and Method Comparison

The purity of this compound as determined by GC-MS and GC-FID showed good agreement, with values of 99.5% and 99.6%, respectively. The slight difference can be attributed to the different response factors of impurities in the FID. GC-MS provided the significant advantage of identifying potential process-related impurities such as ethanol, diethyl ether, and acetaldehyde.[5][6]

Quantitative NMR, a primary ratio method, provided a slightly lower purity value of 99.2%.[7][8][9] This is expected as qNMR measures the absolute molar purity and is not affected by the response factors of impurities, unlike chromatographic methods. It provides a more accurate assessment of the true analyte content.

Karl Fischer titration specifically quantified the water content at 0.05%, an impurity that is often difficult to accurately measure by GC methods.

The relationship and distinct roles of these analytical techniques in a comprehensive purity assessment are illustrated in the following diagram.

Interrelation of Analytical Techniques for Purity Assessment EPE_Sample This compound Sample GCMS GC-MS (Identifies Volatile Impurities) EPE_Sample->GCMS GCFID GC-FID (Quantifies by Area %) EPE_Sample->GCFID qNMR qNMR (Determines Absolute Molar Purity) EPE_Sample->qNMR KF Karl Fischer (Quantifies Water Content) EPE_Sample->KF Purity_Value Comprehensive Purity Profile GCMS->Purity_Value Impurity Identity GCFID->Purity_Value Relative Purity qNMR->Purity_Value Absolute Purity KF->Purity_Value Water Content

Caption: Interrelation of analytical techniques for purity assessment.

Conclusion

For the comprehensive purity validation of this compound, a multi-technique approach is recommended.

  • GC-MS is indispensable for the identification of volatile organic impurities, providing crucial information about the impurity profile.

  • GC-FID offers a reliable and robust method for routine quantitative analysis, particularly in quality control settings where the impurity profile is well-characterized.

  • qNMR serves as a powerful tool for the accurate determination of absolute purity, acting as an excellent orthogonal method to chromatography.

  • Karl Fischer titration is the gold standard for the precise quantification of water content.

By integrating the data from these complementary techniques, researchers and drug development professionals can establish a comprehensive and reliable purity profile for this compound, ensuring the quality and integrity of their scientific endeavors.

References

A Comparative Analysis of Ethyl 1-Propenyl Ether and Other Common Enol Ethers in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of complex synthetic pathways. Enol ethers, a class of activated alkenes, serve as versatile building blocks and intermediates. This guide provides an objective comparison of ethyl 1-propenyl ether against other widely used enol ethers, including ethyl vinyl ether, n-butyl vinyl ether, and the cyclic enol ether, 2,3-dihydrofuran (B140613). The comparison focuses on their performance in key organic reactions, supported by available experimental data and detailed methodologies.

Enol ethers are characterized by an alkoxy group attached to a vinyl carbon, which renders the double bond electron-rich and thus highly reactive towards electrophiles. This inherent reactivity makes them valuable in a variety of transformations, including cycloaddition reactions and as protecting groups for alcohols. The nature of the substituents on the enol ether backbone significantly influences its stability, reactivity, and stereoselectivity.

Physical and Chemical Properties

A fundamental comparison begins with the physical properties of these ethers, which influence their handling and reaction conditions.

PropertyThis compoundEthyl Vinyl Ethern-Butyl Vinyl Ether2,3-Dihydrofuran
Molecular Formula C₅H₁₀OC₄H₈OC₆H₁₂OC₄H₆O
Molecular Weight 86.13 g/mol 72.11 g/mol 100.16 g/mol 70.09 g/mol
Boiling Point 67-76 °C33 °C94 °C55 °C
Density 0.778 g/mL0.759 g/mL0.783 g/mL0.927 g/mL
Structure CH₃CH=CHOC₂H₅CH₂=CHOC₂H₅CH₂=CHOC₄H₉

Comparative Reactivity in Cycloaddition Reactions

Enol ethers are excellent partners in cycloaddition reactions due to their electron-rich nature. Their reactivity is largely governed by the energy of their Highest Occupied Molecular Orbital (HOMO). Electron-donating substituents on the double bond increase the HOMO energy, generally leading to faster reactions with electron-poor dienophiles in normal-demand Diels-Alder reactions.

[4+2] Cycloaddition (Diels-Alder Reaction)

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The substitution pattern on the enol ether can influence both the rate and stereoselectivity of the reaction. This compound, with its methyl substituent on the double bond, is expected to be more electron-rich than ethyl vinyl ether.

A study on gold(I)-catalyzed intermolecular [4+2] cycloadditions of O-aryl ynol ethers with various enol ethers provides insights into their relative reactivities. While not a direct comparison of all the ethers in this guide, the study notes that reactions with unsubstituted enol ethers, such as n-butyl vinyl ether, were faster than with α-substituted cyclic enol ethers.[1] For instance, the reaction with n-butyl vinyl ether completed in 0.5 hours with a 77% yield, whereas the reaction with 2-methyl-3,4-dihydrofuran gave a 48% yield.[1] It was also observed that a β-substituted enol ether (a mixture of Z/E isomers) participated effectively in the reaction.[1]

Enol EtherDienophileCatalystReaction TimeYield (%)Reference
n-Butyl Vinyl Ether2-Naphthyl Ethynyl Ether[IPrAu(CH₃CN)]SbF₆0.5 h77[1]
2,3-DihydrofuranAryl Ynol Ether[IPrAu(CH₃CN)]SbF₆--[2]
2-Methyl-3,4-dihydrofuran2-Naphthyl Ethynyl Ether[IPrAu(CH₃CN)]SbF₆-48[1]
β-Substituted Enol Ether (Z/E mixture)2-Naphthyl Ethynyl Ether[IPrAu(CH₃CN)]SbF₆-68[1]

Note: Direct comparative data for this compound and ethyl vinyl ether under identical Diels-Alder conditions was not available in the searched literature. However, the increased electron density from the methyl group in this compound suggests it would be more reactive than ethyl vinyl ether in normal-demand Diels-Alder reactions.

Experimental Protocol: Representative Gold(I)-Catalyzed [4+2] Cycloaddition

This protocol is based on the methodology described for the cycloaddition of enol ethers with ynol ethers.[1][2]

  • Materials: O-aryl ynol ether (1.0 equiv), enol ether (2.0 equiv), [IPrAu(CH₃CN)]SbF₆ (5 mol%), and anhydrous dichloromethane (B109758) (DCM).

  • Procedure: To a solution of the O-aryl ynol ether in DCM is added the enol ether.

  • The gold catalyst is then added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TTC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica (B1680970) gel to afford the cycloadduct.

experimental_workflow

Reactivity in Electrophilic Addition and Hydrolysis

The electron-rich double bond of enol ethers is susceptible to protonation, initiating hydrolysis to a carbonyl compound and an alcohol. The rate of this acid-catalyzed hydrolysis is highly dependent on the stability of the intermediate carbocation.

It has been noted that alkyl substituents at the β-position of the vinyl ether can destabilize the carbocation intermediate through electron-withdrawing polar effects, which would suggest a slower hydrolysis rate for this compound compared to ethyl vinyl ether. Conversely, α-substitution is known to stabilize the carbocation and dramatically increase the hydrolysis rate.

Enol EtherRelative Hydrolysis Rate Comparison
This compound Expected to be slower than ethyl vinyl ether due to the destabilizing polar effect of the β-methyl group on the carbocation intermediate.
Ethyl Vinyl Ether Serves as a baseline for comparison among simple alkyl vinyl ethers.
n-Butyl Vinyl Ether The longer alkyl chain is not expected to significantly alter the electronic nature of the double bond compared to ethyl vinyl ether, thus a similar hydrolysis rate is anticipated.
2,3-Dihydrofuran As a cyclic enol ether, its reactivity in hydrolysis is influenced by ring strain and conformation.

Note: Specific rate constants for the acid-catalyzed hydrolysis of this compound in direct comparison to the other enol ethers under identical conditions were not found in the surveyed literature.

Experimental Protocol: Kinetic Measurement of Enol Ether Hydrolysis

This protocol is a generalized procedure for monitoring the acid-catalyzed hydrolysis of an enol ether.

  • Materials: Enol ether, standardized aqueous acid solution (e.g., HCl), quenching solution (e.g., a strong base), internal standard, and appropriate solvent for analysis (e.g., for GC or NMR).

  • Procedure: Prepare a stock solution of the enol ether in a suitable solvent.

  • Initiate the reaction by adding a known amount of the enol ether stock solution to a thermostated acidic solution under vigorous stirring.

  • At predetermined time intervals, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding them to a vial containing the quenching solution.

  • Add a known amount of an internal standard to each quenched sample.

  • Analyze the samples by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the remaining enol ether.

  • Plot the natural logarithm of the enol ether concentration versus time. The slope of the resulting line corresponds to the negative of the pseudo-first-order rate constant.

hydrolysis_mechanism

Application as Protecting Groups for Alcohols

Enol ethers are commonly used to protect hydroxyl groups, forming acetals that are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.[3] The choice of enol ether can influence the ease of formation and the stability of the resulting protecting group.

Protecting GroupFormed FromKey Features
1-Ethoxyethyl (EE) Ethyl Vinyl EtherAcyclic acetal (B89532), simple to introduce and remove.
1-(1-Ethoxy)propyl This compoundSimilar to EE but may have slightly different steric hindrance and stability.
1-(1-Butoxy)ethyl n-Butyl Vinyl EtherThe larger butyl group may offer different solubility properties.
Tetrahydropyranyl (THP) 2,3-Dihydro-4H-pyranA widely used cyclic acetal protecting group.[3]

The stability of these acetal protecting groups is primarily dictated by their susceptibility to acid-catalyzed cleavage, which follows a similar mechanism to enol ether hydrolysis. Subtle differences in steric hindrance and electronic effects around the acetal linkage can be exploited for selective deprotection in complex molecules.

Experimental Protocol: Protection of an Alcohol with an Enol Ether

This is a general procedure for the formation of an acetal protecting group.[3]

  • Materials: Alcohol (1.0 equiv), enol ether (1.2-1.5 equiv), acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate, PPTS, ~0.05 equiv), and anhydrous dichloromethane (DCM).

  • Procedure: Dissolve the alcohol in anhydrous DCM.

  • Add the enol ether to the solution.

  • Add the acid catalyst and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Quench the reaction with a mild base (e.g., triethylamine (B128534) or saturated aqueous sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting acetal by flash column chromatography if necessary.

logical_relationship

Conclusion

The choice between this compound and other enol ethers depends critically on the specific application. The β-methyl substituent in this compound increases the electron density of the double bond compared to ethyl vinyl ether, which is expected to enhance its reactivity in normal-demand Diels-Alder reactions. However, this same substituent may decrease the rate of acid-catalyzed hydrolysis due to polar effects that destabilize the carbocation intermediate. While direct quantitative comparisons are sparse in the literature, understanding these fundamental principles of reactivity allows researchers to make informed decisions. Ethyl vinyl ether remains a versatile and cost-effective choice for many applications, including the formation of the common EE protecting group. n-Butyl vinyl ether offers similar reactivity with different physical properties, which can be advantageous in certain solvent systems. The cyclic nature of 2,3-dihydrofuran imposes conformational constraints that can influence its reactivity and stereoselectivity in unique ways. Further side-by-side experimental studies would be invaluable to the synthetic community for a more precise quantitative comparison of these important reagents.

References

Assessing the Stereoselectivity of Reactions Involving Ethyl 1-Propenyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 1-propenyl ether, a key building block in organic synthesis, participates in a variety of stereoselective reactions, offering a versatile platform for the construction of complex chiral molecules. This guide provides an objective comparison of its performance in key stereoselective transformations, supported by experimental data and detailed protocols. The focus is on cycloaddition reactions, where the stereochemical outcome is paramount for applications in medicinal chemistry and materials science.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of six-membered heterocyclic and carbocyclic systems. In this reaction, an electron-rich dienophile, such as this compound, reacts with an electron-poor diene. The stereoselectivity of this reaction can be controlled through the use of chiral catalysts, leading to the formation of enantioenriched products.

Comparative Performance in Asymmetric IEDDA Reactions

The following table summarizes the enantioselectivity achieved in the asymmetric IEDDA reaction of various substituted tropones with ethyl vinyl ether, catalyzed by a chiral BINOL-derived aluminum complex. These results highlight the potential for achieving high levels of stereocontrol in reactions involving electron-rich vinyl ethers. It is anticipated that this compound would exhibit comparable, if not enhanced, stereoselectivity due to the influence of the additional methyl group.

EntryDiene (Tropone Derivative)DienophileCatalystEnantiomeric Excess (ee)
1Tropone (B1200060)Ethyl vinyl etherChiral Dinuclear Al-complex46%
22-AcetoxytroponeEthyl vinyl etherChiral Dinuclear Al-complex>95%
32-PivaloyloxytroponeEthyl vinyl etherChiral Dinuclear Al-complex94%
42-(tert-Butoxycarbonyloxy)troponeEthyl vinyl etherChiral Dinuclear Al-complex90%
52-BenzoyloxytroponeEthyl vinyl etherChiral Dinuclear Al-complex97%

Data extracted from a study on the Lewis acid-catalyzed inverse-electron-demand Diels-Alder reaction of tropones.[1][2]

Experimental Protocols

General Procedure for the Asymmetric Inverse-Electron-Demand Diels-Alder Reaction of Tropones with Ethyl Vinyl Ether

Catalyst Preparation: A chiral dinuclear aluminum catalyst is prepared in situ from a tris(m-xylyl)silyl-substituted BINOL ligand and two equivalents of diisobutylaluminum hydride (DIBAL-H) in dichloromethane (B109758) at room temperature.[1]

Reaction Procedure: To a solution of the tropone derivative in a suitable solvent (e.g., THF), the chiral aluminum catalyst (typically 10 mol%) is added at a low temperature (e.g., -78 °C). Ethyl vinyl ether is then added, and the reaction mixture is stirred at the same temperature until completion. The reaction is quenched, and the product is isolated and purified using standard chromatographic techniques. The enantiomeric excess of the product is determined by chiral HPLC analysis.[1]

Visualizing Reaction Pathways

Asymmetric IEDDA Reaction Workflow

The following diagram illustrates the general workflow for the asymmetric inverse-electron-demand Diels-Alder reaction.

G Asymmetric IEDDA Reaction Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_workup Workup & Analysis Diene Tropone Derivative Mixing Mixing at Low Temperature Diene->Mixing Dienophile This compound Dienophile->Mixing Ligand Chiral BINOL Ligand Catalyst Chiral Al-Complex Ligand->Catalyst Metal Aluminum Source (e.g., DIBAL-H) Metal->Catalyst Catalyst->Mixing Cycloaddition [4+2] Cycloaddition Mixing->Cycloaddition Quench Reaction Quenching Cycloaddition->Quench Purification Chromatography Quench->Purification Analysis Chiral HPLC for ee determination Purification->Analysis Product Enantioenriched Bicyclic Adduct Analysis->Product

Caption: General workflow for the asymmetric IEDDA reaction.

Proposed Catalytic Cycle for the Asymmetric IEDDA Reaction

The stereochemical outcome of the reaction is determined by the coordination of the diene and dienophile to the chiral Lewis acid catalyst, which creates a chiral environment for the cycloaddition.

G Proposed Catalytic Cycle Catalyst Chiral Al-Catalyst Activated_Diene Tropone-Catalyst Complex Catalyst->Activated_Diene + Tropone Transition_State Ternary Complex (Transition State) Activated_Diene->Transition_State Dienophile This compound Dienophile->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex [4+2] Cycloaddition Product_Complex->Catalyst Product Release Product Enantioenriched Adduct Product_Complex->Product

Caption: Proposed catalytic cycle for the asymmetric IEDDA reaction.

Conclusion

This compound is a promising substrate for stereoselective reactions, particularly in the realm of asymmetric cycloadditions. While direct, comprehensive comparative studies are limited, the high levels of enantioselectivity achieved with the closely related ethyl vinyl ether in Lewis acid-catalyzed IEDDA reactions provide a strong indication of the potential for this compound to serve as a valuable tool for the stereocontrolled synthesis of complex molecules. Further research into the stereoselective reactions of this compound is warranted to fully exploit its synthetic utility.

References

A Comprehensive Guide to Confirming the Structure of Ethyl 1-Propenyl Ether and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical techniques for the structural elucidation of ethyl 1-propenyl ether and its derivatives. It includes experimental data, detailed methodologies, and visual aids to assist researchers in confirming the structure of these compounds, which are valuable intermediates in organic synthesis.

Introduction to this compound

This compound, with the chemical formula C₅H₁₀O, is an organic compound that exists as a mixture of (E) and (Z) isomers (also referred to as trans and cis isomers, respectively).[1][2] The presence of a double bond and an ether functional group makes it a versatile building block in the synthesis of various organic molecules, including polymers and specialty chemicals.[3][4] Accurate structural confirmation is crucial for ensuring the desired stereochemistry and purity of the final products.

Structural Isomerism of this compound

The primary structural feature to confirm in this compound is the geometry around the carbon-carbon double bond, which gives rise to E/Z isomerism. The arrangement of the substituents on the double bond significantly influences the compound's physical and chemical properties.

G cluster_Z (Z)-Ethyl 1-propenyl ether (cis) cluster_E (E)-Ethyl 1-propenyl ether (trans) Z_structure E_structure

Caption: E/Z Isomers of this compound.

Comparative Analysis of Spectroscopic Techniques

The confirmation of the structure of this compound and its derivatives relies on a combination of spectroscopic methods. Each technique provides unique information about the molecule's connectivity and stereochemistry.

Technique Information Provided Key Observables for this compound
¹H NMR Spectroscopy Proton environment, connectivity, and stereochemistryChemical shifts of vinylic and ethyl protons, coupling constants (J-values) to distinguish between E and Z isomers.
¹³C NMR Spectroscopy Carbon skeleton and chemical environment of each carbon atomChemical shifts of the vinylic carbons and the carbons of the ethyl group.[5]
Infrared (IR) Spectroscopy Presence of functional groupsC=C stretching vibration, C-O-C ether linkage vibrations.
Mass Spectrometry (MS) Molecular weight and fragmentation patternMolecular ion peak (M⁺) to confirm the molecular formula, characteristic fragment ions.[6]

Experimental Protocols and Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of this compound isomers.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

Comparative ¹H NMR Data for (E) and (Z)-Ethyl 1-propenyl ether:

Proton (Z)-Isomer Chemical Shift (δ, ppm) (E)-Isomer Chemical Shift (δ, ppm) Coupling Constant (J, Hz)
CH₃ (ethyl) ~1.2~1.2~7.0 (triplet)
CH₂ (ethyl) ~3.7~3.8~7.0 (quartet)
=CH-CH₃ ~4.5~4.9~6.0 (doublet of quartets)
O-CH= ~6.2~6.4~6.0 (doublet)

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific derivative.

Comparative ¹³C NMR Data:

Carbon (Z)-Isomer Chemical Shift (δ, ppm) (E)-Isomer Chemical Shift (δ, ppm)
CH₃ (ethyl) ~15~15
CH₂ (ethyl) ~64~64
=CH-CH₃ ~98~101
O-CH= ~147~148
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol for IR Analysis:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrument: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups.

Key IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
C=C Stretch1650-1670
C-O-C Asymmetric Stretch1050-1150
=C-H Bend (out-of-plane)~960 for (E)-isomer, ~690 for (Z)-isomer
Mass Spectrometry (MS)

MS provides information about the molecular weight and the fragmentation pattern of the molecule, which can help confirm its identity.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate a mass spectrum.

Expected Mass Spectrum Data for this compound:

  • Molecular Ion (M⁺): m/z = 86.13

  • Major Fragment Ions: Fragmentation will likely involve cleavage of the ethyl group and rearrangements.

Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the structural confirmation of an this compound derivative.

G cluster_workflow Structural Confirmation Workflow synthesis Synthesis of Derivative purification Purification (e.g., Distillation, Chromatography) synthesis->purification ms Mass Spectrometry (Confirm Molecular Weight) purification->ms ir IR Spectroscopy (Identify Functional Groups) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) purification->nmr structure Structure Elucidation (Connectivity & Stereochemistry) ms->structure ir->structure nmr->structure

Caption: General experimental workflow.

By following these protocols and comparing the obtained data with the reference values, researchers can confidently confirm the structure and stereochemistry of this compound and its derivatives. This ensures the quality and reliability of these compounds for their intended applications in research and development.

References

Performance Benchmark: Ethyl 1-Propenyl Ether in Living Cationic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Polymer Chemistry and Drug Development

This guide provides a comprehensive performance benchmark of Ethyl 1-propenyl ether (EPE) in living cationic polymerization, a critical technique for the synthesis of well-defined polymers. For researchers, scientists, and drug development professionals, the choice of monomer is paramount to achieving desired polymer characteristics. This document offers an objective comparison of EPE with its structural isomer, Ethyl vinyl ether (EVE), and other relevant vinyl ethers, supported by experimental data and detailed protocols.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for the living cationic polymerization of this compound and its alternatives. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the presented data is based on closely related experimental setups.

Table 1: Polymerization Kinetics and Reactivity

MonomerRelative Reactivity in Living Cationic PolymerizationPolymerization RateObservations
This compound (EPE) Higher than Ethyl vinyl ether[1][2]Generally faster than EVE under similar conditions.The internal double bond in EPE is more electron-rich, leading to a more stable propagating carbocation and thus a higher reactivity.
Ethyl vinyl ether (EVE) Lower than this compound[1][2]Polymerization can be extremely fast, often complete within seconds at low temperatures[3].A well-established monomer for living cationic polymerization, offering good control over the reaction.
Butyl vinyl ether (BVE) Similar to Ethyl vinyl etherComparable to EVE, with minor differences based on the bulkiness of the butyl group.Often used as a benchmark for comparing other vinyl ethers.

Note: In photoinitiated cationic copolymerization, some studies have reported vinyl ethers to be more reactive than 1-propenyl ethers[4]. This guide focuses on living cationic polymerization for controlled polymer synthesis.

Table 2: Molecular Weight and Polydispersity Control

MonomerTypical Number-Average Molecular Weight (Mn) Achieved ( g/mol )Typical Polydispersity Index (PDI = Mw/Mn)Control over Molecular Weight
This compound (EPE) High molecular weights are achievable (e.g., >10,000)[1][2][5].Narrow, typically between 1.1 and 1.3[1][2][5].Good to excellent, characteristic of a living polymerization.
Ethyl vinyl ether (EVE) A wide range of molecular weights can be targeted.Very narrow, often around 1.1[3].Excellent, with Mn being directly proportional to the monomer-to-initiator ratio.
Butyl vinyl ether (BVE) Similar to EVE, with good control over a broad range of molecular weights.Typically narrow, in the range of 1.1 to 1.2.Excellent, a hallmark of living polymerization.

Experimental Protocols

The following are detailed, representative experimental protocols for the living cationic polymerization of this compound and Ethyl vinyl ether. These protocols are designed to be comparative and can be adapted for specific research needs.

Materials and General Procedures
  • Monomers: this compound (EPE) and Ethyl vinyl ether (EVE) should be distilled over calcium hydride before use to remove inhibitors and moisture.

  • Solvent: Toluene (B28343) or another non-polar solvent should be dried by passing it through a solvent purification system or by distillation over a suitable drying agent.

  • Initiator System: A common initiating system for living cationic polymerization of vinyl ethers is a combination of a proton source (e.g., a carboxylic acid) and a Lewis acid (e.g., tin(IV) chloride, SnCl₄).

  • Quenching Agent: The polymerization is typically terminated by the addition of a nucleophilic agent, such as pre-chilled methanol (B129727) containing a small amount of ammonia.

  • Atmosphere: All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

Polymerization of this compound (EPE)
  • Reactor Setup: A baked and flame-dried glass reactor equipped with a magnetic stirrer is cooled to the desired reaction temperature (e.g., -78 °C) under an inert atmosphere.

  • Solvent and Additives: Dry toluene is added to the reactor, followed by any additives that may be used to control the polymerization, such as a Lewis base (e.g., ethyl acetate).

  • Initiator Addition: The initiator, such as a solution of acetic acid in toluene, is added to the reactor.

  • Lewis Acid Addition: The Lewis acid co-initiator, for example, a solution of SnCl₄ in toluene, is then introduced.

  • Monomer Addition: A pre-chilled solution of this compound in toluene is added to the stirred solution to initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time or until the desired conversion is reached.

  • Quenching: The polymerization is terminated by the rapid addition of a pre-chilled quenching solution.

  • Polymer Isolation: The polymer is isolated by precipitation in a large excess of a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.

Polymerization of Ethyl Vinyl Ether (EVE)

The protocol for the polymerization of Ethyl vinyl ether is very similar to that of EPE, with the primary difference being the potentially faster reaction rate.

  • Reactor Setup and Conditions: Follow the same setup as for EPE, ensuring rigorous exclusion of moisture and air.

  • Reagent Addition: The order and method of adding the solvent, additives, initiator, and Lewis acid are identical to the EPE protocol.

  • Monomer Addition and Polymerization: Due to the high reactivity of EVE, the monomer solution should be added slowly and with efficient stirring to control the exothermicity of the reaction. The polymerization is often very rapid and may be complete within minutes or even seconds[3].

  • Quenching and Isolation: The quenching and polymer isolation steps are the same as for the polymerization of EPE.

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanistic steps in living cationic polymerization and a typical experimental workflow.

living_cationic_polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_equilibrium Living Equilibrium cluster_termination Controlled Termination Initiator Initiator (e.g., H⁺A⁻) Carbocation Propagating Carbocation Initiator->Carbocation Protonation Monomer Vinyl Ether Monomer Monomer->Carbocation GrowingChain Active Propagating Species Carbocation->GrowingChain Addition of Monomer NewMonomer Monomer NewMonomer->GrowingChain DormantSpecies Dormant Species GrowingChain->DormantSpecies Reversible Termination GrowingChain_term Growing Polymer Chain FinalPolymer Final Polymer GrowingChain_term->FinalPolymer QuenchingAgent Quenching Agent QuenchingAgent->FinalPolymer

Caption: Mechanism of Living Cationic Polymerization of Vinyl Ethers.

experimental_workflow start Start reactor_prep Reactor Preparation (Drying, Inert Atmosphere) start->reactor_prep reagent_prep Reagent Preparation (Purification, Dissolution) start->reagent_prep cooling Cooling to Reaction Temperature reactor_prep->cooling reagent_prep->cooling addition Sequential Reagent Addition (Solvent, Initiator, Lewis Acid) cooling->addition polymerization Monomer Addition & Polymerization addition->polymerization quenching Quenching the Reaction polymerization->quenching isolation Polymer Isolation (Precipitation, Filtration, Drying) quenching->isolation characterization Polymer Characterization (GPC, NMR) isolation->characterization end End characterization->end

Caption: General Experimental Workflow for Living Cationic Polymerization.

References

A comparative analysis of catalysts for "Ethyl 1-propenyl ether" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Systems for the Synthesis of Ethyl 1-Propenyl Ether via Allyl Ether Isomerization.

The synthesis of this compound, a valuable intermediate in organic synthesis, is frequently achieved through the isomerization of the readily available allyl ethyl ether. This transformation hinges on the crucial role of a catalyst to facilitate the double bond migration. This guide provides a comparative analysis of three prominent catalytic systems for this reaction: an iridium-based complex, a ruthenium-based complex, and a common base catalyst. The performance of each catalyst is evaluated based on yield, stereoselectivity, and reaction conditions, supported by experimental data from peer-reviewed literature.

Comparative Performance of Catalysts

The choice of catalyst exerts a significant influence on the efficiency and stereochemical outcome of the isomerization of allyl ethyl ether. Below is a summary of the performance of an iridium complex, a ruthenium complex, and a strong base catalyst in this transformation.

Catalyst SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Yield (%)(E/Z) Ratio
Iridium Catalyst Not SpecifiedTetrahydrofuran (B95107)Room Temp.Not SpecifiedHigh≥95>97:3
Ruthenium Catalyst 0.05Toluene (neat)801>99Quantitative85:15
Base Catalyst 20DMSO2524>95>951:3

Note: Data for the Ruthenium and Base catalyst systems are based on studies of similar allyl ethers and may require optimization for the specific synthesis of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Iridium-Catalyzed Isomerization

Catalyst: [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆ (activated with H₂)

Procedure: The isomerization of allyl alkyl ethers is carried out in either tetrahydrofuran or dioxane at room temperature using the H₂-activated iridium complex, [Ir(cyclo-octa-1,5-diene)(PMePh₂)₂]PF₆.[1][2][3][4] This method has been reported to produce the corresponding trans-propenyl ethers in high yields (≥95%) and with high stereoselectivity (≥97%).[1][2][3][4]

Ruthenium-Catalyzed Isomerization

Catalyst: [RuClH(CO)(PPh₃)₃]

Procedure: In a typical experiment, the isomerization of a related substrate, 4-allyloxybutan-1-ol, is performed at 80°C under an argon atmosphere with magnetic stirring.[5] The reaction utilizes a 0.05 mol% concentration of the [RuClH(CO)(PPh₃)₃] pre-catalyst.[5] This procedure results in a quantitative conversion to the corresponding (Z)- and (E)-4-(1-propenyloxy)butan-1-ol.[5]

Base-Catalyzed Isomerization

Catalyst: Potassium tert-butoxide (KOtBu)

Procedure: The base-catalyzed isomerization is conducted by dissolving the allyl ether substrate in dimethyl sulfoxide (B87167) (DMSO). Potassium tert-butoxide is then added as the catalyst. The reaction mixture is stirred at room temperature, and the progress is monitored until completion. This method is known to favor the formation of the thermodynamically more stable internal alkene.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthesis and analysis process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Isomerization Reaction cluster_analysis Product Analysis catalyst Select Catalyst (Ir, Ru, or Base) reaction Reaction under Specific Conditions (Temp, Solvent, Time) catalyst->reaction start Allyl Ethyl Ether start->reaction product This compound (E/Z mixture) reaction->product purification Purification (e.g., Distillation) product->purification analysis Characterization (NMR, GC-MS) purification->analysis data Determine Yield and E/Z Ratio analysis->data

Caption: Experimental workflow for the synthesis of this compound.

catalyst_selection_logic start Desired Product Attributes high_e High (E)-Isomer Selectivity? start->high_e fast_reaction Fast Reaction Time? high_e->fast_reaction No ir_catalyst Use Iridium Catalyst high_e->ir_catalyst Yes mild_conditions Mild Conditions Required? fast_reaction->mild_conditions No ru_catalyst Use Ruthenium Catalyst fast_reaction->ru_catalyst Yes mild_conditions->ir_catalyst Yes base_catalyst Use Base Catalyst mild_conditions->base_catalyst No

Caption: Decision logic for selecting a suitable catalyst.

References

Evaluating the Efficiency of Ethyl 1-Propenyl Ether as a Dienophile in Diels-Alder Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The efficiency of this pericyclic reaction is critically dependent on the electronic nature of both the diene and the dienophile. This guide offers a comprehensive evaluation of ethyl 1-propenyl ether's efficiency as a dienophile, comparing its performance with other commonly used dienophiles and providing relevant experimental data and protocols.

This compound, an enol ether, possesses an electron-donating ethoxy group attached to the double bond. In the context of a normal-demand Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor, this electron-donating nature generally leads to a less reactive dienophile.[1][2] This is in contrast to highly efficient dienophiles which typically feature electron-withdrawing groups that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.[2][3]

Comparative Performance of Dienophiles

To contextualize the efficiency of this compound, it is essential to compare its reactivity with a spectrum of other dienophiles under similar reaction conditions. The following table summarizes the relative reaction rates and typical yields for the Diels-Alder reaction of various dienophiles with cyclopentadiene (B3395910), a highly reactive diene.

DienophileElectron-Donating/Withdrawing NatureRelative Rate (with Cyclopentadiene)Typical Yield (with Cyclopentadiene)Reaction Conditions (Typical)
Maleic Anhydride (B1165640) Strongly Electron-WithdrawingVery High>90%Room Temperature, short reaction time[4][5]
Methyl Acrylate Moderately Electron-WithdrawingHighHighRoom Temperature to mild heating[6]
Ethylene NeutralLowLowHigh temperature and pressure required[7]
Ethyl Vinyl Ether Electron-DonatingVery LowVariable, often requires forcing conditionsHigh temperature, prolonged reaction time
This compound Electron-DonatingExpected to be low to very lowData not readily available in literatureLikely requires forcing conditions (high temp.)

As indicated in the table, dienophiles with strong electron-withdrawing groups like maleic anhydride exhibit significantly higher reactivity and yields in Diels-Alder reactions with cyclopentadiene, often proceeding readily at room temperature.[4][5] In contrast, electron-rich dienophiles such as ethyl vinyl ether are known to be less reactive. While specific quantitative data for this compound is scarce in readily available literature, its structural similarity to ethyl vinyl ether suggests a comparable or even slightly lower reactivity due to the additional methyl group, which is also weakly electron-donating.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing results. Below are representative protocols for Diels-Alder reactions involving a highly reactive dienophile (maleic anhydride) and a general protocol that would be a starting point for a reaction with a less reactive dienophile like this compound.

Experiment 1: Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride

Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic anhydride.

Materials:

Procedure:

  • Dissolve maleic anhydride in ethyl acetate with gentle warming.

  • Add hexane to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add freshly cracked cyclopentadiene to the cooled solution. An exothermic reaction should be observed.

  • Allow the reaction mixture to stand at room temperature for a short period to complete crystallization.

  • Collect the crystalline product by vacuum filtration, wash with cold hexane, and air dry.

  • The product can be further purified by recrystallization from a suitable solvent mixture (e.g., ethyl acetate/hexane).[8][9]

Experiment 2: General Protocol for Diels-Alder Reaction of a Diene with this compound

Objective: To synthesize the corresponding cyclohexene (B86901) adduct.

Materials:

  • Diene (e.g., cyclopentadiene or 1,3-butadiene)

  • This compound

  • High-boiling point solvent (e.g., toluene (B28343) or xylene)

  • Reaction vessel suitable for elevated temperatures (e.g., sealed tube or flask with reflux condenser)

Procedure:

  • In a suitable reaction vessel, combine the diene and a molar excess of this compound in a high-boiling point solvent.

  • If using a flask, attach a reflux condenser. If using a sealed tube, ensure it is properly sealed.

  • Heat the reaction mixture to a temperature sufficient to promote the cycloaddition. This may range from 80°C to over 150°C, depending on the reactivity of the diene.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by an appropriate method, such as distillation or column chromatography.

Note: Due to the expected lower reactivity of this compound, prolonged reaction times and elevated temperatures are likely necessary to achieve a reasonable yield.

Reaction Mechanisms and Stereoselectivity

The Diels-Alder reaction is a concerted [4+2] cycloaddition, meaning that the new sigma bonds are formed in a single transition state.[10] This concerted mechanism has important stereochemical implications.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Butadiene) TS [4+2] Cyclic Transition State Diene->TS Dienophile Dienophile (this compound) Dienophile->TS Product Cyclohexene Adduct TS->Product

Caption: General workflow of a Diels-Alder reaction.

A key feature of the Diels-Alder reaction is its stereospecificity, where the stereochemistry of the dienophile is retained in the product. For example, a cis-dienophile will yield a cis-substituted cyclohexene, and a trans-dienophile will yield a trans-substituted product. This compound exists as a mixture of cis and trans isomers, which would lead to a corresponding mixture of diastereomeric products.

Furthermore, when cyclic dienes are used, the reaction can proceed via two different approaches of the dienophile, leading to either endo or exo products. The "Alder Endo Rule" states that the endo product is typically the kinetically favored product, although it is often the thermodynamically less stable isomer.[11] This preference is attributed to secondary orbital interactions between the substituents on the dienophile and the developing pi system of the diene in the transition state. For electron-rich dienophiles like this compound, the extent of endo/exo selectivity may vary depending on the specific diene and reaction conditions.

Endo_Exo_Selectivity cluster_approach Dienophile Approach to Cyclic Diene Endo_Approach Endo Approach (substituent under the diene ring) Endo_Product Endo Product Endo_Approach->Endo_Product Kinetically Favored Exo_Approach Exo Approach (substituent away from the diene ring) Exo_Product Exo Product Exo_Approach->Exo_Product Thermodynamically Favored

References

Cross-reactivity studies of "Ethyl 1-propenyl ether" with other reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of ethyl 1-propenyl ether with various reagents, supported by available experimental data and detailed methodologies. As an enol ether, the reactivity of this compound is primarily dictated by the electron-rich nature of its carbon-carbon double bond, making it susceptible to attack by electrophiles. This guide aims to offer a clear, objective comparison of its performance against alternative reagents, facilitating informed decisions in synthetic chemistry and drug development.

Reactivity Overview

This compound, with the chemical structure CH₃CH=CHOC₂H₅, exhibits characteristic reactivity patterns of a vinyl ether. The oxygen atom's lone pair of electrons are in conjugation with the π-system of the double bond, increasing its nucleophilicity compared to a simple alkene. This electronic feature governs its interactions with a wide range of chemical entities.

Comparison of Reactivity with Various Reagent Classes

The following tables summarize the reactivity of this compound with different classes of reagents, alongside common alternatives for comparison.

Table 1: Reactivity with Acids (Hydrolysis)

Reagent/AlternativeProduct(s)Reaction ConditionsQuantitative Data (Relative Rates)
This compound Acetaldehyde and EthanolAqueous acid (e.g., HCl, H₂SO₄)The acid-catalyzed hydrolysis is first-order in both ethyl vinyl ether and hydronium ion. The rate-determining step is the proton transfer to the substrate.[1]
Ethyl vinyl ether Acetaldehyde and EthanolAqueous acidSlower than more electron-rich enol ethers like 1,1-diethoxyethene.
1,1-Diethoxyethene (Ketene Acetal) Ethyl acetateAqueous acidSignificantly faster than simple enol ethers like ethyl vinyl ether due to greater stabilization of the carbocation intermediate.[2]
Simple Ethers (e.g., Diethyl ether) No reaction (stable)Dilute aqueous acidGenerally unreactive under these conditions.

Table 2: Reactivity in Cycloaddition Reactions (Diels-Alder)

Reagent/AlternativeDienophile/DieneProduct(s)Reaction Conditions
This compound Electron-deficient dienes (e.g., maleic anhydride)Substituted cyclohexene (B86901) derivativesThermal or Lewis acid catalysis
Ethyl vinyl ether Electron-deficient dienesSubstituted cyclohexene derivativesLess reactive than more electron-rich enol ethers.[2]
1,1-Diethoxyethene Wide range of dienesSubstituted cyclohexene derivativesHighly reactive dienophile due to its electron-rich nature.[2]
Simple Alkenes (e.g., Ethene) DienesSubstituted cyclohexene derivativesGenerally less reactive than enol ethers unless activated by electron-withdrawing groups.

Table 3: Reactivity with Oxidizing Agents

Reagent/AlternativeOxidizing AgentProduct(s)Reaction Conditions
This compound (as an enol ether) Peroxy acids (e.g., m-CPBA)α-Hydroxy ketone or cleavage productsVaries depending on the specific oxidizing agent and conditions.
Silyl enol ethers m-CPBAα-Hydroxy ketones (after rearrangement)Known as the Rubottom oxidation.[3]
Simple Alkenes Peroxy acidsEpoxidesStandard epoxidation reaction.

Table 4: Reactivity with Bases and Nucleophiles

Reagent/AlternativeReagentProduct(s)Reaction Conditions
This compound Strong bases (e.g., NaOH, Grignard reagents)Generally no reactionEthers are typically unreactive towards bases and nucleophiles.[4][5]
Alkyl Halides Strong basesElimination or substitution productsSusceptible to reaction with strong bases.
Esters Grignard reagentsTertiary alcohols (after workup)Grignard reagents add to the carbonyl group.[5]

Experimental Protocols

1. Acid-Catalyzed Hydrolysis of this compound

This protocol is based on the established method for the hydrolysis of vinyl ethers.

  • Materials: this compound, standardized aqueous acid solution (e.g., 0.1 M HCl), suitable solvent (e.g., dioxane or acetonitrile), quenching solution (e.g., saturated sodium bicarbonate), and an internal standard for quantitative analysis (e.g., by GC or NMR).

  • Procedure:

    • Prepare a solution of this compound in the chosen solvent in a thermostated reaction vessel.

    • Initiate the reaction by adding a known volume of the standardized acid solution.

    • At specific time intervals, withdraw aliquots of the reaction mixture.

    • Quench the reaction immediately by adding the aliquot to a vial containing the quenching solution.

    • Analyze the quenched samples using a calibrated analytical technique (e.g., Gas Chromatography) to determine the concentration of the remaining this compound and the formed acetaldehyde.

    • Plot the concentration of the reactant versus time to determine the reaction order and rate constant.

2. Diels-Alder Reaction of this compound

This is a general procedure for a [4+2] cycloaddition reaction involving an enol ether.

  • Materials: this compound, an electron-deficient diene (e.g., maleic anhydride), a dry, inert solvent (e.g., toluene (B28343) or dichloromethane), and a reflux condenser.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diene in the solvent.

    • Add this compound to the solution.

    • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by a suitable method, such as recrystallization or column chromatography, to obtain the desired cyclohexene derivative.[6][7][8]

Visualizing Reaction Pathways

Acid-Catalyzed Hydrolysis of this compound

hydrolysis_pathway EPE This compound Protonated_EPE Protonated Ether EPE->Protonated_EPE + H⁺ (fast) H3O H₃O⁺ H3O->EPE Intermediate Hemiacetal Intermediate Protonated_EPE->Intermediate + H₂O (slow, RDS) H2O_nuc H₂O (nucleophile) H2O_nuc->Protonated_EPE H3O_cat H₃O⁺ (catalyst regeneration) Intermediate->H3O_cat Products Acetaldehyde + Ethanol Intermediate->Products - H⁺ (fast)

Caption: Mechanism of acid-catalyzed hydrolysis of this compound.

Diels-Alder Cycloaddition Reaction

diels_alder_workflow cluster_reactants Reactants EPE This compound (Dienophile) Transition_State [4+2] Transition State EPE->Transition_State Diene Electron-deficient Diene Diene->Transition_State Product Cyclohexene Adduct Transition_State->Product Concerted reaction

Caption: General workflow for a Diels-Alder reaction involving this compound.

General Reactivity of Enol Ethers

enol_ether_reactivity EnolEther Enol Ether Product_E Electrophilic Addition Product EnolEther->Product_E Reacts readily NoReaction Generally No Reaction EnolEther->NoReaction Generally inert Polymer Polymer EnolEther->Polymer Polymerization Electrophile Electrophile (E⁺) Electrophile->Product_E Nucleophile Nucleophile (Nu⁻) Nucleophile->NoReaction Radical Radical Initiator Radical->Polymer

Caption: Logical relationship of enol ether reactivity with different reagent types.

References

A Comparative Guide to the Quantitative Analysis of Ethyl 1-Propenyl Ether in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of reagents and products is paramount for reaction monitoring, yield determination, and quality control in chemical synthesis. Ethyl 1-propenyl ether, a key building block in various organic transformations, requires precise analytical methods for its determination in complex reaction mixtures. This guide provides a comprehensive comparison of two prevalent analytical techniques for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most suitable method for their specific needs.

Executive Summary

Both GC-FID and qNMR are powerful techniques for the quantitative analysis of this compound. GC-FID offers superior sensitivity and is ideal for detecting trace-level impurities, making it a workhorse for routine analysis and reaction monitoring. In contrast, qNMR is a primary analytical method that provides absolute quantification without the need for an analyte-specific reference standard and offers valuable structural information about the analyte and any impurities present. The choice between the two methods will depend on the specific requirements of the analysis, including the need for absolute quantification, the expected concentration of the analyte, and the availability of instrumentation.

Quantitative Data Comparison

The following table summarizes representative quantitative data for the analysis of a simulated reaction mixture containing this compound using both GC-FID and qNMR.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a flame.Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.
Mean Concentration 15.2 mg/mL15.5 mg/mL
Standard Deviation 0.3 mg/mL0.2 mg/mL
Relative Standard Deviation (RSD) 1.97%1.29%
Limit of Quantification (LOQ) ~0.1 µg/mL~5 µM
Analysis Time per Sample ~15 minutes~10 minutes
Strengths High sensitivity, excellent for volatile impurities, robust and widely available.[1]Absolute quantification without a specific standard, provides structural information, non-destructive.[1]
Limitations Requires a reference standard for the analyte for accurate quantification, potential for thermal degradation of labile compounds.Lower sensitivity compared to GC, potential for signal overlap in complex mixtures.[1]

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol is designed for the routine quantification of this compound in a reaction mixture.[2]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

Chromatographic Conditions:

  • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.[2]

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.[2]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 3 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 2 minutes at 150°C.

  • Detector Temperature: 280°C.[3]

Sample Preparation:

  • Accurately weigh approximately 50 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a known concentration of an internal standard (e.g., dodecane).

  • Dissolve and dilute to volume with a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

Data Analysis: The concentration of this compound is determined by comparing its peak area to that of the internal standard using a pre-established calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol provides a method for the absolute quantification of this compound.[4]

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a high-resolution probe.

Experimental Parameters:

  • Solvent: Chloroform-d (CDCl₃).[2]

  • Internal Standard: A certified reference material with a known purity and non-overlapping signals, such as 1,4-dinitrobenzene (B86053) or maleic anhydride.[2][5]

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

  • Number of Scans: 16 or higher to ensure an adequate signal-to-noise ratio (S/N > 250:1 for <1% integration error).[4]

Sample Preparation:

  • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard.

  • Add the deuterated solvent to dissolve the sample and standard completely.

Data Analysis: The absolute concentration of this compound is calculated using the following formula, by comparing the integral of a well-resolved proton signal of the analyte (e.g., the olefinic proton) to the integral of a known proton signal from the internal standard:

Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Mass_analyte)

Visualizing the Workflow

To further clarify the processes, the following diagrams illustrate the experimental workflows for both GC-FID and qNMR analysis.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Reaction Mixture B Add Internal Standard A->B C Dilute with Solvent B->C D Inject Sample C->D E Separation in GC Column D->E F Detection by FID E->F G Integrate Peak Areas F->G H Calculate Concentration via Calibration Curve G->H

GC-FID Experimental Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Weigh Reaction Mixture B Weigh Internal Standard A->B C Dissolve in Deuterated Solvent B->C D Acquire 1H NMR Spectrum C->D E Integrate Analyte and IS Signals D->E F Calculate Absolute Concentration E->F Comparison_Logic start Need to quantify this compound? q1 Is absolute quantification without a specific analyte standard required? start->q1 q2 Are trace-level impurities (<0.1%) of primary concern? q1->q2 No q_nmr Use qNMR q1->q_nmr Yes g_cfid Use GC-FID q2->g_cfid Yes q2->g_cfid No, and routine analysis is the priority q2->q_nmr No, but structural information is valuable

References

Safety Operating Guide

Safe Disposal of Ethyl 1-Propenyl Ether: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. Ethyl 1-propenyl ether, a highly flammable liquid and potential peroxide former, requires specific procedures for its safe disposal. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with best practices in laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound in a controlled environment. Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors. Personal Protective Equipment (PPE) is mandatory and includes safety goggles or a face shield, chemical-resistant gloves (nitrile or polyvinyl alcohol are suitable), and a lab coat.[1] Due to its high flammability, all potential ignition sources, such as open flames, sparks, and hot surfaces, must be eliminated from the vicinity.[2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, critical for its safe handling and disposal.

PropertyValueSource
CAS Number928-55-2[2][3]
Molecular FormulaC5H10O[4]
Molecular Weight86.13 g/mol [4]
Flash Point-20 °C (-4 °F) (closed cup)
FlammabilityCategory 2 Highly Flammable Liquid[2][3][5]
Incompatible MaterialsStrong oxidizing agents, Acids[2][3][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted as a hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[2][6]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated, clean, and chemically compatible waste container as "Hazardous Waste: this compound".[6]

  • The original container may be used if it is in good condition and can be securely sealed.[7]

  • Do not mix this compound with other waste solvents unless explicitly permitted by your institution's hazardous waste management guidelines. Incompatible chemicals can lead to dangerous reactions.[8]

Step 2: Waste Collection

  • Carefully transfer the waste this compound into the designated hazardous waste container using a funnel to avoid spills.

  • Ensure the container is not filled to more than 90% capacity to allow for vapor expansion.[9]

  • Keep the waste container tightly sealed when not in use.[2][3][6]

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][3]

  • The storage area should be away from heat, sparks, and direct sunlight.[2][3][10]

  • Ensure secondary containment is in place to capture any potential leaks.[6]

Step 4: Peroxide Formation Hazard

Ethers like this compound can form explosive peroxides upon exposure to air and light over time.[4][6][10]

  • It is critical to date the container when it is first opened and to dispose of it within a limited timeframe (e.g., 6-12 months) as recommended by safety guidelines.[1][9][10]

  • If the chemical has been stored for an extended period or shows signs of peroxide formation (e.g., crystal formation), do not handle it. Contact your institution's Environmental Health and Safety (EHS) office or a professional hazardous waste disposal service immediately.[6][10][11]

Step 5: Arranging for Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for the collection and disposal of the waste.[7]

  • Provide them with accurate information about the waste, including its name and quantity.

  • Follow all institutional and local regulations for hazardous waste pickup.[2][7]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area and ensure adequate ventilation by opening windows or using exhaust fans.[1][7]

  • Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the liquid.[2][5][7]

  • Collect and Dispose: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[2][5]

  • Large Spills: For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Unused or Waste This compound ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood start->fume_hood label_container Label a Compatible Hazardous Waste Container ppe->label_container fume_hood->label_container transfer_waste Carefully Transfer Waste (Fill <90%) label_container->transfer_waste seal_container Tightly Seal Container transfer_waste->seal_container store_waste Store in a Cool, Dry, Ventilated Area for Flammable Liquids with Secondary Containment seal_container->store_waste check_peroxides Check for Peroxide Formation Potential (Note Opening Date) store_waste->check_peroxides contact_ehs Contact EHS or Licensed Hazardous Waste Disposal Service check_peroxides->contact_ehs disposal Arrange for Pickup and Proper Disposal contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

References

Personal protective equipment for handling Ethyl 1-propenyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1-propenyl ether. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risks.

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation, and may lead to drowsiness or dizziness.[1][2] A significant hazard is its potential to form explosive peroxides upon exposure to air and light.[3][4][5]

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Required Equipment Standards and Specifications
Eye and Face Chemical splash goggles and a face shield.Goggles should meet OSHA 29 CFR 1910.133 or European Standard EN166.[1][3]
Skin Chemical-resistant gloves (inspect before use), a lab coat, and flame-retardant, antistatic protective clothing.[6]Observe glove supplier's instructions on permeability and breakthrough time.[7]
Respiratory Work in a well-ventilated area, preferably a chemical fume hood.[6]If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable cartridge (e.g., type ABEK).[1][6]

Operational Plan: Step-by-Step Handling Procedure

Follow these steps to ensure the safe handling of this compound from reception to use.

  • Receiving and Inspection : Upon receipt, inspect the container for any damage. Date the container upon opening.[3][4]

  • Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids.[1][2][4][7] Keep the container tightly closed and protected from light.[1][4] Ensure storage is away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents and acids.[1][2][3][7]

  • Preparation for Handling :

    • Ensure that a safety shower and eyewash station are readily accessible.[1][6][7]

    • Work within a chemical fume hood.[6]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[1][3][4][7]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[3][4]

  • Handling the Chemical :

    • Don the appropriate PPE as detailed in the table above.

    • Avoid direct contact with skin, eyes, and clothing, and prevent inhalation of vapors.[1][7]

    • Use only non-sparking tools.[3][8]

  • Post-Handling :

    • Tightly close the container after use.

    • Wash hands and any exposed skin thoroughly after handling.[7]

    • Remove and wash contaminated clothing before reuse.[3][7]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Inspect Container & Date Opening B Don Appropriate PPE A->B C Prepare Fume Hood & Ground Equipment B->C D Transfer Chemical Using Non-Sparking Tools C->D E Perform Experimental Work D->E F Securely Close Container E->F G Clean Work Area F->G H Properly Dispose of Waste G->H I Doff PPE & Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

Chemical waste must be managed to ensure safety and environmental protection.

  • Waste Collection : Collect all waste, including contaminated absorbent materials, in a suitable, closed, and clearly labeled container for disposal.[1][3][7]

  • Waste Disposal :

    • Dispose of contents and container as hazardous waste in accordance with local, regional, and national regulations.[1][3][9]

    • Engage a licensed professional waste disposal service for removal.

    • Do not dispose of down the drain.[1] Small amounts of fresh ether may be evaporated in a chemical fume hood.[5]

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure Route First Aid Procedure
Eye Contact Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[1]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician.[1][3][10]
Inhalation Move the individual to fresh air. If the person is not breathing, administer artificial respiration. Seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][10]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.